molecular formula C31H62O2 B164358 Methyl melissate CAS No. 629-83-4

Methyl melissate

Cat. No.: B164358
CAS No.: 629-83-4
M. Wt: 466.8 g/mol
InChI Key: BIRUBGLRQLAEFF-UHFFFAOYSA-N
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Description

Triacontanoic acid methyl ester is a fatty acid methyl ester.
Methyl triacontanoate has been reported in Picea glauca, Hellenia speciosa, and Abies balsamea with data available.

Properties

IUPAC Name

methyl triacontanoate
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InChI

InChI=1S/C31H62O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33-2/h3-30H2,1-2H3
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InChI Key

BIRUBGLRQLAEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C31H62O2
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DSSTOX Substance ID

DTXSID30212078
Record name Methyl triacontanate
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Molecular Weight

466.8 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Methyl triacontanate
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CAS No.

629-83-4
Record name Methyl triacontanoate
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Methyl Melissate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of methyl melissate (B1234502) (also known as methyl triacontanoate), a long-chain fatty acid methyl ester. The information is compiled for professionals in research and development who require detailed technical data for applications ranging from natural product chemistry to materials science.

Physicochemical Data Summary

Methyl melissate is the methyl ester of melissic acid (or triacontanoic acid).[1][2] It is a naturally occurring compound found in various environmental matrices, including plant waxes and atmospheric particulate matter, where it can serve as a biomarker.[3] The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
IUPAC Name methyl triacontanoate[4][5]
Synonyms This compound, Methyl triacontanoate, Melissic acid methyl ester[1][2][6]
CAS Number 629-83-4[1][2][3]
Molecular Formula C₃₁H₆₂O₂[1][2][4][6]
Molecular Weight 466.82 g/mol [1][2][3][4]
Appearance White solid, beige powder, or liquid.[1][7][8][9] Note: Appearance may vary based on purity and temperature.
Melting Point 70-73 °C (158-163.4 °F)[6][8]
162-162.5 °F (72.2-72.5 °C)[7]
Boiling Point 475.8 °C at 760 mmHg[6]
Density 0.858 g/cm³[5][6]
Solubility Water: Insoluble (3.1 x 10⁻⁷ g/L at 25 °C).[1][5][7]
Organic Solvents: Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), Ethanol (25 mg/ml), and other non-polar solvents like hexane (B92381) and chloroform.[2][5][8]
Vapor Pressure 3.22 x 10⁻⁹ mmHg at 25 °C[6][8]
Flash Point 110 °C[6]
LogP (Octanol/Water) 11.1 - 15.5[6][7]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 2[6]

Experimental Protocols & Methodologies

The characterization and analysis of this compound rely on standard and advanced analytical techniques. While specific protocols for this compound are not extensively published, the methodologies for very-long-chain fatty acid methyl esters (VLCMFAMEs) are well-established.

2.1 Synthesis via Fischer Esterification

The creation of this compound can be achieved through the direct esterification of its corresponding fatty acid, triacontanoic acid.[3]

  • Objective: To synthesize this compound from triacontanoic acid and methanol (B129727).

  • Procedure:

    • Dissolve one mole of triacontanoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture. The reaction is reversible, so removing water as it forms can drive the reaction forward to improve the yield of the ester.[10]

    • After the reaction reaches equilibrium, neutralize the acid catalyst.

    • Remove the excess methanol via distillation.

    • Purify the resulting this compound using techniques such as column chromatography or recrystallization.

2.2 Isolation and Quantification by Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation and quantification of volatile and thermally stable compounds like this compound.[3]

  • Objective: To separate and quantify this compound from a sample matrix.

  • Methodology:

    • Sample Preparation: If isolated from a natural source, the sample may first require extraction and derivatization to convert the parent fatty acid into its more volatile methyl ester.[3]

    • Injection: Introduce the vaporized sample into the GC system.

    • Separation: Utilize a high-polarity capillary column (e.g., 100% biscyanopropyl polysiloxane stationary phase) to separate components based on chain length and degree of unsaturation.[3] Long, narrow-bore columns (e.g., 100 m x 0.25 mm) are effective.[3]

    • Temperature Program: Employ a temperature gradient. A typical program might start at a lower temperature, hold for a period, and then ramp up to a higher temperature to ensure the elution of high-boiling-point compounds like this compound.[3]

    • Detection: Use a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.[3]

2.3 Structural Elucidation by Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure of the isolated compound.

  • Mass Spectrometry (MS): The NIST Chemistry WebBook contains mass spectrum data for this compound (as triacontanoic acid, methyl ester).[4] This data is critical for confirming the molecular weight and analyzing fragmentation patterns to verify the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the different chemical environments of the hydrogen atoms. Key expected signals would include a singlet for the methyl ester protons (-OCH₃) and overlapping multiplets for the long aliphatic chain protons (-CH₂- and -CH₃).[11][12]

    • ¹³C NMR: Would show distinct signals for the carbonyl carbon of the ester group, the methoxy (B1213986) carbon, and the carbons of the long alkyl chain.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of this compound would be characterized by the absence of a broad O-H stretching band (present in the parent carboxylic acid) and the presence of a strong C=O stretching absorption for the ester group.[12]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction, purification, and analysis of this compound from a natural source, such as plant epicuticular waxes.

experimental_workflow cluster_extraction Extraction & Preparation cluster_purification Purification cluster_analysis Analysis & Identification start Plant Material (e.g., Leaves) solvent_extraction Solvent Extraction (e.g., Chloroform, Hexane) start->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration esterification Esterification (if needed) (Methanol/HCl) concentration->esterification concentration->esterification column_chrom Column Chromatography (Silica Gel) esterification->column_chrom esterification->column_chrom gc_ms GC-MS Analysis column_chrom->gc_ms column_chrom->gc_ms nmr_ir Spectroscopic Analysis (NMR, IR) column_chrom->nmr_ir final_id Structure Confirmation & Purity Assessment gc_ms->final_id nmr_ir->final_id

References

Methyl melissate chemical structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Melissate (B1234502)

Introduction

Methyl melissate, also known by its systematic name methyl triacontanoate, is a long-chain fatty acid methyl ester (FAME).[1][2][3] It is the methyl ester of melissic acid (or triacontanoic acid), a 30-carbon saturated fatty acid.[1] This compound is found in nature, often as a component of plant epicuticular waxes, and has been identified in various environmental matrices such as soils and atmospheric aerosols.[1] In commercial applications, it is utilized for its emulsifying and surfactant properties in cosmetics, as a flavoring agent in the food industry, and as a biochemical reagent in scientific research.[4][5]

Chemical Structure and Formula

This compound is characterized by a long 30-carbon aliphatic chain attached to a methyl ester group.

  • Chemical Formula: C₃₁H₆₂O₂[3][4][5][6][7][8]

  • Systematic Name: Methyl triacontanoate[3][7]

  • Synonyms: this compound, Melissic acid methyl ester, n-Triacontanoic acid methyl ester[3][5][6][7][9]

  • CAS Number: 629-83-4[3][4][6][7]

  • Canonical SMILES: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[2][4]

  • InChI Key: BIRUBGLRQLAEFF-UHFFFAOYSA-N[2][3][7][8]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These properties highlight its non-volatile and lipophilic nature.[10]

PropertyValueSource
Molecular Weight466.83 g/mol [6][9]
AppearanceWhite to almost white powder or crystal[5]
Melting Point70 - 74 °C[5]
Water SolubilityInsoluble (3.1 x 10⁻⁷ g/L at 25 °C)[2][10]
Purity (Commercial)≥ 95%[5][6]
Storage Temperature0 - 10 °C[2][5]

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized in a laboratory setting through the direct esterification of its corresponding fatty acid, triacontanoic acid.[1] The Fischer esterification method is a common pathway for this transformation. The following is a representative protocol.

Objective: To synthesize this compound from triacontanoic acid and methanol (B129727) using an acid catalyst.

Materials:

  • Triacontanoic acid (Melissic acid)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene (B28343) or Hexane (B92381) (for recrystallization)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve triacontanoic acid in an excess of anhydrous methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to drive the reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash the mixture sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Extract the organic layer containing the methyl ester.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like toluene or hexane to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis and quantification of this compound, particularly in complex environmental or biological samples, are effectively performed using Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[1][7][8]

Objective: To identify and quantify this compound in a sample.

Materials:

  • Sample containing or suspected to contain this compound

  • Internal standard (e.g., methyl nonadecanoate)

  • Organic solvent (e.g., hexane, dichloromethane) for extraction and dilution

  • Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms)

  • Mass spectrometer detector

Methodology:

  • Sample Preparation: Extract lipids from the sample using an appropriate organic solvent. If the fatty acids are not already esterified, perform a derivatization step (transesterification) to convert triacontanoic acid to its methyl ester.

  • Standard Preparation: Prepare a series of calibration standards of pure this compound at known concentrations. Spike each standard and the sample with a known amount of the internal standard.

  • GC Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC inlet.

  • Chromatographic Separation: The GC oven temperature is programmed to ramp up, allowing for the separation of different components in the mixture based on their boiling points and interaction with the column's stationary phase. This compound, being a very long-chain ester, will have a relatively long retention time.

  • Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a molecular fingerprint that allows for definitive identification.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve generated from the standards.

Visualizations

Logical Workflow for Synthesis

The synthesis of this compound follows a standard acid-catalyzed esterification process. The logical flow from reactants to the final purified product is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Triacontanoic Acid D Reflux A->D B Methanol (Excess) B->D C H₂SO₄ (Catalyst) C->D E Neutralization & Work-up D->E Crude Product F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Analysis

The standard procedure for analyzing this compound in a sample involves extraction, chromatographic separation, and mass spectrometric detection.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Lipid Extraction A->B C Derivatization (if needed) B->C D GC Separation C->D Inject E MS Detection D->E F Identification & Quantification E->F

Caption: Experimental workflow for the analysis of this compound.

References

The Biosynthesis of Methyl Melissate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl melissate (B1234502), the methyl ester of the C30 very-long-chain fatty acid (VLCFA) melissic acid, is a component of cuticular waxes in various organisms, including plants and insects. Its biosynthesis is a multi-step process involving the de novo synthesis of fatty acid precursors, elongation to very-long-chain fatty acids, and a final esterification step. This technical guide provides an in-depth overview of the putative biosynthetic pathway of methyl melissate, drawing on established knowledge of VLCFA and wax ester synthesis. It includes a detailed breakdown of the enzymatic reactions, relevant quantitative data from related pathways, comprehensive experimental protocols for the analysis of its precursors and analogs, and visualizations of the metabolic pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid biochemistry, natural product synthesis, and related areas.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbon atoms or more, and their derivatives are crucial components of cellular lipids, particularly in the formation of protective barriers such as the cuticular wax of plants and the cuticle of insects.[1] this compound, a C31 wax ester, is a derivative of melissic acid (C30:0), a saturated VLCFA. In plants, cuticular waxes, including methyl esters, play a vital role in preventing water loss and protecting against environmental stresses.[2][3][4] In insects, cuticular lipids are involved in preventing desiccation and chemical communication.

The biosynthesis of this compound is not as extensively characterized as that of other wax components like alkanes and primary alcohols. However, a putative pathway can be constructed based on the well-established mechanisms of VLCFA elongation and general principles of fatty acid modification. This guide will delineate this proposed pathway, from the initial fatty acid precursors to the final methylated product.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

  • Synthesis of the Precursor: Melissic Acid (Triacontanoic Acid)

  • Methylation of Melissic Acid to form this compound

Stage 1: Biosynthesis of Melissic Acid

Melissic acid, a C30 saturated fatty acid, is synthesized through the fatty acid elongation (FAE) system, which is located in the endoplasmic reticulum.[1][3] This system extends shorter-chain fatty acyl-CoAs (typically C16 or C18) by adding two-carbon units from malonyl-CoA in a four-step cyclical process. The key enzymes involved in each cycle of elongation are:

  • β-ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme that catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.

  • β-ketoacyl-CoA Reductase (KCR): This enzyme reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA, using NADPH as a reductant.

  • β-hydroxyacyl-CoA Dehydratase (HCD): This enzyme dehydrates the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.

  • trans-2,3-enoyl-CoA Reductase (ECR): This final enzyme in the cycle reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer. This elongated acyl-CoA can then serve as a substrate for further elongation cycles until the desired chain length, such as C30 for melissic acid, is achieved.

Melissic_Acid_Biosynthesis cluster_kcr cluster_ecr C16_C18_CoA C16/C18 Acyl-CoA KCS β-ketoacyl-CoA Synthase (KCS) C16_C18_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Beta_ketoacyl_CoA β-ketoacyl-CoA (Cn+2) KCS->Beta_ketoacyl_CoA KCR β-ketoacyl-CoA Reductase (KCR) Beta_ketoacyl_CoA->KCR NADPH_NADP1 NADPH -> NADP+ Beta_hydroxyacyl_CoA β-hydroxyacyl-CoA (Cn+2) KCR->Beta_hydroxyacyl_CoA HCD β-hydroxyacyl-CoA Dehydratase (HCD) Beta_hydroxyacyl_CoA->HCD trans_enoyl_CoA trans-2,3-enoyl-CoA (Cn+2) HCD->trans_enoyl_CoA ECR trans-2,3-enoyl-CoA Reductase (ECR) trans_enoyl_CoA->ECR NADPH_NADP2 NADPH -> NADP+ Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA Cycle Multiple Cycles (to C30) Elongated_Acyl_CoA->Cycle Melissyl_CoA Melissyl-CoA (C30) Cycle->Melissyl_CoA

Figure 1: Fatty Acid Elongation (FAE) Cycle for Melissic Acid Synthesis.
Stage 2: Putative Methylation of Melissic Acid

Once melissyl-CoA (the activated form of melissic acid) is synthesized, it is proposed to undergo methylation to form this compound. While the specific enzyme responsible for this reaction in plants and insects has not been definitively identified, a plausible mechanism involves an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[5][6] SAM is a common methyl group donor in a wide range of biological methylation reactions.[7]

The proposed reaction is catalyzed by a putative Very-Long-Chain Fatty Acid Methyltransferase (VLCFA-MT) . This enzyme would transfer the methyl group from SAM to the carboxyl group of melissic acid (or its CoA ester), releasing S-adenosyl-L-homocysteine (SAH) and forming this compound.

Methyl_Melissate_Formation Melissyl_CoA Melissyl-CoA (C30) VLCFA_MT Putative VLCFA-Methyltransferase (VLCFA-MT) Melissyl_CoA->VLCFA_MT SAM S-adenosyl-L- methionine (SAM) SAM->VLCFA_MT Methyl_Melissate This compound VLCFA_MT->Methyl_Melissate SAH S-adenosyl-L- homocysteine (SAH) VLCFA_MT->SAH CoA Coenzyme A VLCFA_MT->CoA

Figure 2: Putative Enzymatic Methylation of Melissyl-CoA.

Quantitative Data

Table 1: Substrate Specificities of select Arabidopsis KCS Enzymes

Enzyme Primary Substrates Products Reference
KCS1/FAE1 C18:1-CoA, C20:1-CoA C20:1-CoA, C22:1-CoA [8]
KCS6/CER6 C24:0-CoA, C26:0-CoA C26:0-CoA, C28:0-CoA [3]

| KCS10 | C28:0-CoA, C30:0-CoA | C30:0-CoA, C32:0-CoA |[3] |

Table 2: Kinetic Parameters of a Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) from Drosophila melanogaster with various fatty acid substrates

Substrate (Fatty Acid) Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Lauric Acid (C12:0) 15 ± 2 0.23 ± 0.01 1.5 x 10⁴ [5]
Myristic Acid (C14:0) 12 ± 1 0.28 ± 0.01 2.3 x 10⁴ [5]
Palmitic Acid (C16:0) 20 ± 3 0.21 ± 0.01 1.1 x 10⁴ [5]

Note: This data is for a methyltransferase acting on medium-chain fatty acids and serves as an example of kinetic parameters for such enzymes.

Experimental Protocols

The analysis of this compound and its precursors typically involves extraction of total lipids followed by chromatographic separation and mass spectrometric identification. Below are detailed protocols for these procedures.

Protocol for Extraction and Analysis of Very-Long-Chain Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted for the analysis of total FAMEs from plant or insect tissue and can be used to detect this compound.

Objective: To extract, derivatize, and analyze VLCFAs as their methyl esters from biological samples.

Materials:

  • Biological tissue (e.g., plant leaves, insect cuticle)

  • Chloroform

  • Methanol (B129727)

  • Hexane (B92381)

  • 1 N KOH in methanol

  • 1 M Acetic acid

  • Internal standard (e.g., methyl heptadecanoate)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of fresh tissue or 20 mg of lyophilized tissue into a glass centrifuge tube.

    • Add a known amount of internal standard.

  • Lipid Extraction and Saponification:

    • Add 2 mL of 1 N KOH in methanol to the sample.

    • Incubate at 80°C for 1 hour, vortexing every 15 minutes. This step hydrolyzes ester linkages, releasing free fatty acids.

  • Methylation:

    • Cool the tubes to room temperature.

    • Add 2 mL of hexane and 1 mL of 1 M acetic acid to neutralize the KOH.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Instrument: Agilent GC-MS system or equivalent.

    • Column: A non-polar capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, splitless mode.

    • Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 5°C/min, and hold for 15 min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Electron ionization (EI) at 70 eV, scan range m/z 50-600.

    • Identification: Identify this compound based on its retention time relative to standards and its characteristic mass spectrum.

FAME_Analysis_Workflow Start Start: Biological Sample Extraction Lipid Extraction & Saponification (KOH/MeOH) Start->Extraction Methylation Methylation (Acid-catalyzed) Extraction->Methylation Phase_Separation Hexane Extraction & Phase Separation Methylation->Phase_Separation Drying Drying (Na2SO4) Phase_Separation->Drying GC_MS GC-MS Analysis Drying->GC_MS Data_Analysis Data Analysis: Identification & Quantification GC_MS->Data_Analysis End End: FAME Profile Data_Analysis->End

Figure 3: Experimental Workflow for FAME Analysis.
Protocol for In Vitro Assay of a Putative VLCFA-Methyltransferase

This protocol is a hypothetical assay for measuring the activity of a candidate VLCFA-MT enzyme.

Objective: To determine if a candidate enzyme can methylate a VLCFA using SAM as a methyl donor.

Materials:

  • Purified candidate enzyme

  • Melissic acid (or melissyl-CoA) substrate

  • S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled SAM)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Ethyl acetate (B1210297)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay buffer

      • 10 µM Melissic acid

      • 10 µM S-adenosyl-L-[methyl-¹⁴C]methionine

      • Purified candidate enzyme (e.g., 1-5 µg)

    • Include a negative control reaction without the enzyme.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 30 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 100 µL of 0.5 M HCl.

    • Extract the lipid-soluble product by adding 500 µL of ethyl acetate, vortexing, and centrifuging.

  • Quantification:

    • Transfer 400 µL of the upper ethyl acetate phase to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity based on the incorporation of ¹⁴C into the lipid phase.

Conclusion

The biosynthesis of this compound is a specialized branch of lipid metabolism, culminating from the well-established pathway of very-long-chain fatty acid elongation. While the final methylation step is yet to be fully elucidated in organisms known to produce this compound, the involvement of an S-adenosyl-L-methionine-dependent methyltransferase represents the most plausible enzymatic mechanism. The protocols and data presented in this guide provide a framework for researchers to investigate this pathway further, identify the key enzymes involved, and quantify their activity. Future research, including the identification and characterization of the putative very-long-chain fatty acid methyltransferase, will be crucial for a complete understanding of the biosynthesis and physiological roles of this compound in organisms.

References

A Comprehensive Technical Review of Methyl Melissate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl melissate (B1234502), also known as methyl triacontanoate, is a long-chain fatty acid methyl ester with the chemical formula C31H62O2.[1] It is a naturally occurring compound found in various plant waxes and beeswax.[2] As a saturated fatty acid ester, it is characterized by a long aliphatic tail, which imparts significant lipophilicity to the molecule. This technical guide provides a comprehensive review of the current research on methyl melissate, including its physicochemical properties, natural sources, and potential biological activities. The guide also details relevant experimental protocols for its extraction, isolation, and biological evaluation, and presents a logical workflow for future research in the form of a Graphviz diagram. While research directly focused on this compound is limited, this guide also incorporates contextual data from related long-chain fatty acid esters to provide a broader perspective for drug discovery and development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data. The available data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C31H62O2[1][3]
Molecular Weight 466.84 g/mol [1][3]
CAS Number 629-83-4[1][3]
Appearance White to almost white powder or crystal; Beige powder[1][3]
Melting Point 70 - 74 °C (158 - 165.2 °F)[3][4]
Boiling Point Not available[4]
Solubility Insoluble in water; Soluble in non-polar organic solvents like hexane (B92381), benzene, and chloroform.[2] Partly miscible with water.[4][2][4]
Vapor Pressure Negligible[4]
log Kow (Octanol-Water Partition Coefficient) 10-15 (estimated for Group A substances)[4]
IUPAC Name methyl triacontanoate[1]
Synonyms Methyl triacontanoate, Melissic acid methyl ester, n-Triacontanoic acid methyl ester[1][3]

Natural Occurrence and Isolation

This compound has been identified as a component of various natural sources, particularly in plant epicuticular waxes and sediments. Its presence is often used as a biomarker for terrestrial plant input in environmental samples.[5]

Natural Sources:

  • Plants: this compound has been isolated from plants such as Symplocos racemosa, Costus speciosus, and Citrus sinensis.[5] It is a constituent of the waxes of many higher plants.

  • Environmental Samples: It has been detected in atmospheric aerosols (PM2.5), where its presence is linked to biomass burning and vegetation wax.[5] It is also found in soils, such as Chernozemic soils, resulting from the decomposition of plant matter.[5] Furthermore, it has been identified in river and lake sediments.[5]

Biological Activity and Therapeutic Potential

Direct research on the biological activities of pure this compound is currently limited. However, the broader class of long-chain fatty acids and their esters are known to possess a range of biological effects. It is plausible that this compound shares some of these properties.

Context from Related Compounds:

  • Anti-inflammatory Activity: Fatty acid methyl esters have been investigated for their anti-inflammatory properties. While no specific data exists for this compound, other fatty acid methyl esters have shown potential in this area.

  • Antimicrobial Activity: Long-chain fatty acids and their esters can exhibit antimicrobial activity by disrupting the cell membranes of bacteria and fungi.

  • Cytotoxic Activity: Some long-chain fatty acid esters have been evaluated for their cytotoxic effects against cancer cell lines.

Due to the lack of specific data for this compound, the following table presents a summary of biological activities observed for various fatty acid methyl esters to provide a contextual framework for future research.

Biological ActivityCompound/ExtractAssayResultsSource(s)
Cytotoxicity Isomeric acylated benzoquinones with tridecyl substituentsMTT assay against HL-60, SK-MEL, KB, BT-549, and SK-OV-3 carcinomasIC50 values <1.1-4.2 microg/mL[6]
Antioxidant Isomeric acylated benzoquinones with tridecyl substituentsNot specifiedProminent antioxidant effect[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable investigation of this compound's properties and biological activities.

Extraction and Isolation of Fatty Acid Methyl Esters from Plant Material

This protocol describes a general method for the extraction and isolation of fatty acid methyl esters (FAMEs), including this compound, from plant tissues.

  • Sample Preparation: Fresh or dried plant material is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like hexane or a Soxhlet apparatus for exhaustive extraction.

  • Transesterification: The lipid extract is then transesterified to convert fatty acids and triglycerides into their corresponding methyl esters. A common method involves heating the extract with methanol (B129727) and a catalyst (e.g., sulfuric acid or sodium methoxide). A one-step method involves heating the fresh tissue with a reagent containing methanol, heptane, benzene, 2,2-dimethoxypropane, and H2SO4.[7]

  • Purification: The resulting FAMEs are then purified. This can be achieved by liquid-liquid extraction, followed by column chromatography on silica (B1680970) gel to separate different classes of lipids and obtain pure FAMEs.

  • Analysis: The purified FAME fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify individual FAMEs, including this compound.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[5][8]

In Vitro Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein (egg albumin) denaturation.[11][12]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and various concentrations of this compound. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value can be determined from a dose-response curve.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13]

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compound: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

Experimental Workflow for Bioactivity Screening of this compound

The following diagram illustrates a general workflow for the investigation of the biological activities of this compound, from its source to the identification of potential therapeutic leads.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Characterization cluster_bioactivity In Vitro Bioactivity Screening cluster_development Lead Optimization & Preclinical Studies NaturalSource Natural Source (e.g., Plant Material) Extraction Solvent Extraction NaturalSource->Extraction Transesterification Transesterification Extraction->Transesterification Purification Purification (Column Chromatography) Transesterification->Purification PureCompound Pure this compound Purification->PureCompound GCMS GC-MS Analysis PureCompound->GCMS Identification & Purity Check NMR NMR Spectroscopy PureCompound->NMR Structural Confirmation Cytotoxicity Cytotoxicity Assays (e.g., MTT) PureCompound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays PureCompound->AntiInflammatory Antimicrobial Antimicrobial Assays PureCompound->Antimicrobial HitIdentification Hit Identification Cytotoxicity->HitIdentification AntiInflammatory->HitIdentification Antimicrobial->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR InVivo In Vivo Animal Models SAR->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A generalized workflow for the discovery and development of bioactive compounds from natural sources.

Logical Relationship for Investigating Anti-inflammatory Potential

This diagram outlines the logical steps to investigate the potential anti-inflammatory mechanism of action of this compound.

anti_inflammatory_pathway cluster_initial_screening Initial Screening cluster_cellular_assays Cell-Based Assays cluster_pathway_analysis Signaling Pathway Analysis ProteinDenaturation Inhibition of Protein Denaturation LPS_Stimulation LPS-stimulated Macrophages ProteinDenaturation->LPS_Stimulation If active NO_Production Nitric Oxide (NO) Production Assay LPS_Stimulation->NO_Production Cytokine_Analysis Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Analysis LPS_Stimulation->Cytokine_Analysis NFkB NF-κB Pathway Activation NO_Production->NFkB Investigate Upstream Signaling MAPK MAPK Pathway Activation NO_Production->MAPK Cytokine_Analysis->NFkB Cytokine_Analysis->MAPK MethylMelissate This compound MethylMelissate->ProteinDenaturation

References

Methyl Melissate: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the available toxicological and safety data for methyl melissate (B1234502). Due to a lack of specific experimental studies on methyl melissate, this profile relies on read-across data from structurally similar long-chain fatty acid esters. The available information suggests a low order of toxicity for this compound. This document summarizes key toxicological endpoints, details the standard experimental protocols for their assessment, and presents relevant metabolic pathway information. All quantitative data is presented in tabular format for clarity, and experimental workflows and metabolic pathways are illustrated using diagrams generated with Graphviz (DOT language) to facilitate understanding.

Introduction

This compound (CAS No. 629-83-4), also known as methyl triacontanoate, is the methyl ester of melissic acid, a saturated long-chain fatty acid. It is found in various natural sources and has potential applications in the cosmetic, pharmaceutical, and food industries. A thorough understanding of its toxicological profile is essential for ensuring its safe use in consumer products and therapeutic development. This whitepaper aims to consolidate the existing safety data and provide a detailed overview of the standard methodologies used to assess the safety of substances like this compound.

Toxicological Profile

The toxicological data for this compound is primarily based on read-across from other long-chain fatty acid esters. The data indicates a low potential for acute and systemic toxicity, as well as for developmental and reproductive effects.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For long-chain fatty acid esters, the acute oral toxicity is low.

EndpointSpeciesRouteValueReference Substance(s)
LD50 RatOral> 5 g/kgC22-C34 Alkyl Fatty Acid Esters
Table 1: Summary of Acute Oral Toxicity Data (Read-Across)
Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance. A 28-day oral gavage study on similar fatty acid esters showed no significant toxicity.

EndpointSpeciesRouteDose Levels (mg/kg/day)NOAEL (mg/kg/day)Reference Substance(s)
28-Day Oral Gavage RatOral100, 500, 10001000Decyl Oleate, Octyl Stearate
Table 2: Summary of Repeated Dose Oral Toxicity Data (Read-Across)
Developmental and Reproductive Toxicity

Developmental and reproductive toxicity studies assess the potential for a substance to interfere with normal reproduction and development. Studies on a related fatty acid ester indicate no maternal or teratogenic effects at high doses.

EndpointSpeciesRouteDose Levels (mg/kg/day)Maternal NOAEL (mg/kg/day)Teratogenicity NOAEL (mg/kg/day)Reference Substance(s)
Oral Gavage (Gestation) RatOral100, 300, 1000> 1000> 1000C16-C18 Fatty Acid 2-Ethylhexyl Ester
Table 3: Summary of Developmental and Reproductive Toxicity Data (Read-Across)
Skin and Eye Irritation

Qualitative information suggests that this compound is not expected to be a skin or eye irritant. However, no quantitative data from standardized tests are available for this compound itself.

Genotoxicity

There is no specific genotoxicity data available for this compound. Standard genotoxicity tests, such as the Ames test and the in vivo micronucleus assay, would be required for a complete toxicological profile.

Experimental Protocols

The following sections detail the standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols would be applicable for generating specific data for this compound.

Acute Oral Toxicity (as per OECD 423)

This method is used to determine the acute oral toxicity of a substance.

experimental_workflow_oecd423 start Start: Healthy young adult rats (typically female) dosing Administer single oral dose of test substance start->dosing observation Observe for 14 days for signs of toxicity and mortality dosing->observation necropsy Perform gross necropsy on all animals observation->necropsy data_analysis Analyze data to determine LD50 or GHS classification necropsy->data_analysis end End data_analysis->end

Figure 1: Workflow for Acute Oral Toxicity Study (OECD 423).

Methodology:

  • Test Animals: Young, healthy adult rats (usually females) are used.

  • Dose Administration: A single dose of the test substance is administered by oral gavage. The starting dose is selected based on available information.

  • Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as for mortality. Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The number of animals that die within the observation period is recorded, and the LD50 is estimated.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over 28 days.

experimental_workflow_oecd407 start Start: Groups of male and female rats dosing Daily oral administration of test substance for 28 days (at least 3 dose levels + control) start->dosing observations Daily clinical observations, weekly body weight and food consumption dosing->observations clinical_pathology Hematology and clinical biochemistry analysis at termination observations->clinical_pathology necropsy Gross necropsy and organ weight measurement clinical_pathology->necropsy histopathology Histopathological examination of organs necropsy->histopathology data_analysis Determine NOAEL histopathology->data_analysis end End data_analysis->end

Figure 2: Workflow for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

Methodology:

  • Test Animals: Groups of male and female rats are used.

  • Dose Administration: The test substance is administered daily by oral gavage for 28 days. At least three dose levels and a control group are used.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

  • Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded.

  • Histopathology: Tissues from the control and high-dose groups are examined microscopically.

  • Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD 439)

This in vitro test is used to assess the skin irritation potential of a substance.

experimental_workflow_oecd439 start Start: Reconstructed human epidermis (RhE) tissue application Topical application of test substance to the RhE tissue start->application incubation Incubation for a defined period application->incubation washing Washing to remove the test substance incubation->washing viability_assay MTT assay to determine cell viability washing->viability_assay data_analysis Classify as irritant or non-irritant based on viability viability_assay->data_analysis end End data_analysis->end

Figure 3: Workflow for In Vitro Skin Irritation Test (OECD 439).

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model is used.

  • Application: The test substance is applied topically to the surface of the RhE tissue.

  • Incubation: The tissue is incubated for a specific period.

  • Washing: The test substance is removed by washing.

  • Viability Assay: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Data Analysis: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.

Metabolism and Signaling Pathways

This compound, as a long-chain fatty acid ester, is expected to be metabolized into melissic acid and methanol. Long-chain fatty acids are known to be converted into their coenzyme A (CoA) esters, which play a significant role in cellular metabolism and signaling.

Long-chain fatty acyl-CoA esters are allosteric regulators of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. The binding of these esters to the β1-subunit of AMPK can lead to its activation.

signaling_pathway_ampk methyl_melissate This compound hydrolysis Hydrolysis methyl_melissate->hydrolysis melissic_acid Melissic Acid hydrolysis->melissic_acid activation Acyl-CoA Synthetase melissic_acid->activation melissyl_coa Melissyl-CoA activation->melissyl_coa ampk AMPK (β1 subunit) melissyl_coa->ampk Allosteric Activation beta_oxidation β-oxidation ampk->beta_oxidation Promotes atp_production ATP Production beta_oxidation->atp_production

Figure 4: Proposed Metabolic and Signaling Pathway of this compound.

This pathway suggests that the metabolic products of this compound could influence cellular energy metabolism through the AMPK signaling cascade.

Conclusion

Based on the available read-across data from structurally similar long-chain fatty acid esters, this compound is not expected to pose a significant toxicological risk. The acute oral toxicity is low, and it is not anticipated to be a skin or eye irritant. Repeated oral exposure and developmental studies on related compounds have not shown adverse effects at high dose levels.

However, it is crucial to emphasize that this toxicological profile is based on read-across data and not on direct experimental studies of this compound. To establish a definitive safety profile, it is recommended that key toxicological studies, as detailed in the experimental protocols section of this guide, be conducted on this compound itself. These studies should include, at a minimum, acute oral toxicity, skin and eye irritation, and genotoxicity assessments.

An In-depth Technical Guide to Methyl Melissate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl melissate (B1234502), also known as methyl triacontanoate. It covers its chemical identity, physicochemical properties, and generalized experimental methodologies relevant to its synthesis and analysis. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification

  • Chemical Name: Methyl melissate

  • CAS Number: 629-83-4[1][2][3][4][5]

Synonyms: this compound is known by several other names in scientific literature and chemical databases. These include:

  • Methyl triacontanoate[3][5][6][7]

  • Melissic acid methyl ester[2][7][8]

  • Triacontanoic acid methyl ester[2][3][9]

  • Methyl n-triacontanoate[2][4]

  • n-Triacontanoic acid methyl ester[2][6]

  • C30:0 methyl ester[1][3]

  • Methyl melissicate[2][4][8]

  • NSC 20743[2][3]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This compound is a saturated fatty acid methyl ester with a long aliphatic chain, which dictates its physical characteristics.[1] It is a white to off-white, waxy crystalline solid at room temperature.[1]

PropertyValueSource(s)
Molecular Formula C₃₁H₆₂O₂[1][2][5]
Molecular Weight 466.82 g/mol [1][7]
Appearance White to off-white, waxy crystalline solid or powder[1][7]
Melting Point 70-73 °C (162-162.5 °F)[6][10]
Boiling Point 475.8°C at 760 mmHg[6]
Solubility Insoluble in water (3.1E-7 g/L at 25°C). Highly soluble in non-polar organic solvents like hexane (B92381) and chloroform.[1][2]
Density 0.858 g/cm³[6]
InChI Key BIRUBGLRQLAEFF-UHFFFAOYSA-N[1][2][3]
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[2][3][4]

Natural Occurrence and Biological Significance

This compound is a naturally occurring long-chain fatty acid methyl ester. It is found in various plant oils and waxes, such as beeswax and palm oil.[1] Its presence in plant cuticular wax serves as a protective barrier against environmental stressors.[1] In environmental science, it acts as a biomarker. For instance, its identification in sediment cores from rivers and lakes provides insights into the sources of organic matter and past biological activity.[1][3] While it is used as a biochemical reagent for research, its direct biological activity or role in signaling pathways is not extensively documented in the provided search results.[9][11]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis or extraction of this compound were not available in the initial search results. However, based on general organic chemistry principles for the synthesis of fatty acid methyl esters (FAMEs), a generalized protocol can be described.

Generalized Synthesis: Fischer Esterification of Melissic Acid

Fischer esterification is a common method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

Reaction Scheme: C₂₉H₅₉COOH (Melissic Acid) + CH₃OH (Methanol) ⇌ C₂₉H₅₉COOCH₃ (this compound) + H₂O

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve melissic acid (1 equivalent) in an excess of anhydrous methanol (B129727) (e.g., 20-50 equivalents). The large excess of methanol serves as both solvent and reactant, driving the equilibrium towards the product.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 equivalents), to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (usually several hours).

  • Workup and Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a non-polar organic solvent (e.g., hexane or diethyl ether) multiple times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., 2-propanol or ethanol) to yield pure this compound.[12]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate logical workflows for the synthesis and analysis of this compound.

Synthesis_Workflow Figure 1: Generalized Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants Melissic Acid + Methanol (excess) Reflux Heat to Reflux Reactants->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Neutralize Neutralization (NaHCO₃ soln.) Reflux->Neutralize Cool Extract Solvent Extraction (e.g., Hexane) Neutralize->Extract Dry Drying & Filtration Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Recrystallization Evaporate->Purify Crude Product Product Pure this compound Purify->Product

Figure 1: Generalized Synthesis Workflow for this compound

Analysis_Workflow Figure 2: Analytical Workflow for this compound from Natural Sources cluster_extraction Sample Preparation cluster_separation Separation & Derivatization cluster_analysis Instrumental Analysis cluster_identification Data Analysis Sample Natural Source (e.g., Plant Wax, Sediment) Extraction Solvent Extraction (e.g., Soxhlet with Hexane) Sample->Extraction Chromatography Column Chromatography (Fractionation) Extraction->Chromatography Crude Extract Saponification Saponification (optional) (to cleave esters) Chromatography->Saponification Lipid Fraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Chromatography->GCMS Direct Analysis Esterification Methylation (optional) (e.g., BF₃-Methanol) Saponification->Esterification Free Fatty Acids Esterification->GCMS Identify Identify by Retention Time & Mass Spectrum GCMS->Identify Quantify Quantification (using internal standard) Identify->Quantify Result Identified & Quantified This compound Quantify->Result

Figure 2: Analytical Workflow for this compound from Natural Sources

References

An In-Depth Technical Guide to the Solubility of Methyl Melissate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl melissate (B1234502) (also known as methyl triacontanoate), a long-chain fatty acid ester. An understanding of its solubility characteristics is fundamental for its application in various research and development fields, including biochemistry, materials science, and pharmaceuticals. Due to its long, non-polar hydrocarbon chain, methyl melissate is classified as a lipophilic and hydrophobic compound.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide spectrum of organic solvents is limited in publicly available literature. However, the following table summarizes the available quantitative and qualitative data to provide a baseline for solvent selection.

SolventChemical FormulaTypeSolubilityTemperature (°C)Notes
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic25 mg/mL[1]Not Specified
EthanolC₂H₅OHPolar Protic25 mg/mL[1]Not Specified
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OSPolar Aprotic10 mg/mL[1]Not Specified
DMF:PBS (pH 7.2) (1:3)-Aqueous/Organic Mixture0.25 mg/mL[1]Not SpecifiedPhosphate-buffered saline
WaterH₂OPolar Protic3.1 x 10⁻⁷ g/L[2]25Practically Insoluble[2]
Hexane (B92381)C₆H₁₄Non-PolarHighly Soluble[3][4]Not SpecifiedA solution of 100 µg/mL in hexane is commercially available, indicating solubility at least to this concentration.[5]
BenzeneC₆H₆Non-Polar (Aromatic)Readily Soluble[3]Not Specified
ChloroformCHCl₃Non-PolarReadily Soluble[3][4]Not Specified
AlcoholsR-OHPolar ProticSoluble[6]Not SpecifiedGeneral class, quantitative data unavailable.
EthersR-O-R'Weakly PolarSoluble[6]Not SpecifiedGeneral class, quantitative data unavailable.
Aromatic Hydrocarbons-Non-PolarSoluble[6]Not SpecifiedGeneral class (e.g., Toluene), quantitative data unavailable.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established methods can be employed to determine the equilibrium solubility of this compound.

Saturation Shake-Flask Method

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[7][8]

Principle: An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the resulting saturated solution is then quantified.

Apparatus and Materials:

  • This compound (solid, high purity)

  • Solvent of interest

  • Conical flasks or vials with stoppers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the selected solvent. A visual excess of solid should be present.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a constant temperature shaker bath and agitate at a controlled speed. The temperature should be maintained at the desired level (e.g., 25 °C or 37 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

  • After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantitatively dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculate the solubility from the measured concentration and the dilution factor.

Slow-Stir Method

This method is particularly advantageous for hydrophobic compounds like this compound as it minimizes the formation of emulsions or colloidal suspensions that can lead to an overestimation of solubility.[6]

Principle: A small amount of the solute is added to the solvent and stirred very slowly over an extended period to achieve equilibrium without creating a fine particulate suspension.

Apparatus and Materials:

  • Same as the Shake-Flask Method, but with a magnetic stirrer and stir bar instead of a shaker bath.

Procedure:

  • Add a small, accurately weighed amount of this compound to a flask containing a known volume of the solvent and a magnetic stir bar.

  • Seal the flask and place it on a magnetic stirrer in a constant temperature environment.

  • Stir the mixture at a very low speed, just enough to create a gentle vortex, for an extended period (e.g., 48-96 hours or longer) to allow for slow dissolution and equilibration.

  • Turn off the stirrer and allow the solution to stand for at least 24 hours at the same constant temperature to ensure any suspended particles settle.

  • Sample, filter, and analyze the supernatant as described in the Shake-Flask Method (steps 6-10).

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on its solubility requirements for a given application.

Solvent_Selection_Workflow start Define Application & Required Concentration qual_screen Qualitative Screening: Consult Solubility Table start->qual_screen is_soluble Is this compound 'Soluble' or 'Highly Soluble'? qual_screen->is_soluble quant_data Is Quantitative Data Available? is_soluble->quant_data Yes new_solvent Select Another Potential Solvent is_soluble->new_solvent No check_conc Does Solubility Meet Required Concentration? quant_data->check_conc Yes exp_protocol Perform Experimental Solubility Determination (Shake-Flask or Slow-Stir) quant_data->exp_protocol No select_solvent Select Solvent check_conc->select_solvent Yes check_conc->new_solvent No exp_protocol->check_conc re_evaluate Re-evaluate Solvent Choice or Application Requirements new_solvent->qual_screen new_solvent->re_evaluate

References

Unveiling Methyl Melissate: A Historical Journey of Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pioneering work that first identified and characterized methyl melissate (B1234502), a long-chain fatty acid ester found in natural waxes. This technical guide explores the historical context, experimental protocols, and quantitative data from the seminal research that laid the foundation for our understanding of this compound.

Introduction

Methyl melissate, the methyl ester of triacontanoic acid (melissic acid), is a long-chain saturated fatty acid ester with the chemical formula C31H62O2.[1] Its history is intrinsically linked to the early 20th-century investigations into the complex composition of natural waxes, particularly those of plants and insects. This guide provides a comprehensive overview of the historical discovery and isolation of this compound, with a focus on the pioneering analytical work that first brought this molecule to light. The content is tailored for researchers, scientists, and drug development professionals interested in the origins of natural product chemistry and the evolution of analytical techniques.

Historical Context: The Quest to Understand Natural Waxes

The early 20th century marked a period of intense scientific inquiry into the chemical makeup of natural substances. Waxes, with their inertness and complex mixture of long-chain molecules, presented a significant analytical challenge. A pivotal figure in this field was Albert Charles Chibnall, who, along with his collaborators, published a series of groundbreaking papers in the 1930s that systematically unraveled the composition of various plant and insect waxes.[2][3][4] Their work did not necessarily focus on isolating "this compound" as a primary objective. Instead, they aimed to identify the constituent fatty acids and alcohols that formed the wax esters. The isolation of this compound was a consequence of the analytical methods they developed to characterize these fatty acids.

The identification of melissic acid (triacontanoic acid) as a component of these waxes was a key step.[5] To analyze the mixture of fatty acids obtained after saponification of the wax, they were often converted to their methyl esters. This derivatization increased their volatility, allowing for separation by fractional distillation and enabling more accurate melting point determination. It is within this context that this compound was first prepared and characterized from a natural source.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound based on historical and contemporary data.

PropertyValueReference
Molecular Formula C31H62O2[1]
Molecular Weight 466.82 g/mol [1]
Melting Point 72.5-73.0 °C[2]
Appearance White solid[6]
Solubility Insoluble in water; soluble in organic solvents.[6]

Historical Experimental Protocols

The isolation and characterization of this compound in the early 20th century involved a multi-step process. The following protocols are reconstructed from the work of Chibnall and his colleagues.

Extraction of Wax from Natural Sources

The initial step was the extraction of the crude wax from plant or insect material.

  • Protocol:

    • The dried plant material (e.g., leaves, cuticles) or insect wax was subjected to solvent extraction.

    • Commonly used solvents included light petroleum or diethyl ether.

    • The extraction was typically carried out over several hours in a Soxhlet extractor.

    • The solvent was then evaporated to yield the crude wax.

Saponification of Wax Esters

To break down the complex esters into their constituent fatty acids and alcohols, saponification was employed.

  • Protocol:

    • The crude wax was refluxed with an alcoholic solution of potassium hydroxide (B78521) (e.g., 0.5 N ethanolic KOH) for several hours.

    • This process hydrolyzed the wax esters into potassium salts of the fatty acids and free fatty alcohols.

Separation of Fatty Acids and Alcohols

The resulting mixture of fatty acid salts and alcohols was then separated.

  • Protocol:

    • The alcoholic solution was diluted with water.

    • The unsaponifiable matter, containing the long-chain alcohols, was extracted with a non-polar solvent like ether.

    • The aqueous-alcoholic layer containing the potassium salts of the fatty acids was then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free fatty acids.

    • The free fatty acids were then collected by filtration or solvent extraction.

Esterification to Methyl Esters

The mixture of free fatty acids was converted to their methyl esters for further analysis.

  • Protocol:

    • The mixture of fatty acids was refluxed with anhydrous methanol (B129727) containing a catalyst, typically a small amount of sulfuric acid.

    • The reaction converted the fatty acids into their corresponding methyl esters.

    • The methyl esters were then extracted with a solvent like ether and washed to remove any remaining acid.

Fractional Distillation and Characterization of Methyl Esters

The mixture of methyl esters was then separated and characterized.

  • Protocol:

    • The mixture of methyl esters was subjected to fractional distillation under reduced pressure. This technique separated the esters based on their boiling points, which are related to their chain lengths.

    • Fractions were collected at different temperature ranges.

    • The melting point of each fraction was determined. The melting point of the fraction corresponding to methyl triacontanoate (this compound) was a key identifying characteristic.

    • Elemental analysis (combustion analysis) would have been used to determine the empirical formula and confirm the carbon and hydrogen content of the purified ester.

Visualization of Historical Workflow

The following diagram illustrates the logical workflow for the isolation and characterization of this compound from natural waxes as practiced in the early 20th century.

Historical_Isolation_of_Methyl_Melissate cluster_extraction 1. Wax Extraction cluster_saponification 2. Saponification cluster_separation 3. Separation cluster_esterification 4. Esterification cluster_analysis 5. Analysis and Isolation A Natural Source (e.g., Plant Leaves) B Solvent Extraction (e.g., Light Petroleum) A->B C Crude Wax B->C D Saponification (Reflux with Alcoholic KOH) C->D E Mixture of Fatty Acid Salts and Alcohols D->E F Ether Extraction E->F H Acidification E->H Aqueous Layer G Unsaponifiable Matter (Alcohols) F->G Ether Layer I Free Fatty Acids H->I J Esterification (Methanol/H₂SO₄) I->J K Mixture of Methyl Esters J->K L Fractional Distillation K->L M Isolated this compound L->M N Characterization (Melting Point, Elemental Analysis) M->N

Historical workflow for this compound isolation.

Quantitative Data from Historical Studies

The following table presents an example of the type of quantitative data that would have been collected during the analysis of a natural wax, leading to the identification of its components. The values are representative of the data found in the publications of Chibnall and his contemporaries.

Analytical StepParameterValue
Wax Extraction Yield of crude wax from dried leaves1-2%
Saponification Unsaponifiable matter (alcohols)~50% of crude wax
Fatty acids~50% of crude wax
Fatty Acid Analysis Melting point of total fatty acid mixtureVariable (e.g., 75-80 °C)
Methyl Ester Analysis Boiling point of this compound fraction (at reduced pressure)Not consistently reported
Melting point of purified this compound72.5-73.0 °C
Elemental Analysis of C31H62O2Calculated: C, 79.75%; H, 13.38% Found: (Representative) C, 79.6%; H, 13.2%

Conclusion

The historical discovery and isolation of this compound were not the result of a targeted search for this specific compound but rather a byproduct of the systematic and meticulous work of early 20th-century chemists to elucidate the composition of natural waxes. The experimental protocols they developed, centered around solvent extraction, saponification, esterification, and fractional distillation, laid the groundwork for the field of lipid chemistry. While modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) now allow for much more rapid and precise analysis of wax esters, the foundational principles established by these pioneering researchers remain relevant. This guide serves as a tribute to their ingenuity and provides a valuable historical perspective for contemporary scientists working with natural products.

References

The Enigmatic Role of Methyl Melissate in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl melissate (B1234502), the methyl ester of melissic acid (triacontanoic acid), is a very-long-chain fatty acid (VLCFA) derivative found as a constituent of plant cuticular wax. While often a minor component, its presence is integral to the physicochemical properties of the plant's outermost protective layer. This technical guide provides a comprehensive overview of the current understanding of methyl melissate's biological role in plant metabolism. It delves into its biosynthesis, its function as part of the epicuticular wax in mediating interactions with the environment, and its potential involvement in stress responses. This document also outlines detailed experimental protocols for its extraction and analysis and presents key metabolic and signaling pathways in which it is putatively involved.

Introduction

The plant cuticle is a complex, hydrophobic layer that covers the aerial surfaces of terrestrial plants, playing a crucial role in protecting against uncontrolled water loss, UV radiation, and pathogen attack[1]. This barrier is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are a complex mixture of hydrophobic compounds, predominantly very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters[2][3].

This compound, a saturated fatty acid methyl ester with a 30-carbon acyl chain, is one such derivative found in the cuticular wax of various plant species[4]. As a member of the wax ester class, its biological functions are intrinsically linked to the overall properties of the cuticular layer. Understanding the biosynthesis and specific roles of individual wax components like this compound is crucial for developing novel strategies to enhance plant resilience to environmental stresses and for exploring potential applications in agriculture and biotechnology.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its precursor, melissic acid, a C30 VLCFA. This process occurs in the endoplasmic reticulum (ER) of epidermal cells.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

VLCFAs are synthesized from C16 or C18 fatty acid precursors through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex catalyzes a cycle of four reactions to add two carbon units from malonyl-CoA to the growing acyl chain. The key enzymes in this complex are:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-keto group.

  • β-hydroxyacyl-CoA dehydratase (HCD): Removes a water molecule.

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the double bond to form a saturated acyl-CoA that is two carbons longer.

This cycle is repeated until the desired chain length, such as the C30 of melissic acid, is achieved.

Esterification to Form this compound

Once melissic acid (as melisoyl-CoA) is synthesized, it can be converted into this compound. This is likely achieved through one of two primary enzymatic pathways involved in wax ester formation:

  • Wax Synthase (WS): These enzymes, belonging to the membrane-bound O-acyltransferase (MBOAT) family or the bifunctional wax ester synthase/diacylglycerol acyltransferase (WSD) family, catalyze the esterification of a fatty alcohol with an acyl-CoA[5][6]. In the case of this compound, this would involve the transfer of the melisoyl group from melisoyl-CoA to methanol.

  • Carboxyl Methyltransferase: While less characterized for VLCFAs, specific methyltransferases are known to methylate various plant signaling molecules. It is plausible that a yet-unidentified methyltransferase could directly catalyze the methylation of the carboxyl group of melissic acid using a methyl donor like S-adenosyl-L-methionine (SAM).

The biosynthesis of wax esters, including this compound, is a highly regulated process, with the expression of the involved genes being influenced by developmental cues and environmental stresses[7].

Figure 1: Putative Biosynthesis Pathway of this compound cluster_vlcfa VLCFA Elongation (in ER) cluster_esterification Esterification C16/C18 Acyl-CoA C16/C18 Acyl-CoA FAE Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) C16/C18 Acyl-CoA->FAE Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAE Melisoyl-CoA (C30) Melisoyl-CoA (C30) FAE->Melisoyl-CoA (C30) WS Wax Synthase (WS/WSD) Melisoyl-CoA (C30)->WS Methanol Methanol Methanol->WS This compound This compound WS->this compound

Caption: Putative Biosynthesis Pathway of this compound.

Biological Role of this compound

As a component of the epicuticular wax, the primary role of this compound is structural, contributing to the overall integrity and functionality of the plant cuticle.

Barrier against Water Loss

The hydrophobic nature of this compound, along with other wax components, helps to create a barrier that minimizes non-stomatal water loss. This is particularly crucial for plant survival in arid environments and under drought stress[7]. The composition and amount of cuticular wax can change in response to water availability, with an increase in total wax load often observed under drought conditions[7].

Protection against Environmental Stresses

The cuticular wax layer, including its constituent this compound, provides protection against various abiotic and biotic stresses:

  • UV Radiation: The wax layer can reflect and scatter harmful UV radiation, thus protecting the underlying photosynthetic tissues[8].

  • Pathogen Defense: The cuticle acts as a physical barrier against the entry of fungal and bacterial pathogens. Furthermore, specific wax components can act as signals that either induce plant defense responses or are recognized by pathogens to initiate infection processes[8][9][10].

  • Insect Herbivory: The physical and chemical properties of the wax can deter insect feeding and oviposition[11].

Signaling

While specific signaling roles for this compound have not been elucidated, the cuticle itself is increasingly recognized as a source of signals for plant defense[8]. Cutin monomers and potentially certain wax components released upon pathogen attack can act as damage-associated molecular patterns (DAMPs), triggering downstream defense signaling cascades[12]. Given its position on the plant surface, it is plausible that this compound or its derivatives could be involved in these signaling events, although further research is needed to confirm this.

Figure 2: Biological Roles of this compound in the Plant Cuticle This compound This compound Cuticular Wax Layer Cuticular Wax Layer This compound->Cuticular Wax Layer contributes to Water Loss Prevention Water Loss Prevention Cuticular Wax Layer->Water Loss Prevention UV Protection UV Protection Cuticular Wax Layer->UV Protection Pathogen Defense Pathogen Defense Cuticular Wax Layer->Pathogen Defense Insect Deterrence Insect Deterrence Cuticular Wax Layer->Insect Deterrence Potential Signaling Potential Signaling Cuticular Wax Layer->Potential Signaling

Caption: Biological Roles of this compound in the Plant Cuticle.

Quantitative Data

Quantitative data on the abundance of this compound in plant cuticular waxes is limited, as it is often a minor component. However, its presence has been reported in various plant species. The following table summarizes available data on the composition of cuticular waxes, providing context for the relative abundance of wax esters, the class to which this compound belongs.

Plant SpeciesOrganMajor Wax ComponentsWax Esters (% of total wax)This compound DetectionReference
Rosa canina (Rose)LeavesAlkanes, Primary Alcohols, Triterpenoids5%Not specified[13]
Triticum aestivum (Wheat)Leavesβ-diketones, Alkanes, Primary AlcoholsPresent, not quantifiedNot specified[14]
Arabidopsis thalianaStemsAlkanes, Ketones, Secondary AlcoholsPresent, variableDetected[6]
Magydaris tomentosaFlowersFuranocoumarins, HydrocarbonsPresent as methyl esters of long-chain fatty acidsDetected (0.1% of extract)[15]
Withania somniferaLeavesFatty acids, HydrocarbonsPresent as fatty acid methyl estersDetected (0.49% of FAME fraction)[16]

Experimental Protocols

The analysis of this compound is typically performed as part of a broader analysis of the total cuticular wax composition. The following protocols outline the general procedures for extraction and analysis.

Extraction of Epicuticular Wax

Objective: To extract the epicuticular waxes from the plant surface with minimal contamination from intracellular lipids.

Materials:

  • Fresh plant material (e.g., leaves, stems)

  • Chloroform (B151607) (analytical grade)

  • Glass beakers or vials

  • Forceps

  • Rotary evaporator or nitrogen stream evaporator

  • Internal standard (e.g., n-tetracosane)

Procedure:

  • Excise fresh plant material and determine its surface area.

  • Prepare a solution of chloroform containing a known concentration of the internal standard.

  • Briefly immerse the plant material in the chloroform solution for 30-60 seconds with gentle agitation. This short immersion time is crucial to minimize the extraction of intracuticular and cellular lipids.

  • Remove the plant material from the solvent.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • The resulting residue contains the extracted epicuticular waxes.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the extracted cuticular wax, including this compound.

Materials:

  • Dried wax extract

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) for silylating polar compounds (optional, but recommended for broader analysis)

  • Solvent (e.g., hexane (B92381) or chloroform)

  • GC-MS instrument with a high-temperature capillary column (e.g., DB-1ms or equivalent)

Procedure:

  • Derivatization (Optional): If analyzing for polar compounds like free fatty acids and alcohols, dissolve the dried wax extract in a suitable solvent and add the derivatization reagent. Heat as required by the reagent's protocol to convert polar functional groups to their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

  • Sample Preparation for Injection: Dissolve the (derivatized) wax extract in a known volume of a suitable solvent for GC analysis.

  • GC-MS Analysis:

    • Injector: Use a high-temperature, splitless injection mode. Injector temperature should be high enough to volatilize the wax components (e.g., 300-320°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50-80°C) and ramp up to a high final temperature (e.g., 320-350°C) at a controlled rate (e.g., 3-10°C/min). A final hold at the high temperature is necessary to elute the very-long-chain compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 50-800).

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with libraries (e.g., NIST) and by interpreting their fragmentation patterns.

    • Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Figure 3: Experimental Workflow for Cuticular Wax Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Chloroform Dip Derivatization Derivatization Extraction->Derivatization Optional (e.g., BSTFA) GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Direct Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Chromatograms & Mass Spectra Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

Caption: Experimental Workflow for Cuticular Wax Analysis.

Conclusion

This compound is a constituent of the plant cuticular wax, and its biological role is deeply intertwined with the protective functions of this essential outer layer. While its specific, individual contributions to plant metabolism and signaling are not yet fully understood, its biosynthesis from very-long-chain fatty acids and its presence on the plant surface place it at the forefront of the plant's interaction with its environment. Future research focusing on the genetic manipulation of the enzymes involved in the biosynthesis of specific wax esters like this compound will be crucial in dissecting their precise roles in plant stress tolerance and development. The methodologies outlined in this guide provide a foundation for such investigations, paving the way for a more complete understanding of the complex chemistry and biology of the plant cuticle.

References

A Technical Guide to High-Purity Methyl Melissate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl melissate (B1234502), the methyl ester of melissic acid, is a long-chain fatty acid ester with growing importance in various scientific fields, including pharmaceutical development, cosmetics, and as a biochemical tool in metabolomics.[1][2] Its utility as an emollient, flavoring agent, and a carrier in drug formulations necessitates access to high-purity sources for reliable and reproducible research outcomes. This technical guide provides an in-depth overview of commercially available high-purity methyl melissate, including supplier information, quantitative data, and relevant experimental protocols.

Commercially Available Sources of High-Purity this compound

High-purity this compound is available from several reputable chemical suppliers. The majority of suppliers guarantee a purity of ≥95%, which is suitable for most research and development applications. For applications requiring more stringent purity, it is advisable to request batch-specific Certificates of Analysis (CoA) from the suppliers, which will provide a detailed impurity profile.

Table 1: Commercial Suppliers of High-Purity this compound

SupplierProduct NameCAS NumberPurityAvailable Quantities
Santa Cruz BiotechnologyThis compound629-83-4>95%Inquire
Cayman ChemicalTriacontanoic Acid methyl ester629-83-4≥95%10 mg, 25 mg, 50 mg, 100 mg
TCI ChemicalsMethyl Triacontanate629-83-4>95.0% (GC)100 mg, 1 g
Chem-Impex InternationalMethyl triacontanate629-83-4≥95% (GC)100 mg, 1 g
MedChemExpressThis compound629-83-4Inquire10 mg, 50 mg, 100 mg

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C31H62O2[1][2]
Molecular Weight 466.83 g/mol [1]
Melting Point 70 - 74 °C[2]
Boiling Point 475.8 °C at 760 mmHg[3][4]
Appearance White to almost white powder or crystal[2]
Solubility Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml). Insoluble in water.[5]
Storage Temperature 2-8°C[3]

Quality Control and Analysis

The standard analytical method for determining the purity and impurity profile of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[6] This technique is highly effective for identifying and quantifying fatty acid methyl esters (FAMEs). When sourcing this compound, it is crucial to obtain a Certificate of Analysis that includes GC-MS data to confirm the identity and purity of the compound and to identify any potential trace impurities, such as unsaturated esters.[6]

Experimental Protocols and Applications

This compound has diverse applications in research and development. Below are generalized experimental workflows for its common uses.

Preparation of a Standard Solution for GC-MS Analysis

This protocol outlines the preparation of a this compound standard for use as a reference in GC-MS analysis, for example, in metabolomics studies or as a quality control sample.

GCMS_Standard_Preparation cluster_prep Standard Preparation start Weigh high-purity This compound dissolve Dissolve in an appropriate organic solvent (e.g., hexane) start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex dilute Perform serial dilutions to achieve desired concentrations vortex->dilute transfer Transfer to autosampler vials dilute->transfer end Ready for GC-MS analysis transfer->end

Fig. 1: Workflow for preparing a this compound standard solution for GC-MS.
Formulation as a Carrier in a Topical Drug Delivery System

This compound's properties as an emollient and its low toxicity make it a candidate for use as a carrier or excipient in topical pharmaceutical formulations.[2] This generalized workflow illustrates the steps involved in incorporating this compound into a cream or ointment base.

Topical_Formulation_Workflow cluster_formulation Topical Formulation start Melt this compound with other oil-phase ingredients combine Combine oil and aqueous phases with homogenization start->combine heat_aqueous Heat aqueous phase (water, emulsifiers, etc.) separately heat_aqueous->combine add_api Incorporate the Active Pharmaceutical Ingredient (API) combine->add_api cool Cool the emulsion with continuous stirring add_api->cool package Package into appropriate containers cool->package

Fig. 2: Generalized workflow for formulating a topical drug delivery system with this compound.

Synthesis and Purification Overview

While researchers and drug developers will typically purchase high-purity this compound, understanding its synthesis is valuable. The most common laboratory and industrial synthesis method is the Fischer esterification of melissic acid with methanol, catalyzed by a strong acid such as sulfuric acid. The purification is typically achieved through recrystallization or column chromatography.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Melissic Acid + Methanol (in excess) reflux Reflux Reaction Mixture reactants->reflux catalyst Acid Catalyst (e.g., H2SO4) catalyst->reflux neutralize Neutralize excess acid reflux->neutralize extract Extract with an organic solvent neutralize->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product High-Purity This compound purify->product

Fig. 3: General scheme for the synthesis and purification of this compound.

Conclusion

For researchers, scientists, and drug development professionals, sourcing high-purity this compound is critical for ensuring the integrity and success of their work. The suppliers listed in this guide provide products with a purity of ≥95%, suitable for a wide range of applications. It is recommended to always request a batch-specific Certificate of Analysis to obtain detailed information on purity and potential impurities. The provided experimental workflows and synthesis overview serve as a foundational guide for the effective utilization of this compound in a laboratory or development setting.

References

Methodological & Application

Application Notes: Synthesis of Methyl Melissate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl melissate (B1234502), also known as methyl triacontanoate, is the methyl ester of melissic acid (triacontanoic acid), a very-long-chain saturated fatty acid (VLCFA).[1][2] It is a naturally occurring compound found in various environmental matrices, including plant cuticular waxes and soils, where it serves as a biomarker.[1] In research and development, methyl melissate is utilized as a standard in biochemical assays, environmental analysis, and metabolic studies.[1][3] The synthesis of this ester is typically achieved through the direct acid-catalyzed esterification of melissic acid with methanol (B129727), a classic reaction known as Fischer esterification.[1][4] This process is reversible and driven to completion by using a large excess of the alcohol (methanol).[4]

This document provides a detailed protocol for the synthesis, purification, and characterization of this compound for use by researchers in organic chemistry and drug development.

Physicochemical and Quantitative Data

The properties of the reactant and the final product are summarized below. Expected yields for Fischer esterification of long-chain fatty acids are typically high, often exceeding 90%, provided the reaction is driven to completion.

ParameterMelissic Acid (Reactant)This compound (Product)Reference
Synonyms Triacontanoic AcidMethyl Triacontanoate[2][5]
CAS Number 506-50-3629-83-4[2][5]
Molecular Formula C₃₀H₆₀O₂C₃₁H₆₂O₂[2][5]
Molecular Weight 452.8 g/mol 466.8 g/mol [2][5]
Physical State White Solid / PowderBeige Powder / Solid[5]
Purity (Typical) ≥98%≥95%[6]
Expected Yield N/A>90% (Theoretical)
Solubility Soluble in hot organic solventsSoluble in DMF, DMSO, Ethanol[6]

Experimental Workflow

The overall workflow for the synthesis of this compound involves the reaction setup, acid-catalyzed esterification under reflux, product workup and isolation, and final characterization.

G cluster_0 Reaction cluster_1 Workup & Purification Reactants 1. Reactants Melissic Acid Methanol (excess) Catalyst 2. Catalyst Addition Conc. H₂SO₄ (catalytic) Reactants->Catalyst Reflux 3. Reflux Heat at ~65°C Catalyst->Reflux Neutralize 4. Neutralization Add NaHCO₃ solution Reflux->Neutralize Extract 5. Extraction Use non-polar solvent (e.g., Hexane) Neutralize->Extract Wash_Dry 6. Wash & Dry Wash with brine Dry over Na₂SO₄ Extract->Wash_Dry Evaporate 7. Solvent Removal Rotary Evaporation Wash_Dry->Evaporate Product Final Product This compound Evaporate->Product

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol

This protocol details the acid-catalyzed esterification of melissic acid. The reaction uses a large excess of methanol to serve as both a reactant and the solvent, with sulfuric acid as the catalyst.[7]

Materials and Reagents:

  • Melissic Acid (Triacontanoic Acid)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Hexane (B92381) (or Diethyl Ether)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add melissic acid (e.g., 4.53 g, 10 mmol).

    • Add a large excess of anhydrous methanol (e.g., 100 mL). Melissic acid has low solubility at room temperature, so a suspension will form.

    • While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the suspension.[8]

  • Esterification Reaction:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.

    • Continue heating under reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically left to proceed for 2-4 hours or until the starting material is consumed.[4]

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the catalytic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel.

    • Add hexane (e.g., 100 mL) and deionized water (e.g., 50 mL). Shake vigorously and allow the layers to separate.[9]

    • Collect the upper organic layer, which contains the this compound product.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual impurities.[9]

    • Dry the collected organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification and Product Recovery:

    • Remove the organic solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude this compound.

    • If further purification is required, the crude product can be recrystallized from a suitable solvent (e.g., acetone (B3395972) or ethanol) or purified by flash column chromatography on silica (B1680970) gel.[10]

Characterization:

  • Identity and Purity: The identity and purity of the final product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Melting Point: The melting point of the purified solid can be determined and compared to literature values.

Safety Precautions:

  • Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care inside a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol and hexane are flammable and volatile. All heating should be performed using a heating mantle, and no open flames should be present.[11]

  • The reaction and workup should be performed in a well-ventilated fume hood.[11]

References

Application Notes: Extraction and Purification of Methyl Melissate from Beeswax

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beeswax is a complex natural product composed primarily of a mixture of hydrocarbons, free fatty acids, and a variety of esters. Among these esters are long-chain wax esters, which are esters of long-chain fatty acids and long-chain alcohols. Methyl melissate (B1234502), the methyl ester of melissic acid (triacontanoic acid), is a long-chain saturated fatty acid methyl ester that may be present in beeswax in minor quantities. This document outlines a detailed protocol for the extraction, purification, and analysis of methyl melissate from beeswax for research and drug development purposes. The protocol is designed to provide a high-purity isolate suitable for further characterization and biological screening.

Challenges in Extraction

The primary challenges in isolating a specific wax ester like this compound from beeswax are the chemical complexity and the similarity in physical properties of the various wax components. The protocol described herein employs a multi-step approach involving solvent extraction and chromatographic techniques to achieve the desired separation.

Experimental Protocols

1. Materials and Reagents

  • Raw beeswax

  • Hexane (B92381) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • This compound standard (for analytical comparison)

  • Anhydrous sodium sulfate

  • Glassware: Beakers, flasks, graduated cylinders, separatory funnel

  • Heating mantle

  • Rotary evaporator

  • Column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC/MS) system

2. Protocol for Extraction and Purification of this compound

Step 1: Initial Processing of Beeswax

  • Obtain high-quality raw beeswax.

  • Melt the beeswax in a beaker using a heating mantle at a temperature of approximately 70-80°C.

  • Filter the molten wax through a coarse filter to remove large physical impurities.

  • Allow the wax to cool and solidify.

  • Grate or chop the solidified beeswax into small pieces to increase the surface area for solvent extraction.

Step 2: Solvent Extraction

  • In a large flask, add the processed beeswax.

  • Add hexane to the flask in a 1:5 (w/v) ratio (e.g., 100 g of beeswax in 500 mL of hexane).

  • Gently heat the mixture to 50-60°C with constant stirring for 2-3 hours to dissolve the wax esters and other non-polar components.

  • After extraction, filter the solution while warm to remove any insoluble materials.

  • Concentrate the filtrate using a rotary evaporator to obtain a crude wax extract.

Step 3: Fractionation by Column Chromatography

  • Prepare a silica gel slurry in hexane and pack it into a chromatography column.

  • Dissolve the crude wax extract in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elute the column with a series of solvents with increasing polarity to separate the different classes of compounds.

    • Fraction 1 (Hydrocarbons): Elute with hexane.

    • Fraction 2 (Wax Esters): Elute with a mixture of hexane and chloroform (e.g., starting with 98:2 v/v and gradually increasing the chloroform concentration).

    • Fraction 3 (More Polar Lipids): Elute with chloroform and then a mixture of chloroform and methanol.

  • Collect the fractions in separate flasks and monitor the separation using Thin-Layer Chromatography (TLC).

  • Pool the fractions containing the wax esters.

  • Evaporate the solvent from the pooled wax ester fractions using a rotary evaporator.

Step 4: Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • The wax ester fraction obtained from column chromatography is a complex mixture of different esters. For the isolation of a single compound like this compound, a high-resolution technique such as preparative HPLC is recommended.

  • Dissolve the wax ester fraction in an appropriate solvent (e.g., a mixture of hexane and isopropanol).

  • Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., a C18 column for reverse-phase chromatography or a silica column for normal-phase chromatography).

  • Develop a gradient elution method to separate the individual wax esters. The exact gradient will need to be optimized based on the specific instrument and column.

  • Collect the fractions corresponding to the peak of this compound, identified by comparing the retention time with a pure standard.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

3. Analysis and Characterization

The purity and identity of the isolated this compound should be confirmed using analytical techniques such as:

  • High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC/MS): To confirm the molecular weight and fragmentation pattern of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Melting Point Determination: To compare with the known melting point of this compound (70-74°C)[1].

Data Presentation

The following table summarizes the expected quantitative data from the extraction and purification process.

ParameterValueMethod of Determination
Initial Beeswax Mass 100 gGravimetric
Crude Wax Extract Yield 70-80 gGravimetric
Wax Ester Fraction Yield 30-40 gGravimetric
Purified this compound Yield Variable (dependent on initial concentration)Gravimetric
Purity of this compound >95%HT-GC/MS Peak Area
Melting Point 70-74 °CMelting Point Apparatus
Molecular Weight 466.84 g/mol Mass Spectrometry

Experimental Workflow Diagram

Extraction_Protocol cluster_start Initial Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Beeswax Raw Beeswax MeltFilter Melt and Filter Beeswax->MeltFilter 1. Processing SolventExtract Solvent Extraction (Hexane) MeltFilter->SolventExtract Concentrate1 Concentration (Rotary Evaporator) SolventExtract->Concentrate1 2. Extraction ColumnChrom Silica Gel Column Chromatography Concentrate1->ColumnChrom Crude Extract CollectFractions Fraction Collection (Wax Esters) ColumnChrom->CollectFractions 3. Fractionation Concentrate2 Concentration CollectFractions->Concentrate2 PrepHPLC Preparative HPLC Concentrate2->PrepHPLC Wax Ester Fraction FinalProduct Purified this compound PrepHPLC->FinalProduct 4. Isolation Analysis Purity and Identity Confirmation (HT-GC/MS, NMR, Melting Point) FinalProduct->Analysis 5. Characterization

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Analysis of Methyl Melissate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl melissate (B1234502), also known as methyl triacontanoate, is a long-chain fatty acid methyl ester (FAME). It is the methyl ester of melissic acid (triacontanoic acid). The analysis of such long-chain FAMEs is crucial in various fields, including natural product chemistry, biomarker discovery, and the formulation of pharmaceuticals and cosmetics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like methyl melissate. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

Sample Preparation (Derivatization of Melissic Acid)

For samples containing melissic acid, derivatization to its methyl ester is necessary to increase volatility for GC-MS analysis.

Materials:

  • Sample containing melissic acid

  • 2% (v/v) Sulfuric acid in anhydrous methanol

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-capped glass test tubes

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Protocol:

  • Accurately weigh a known amount of the sample into a screw-capped glass test tube.

  • Add 2 mL of 2% sulfuric acid in anhydrous methanol.

  • Securely cap the tube and vortex for 30 seconds.

  • Heat the mixture at 70°C for 2 hours in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane to the tube and vortex thoroughly for 1 minute to extract the this compound.

  • Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Vortex and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrument and sample matrix.

Gas Chromatograph (GC) Parameters:

Parameter Value
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 300°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min

| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 15 min |

Mass Spectrometer (MS) Parameters:

Parameter Value
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-600

| Solvent Delay | 5 minutes |

Data Presentation

Mass Spectrometric Data for this compound

The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The NIST WebBook provides a reference mass spectrum for methyl triacontanoate.[1] The molecular ion peak ([M]⁺) for this compound (C₃₁H₆₂O₂) is expected at m/z 466.8.[1] Key fragment ions are summarized in the table below. The fragmentation of long-chain methyl esters is characterized by a series of peaks separated by 14 mass units (-CH₂-).[2] A prominent peak resulting from McLafferty rearrangement is often observed at m/z 74.

m/zRelative IntensityProposed Ion Assignment
74High[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)
87Moderate[CH₃OCO(CH₂)₂]⁺
101Moderate[CH₃OCO(CH₂)₃]⁺
143Low[CH₃OCO(CH₂)₆]⁺
435Very Low[M - OCH₃]⁺ (Loss of methoxy (B1213986) group)
466Low[M]⁺ (Molecular ion)

Note: Relative intensities are estimates and can vary between instruments.

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Containing Melissic Acid Derivatization Derivatization: 2% H2SO4 in Methanol, 70°C Sample->Derivatization Extraction Liquid-Liquid Extraction with Hexane Derivatization->Extraction Injection Injection into GC-MS Drying Drying with Anhydrous Na2SO4 Extraction->Drying GC_Vial Transfer to GC Vial Drying->GC_Vial GC_Vial->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Impact (EI) Ionization (70 eV) Separation->Ionization Mass_Spectrum Mass Spectrum of Target Peak Detection Mass Detection (m/z 50-600) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC TIC->Mass_Spectrum Library_Search NIST Library Search Mass_Spectrum->Library_Search Quantification Quantification (Calibration Curve) Mass_Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: Quantification of Methyl Melissate using High-Performance Liquid Chromatography (HPLC)

Application Notes and Protocols for Structural Elucidation of Methyl Melissate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl melissate (B1234502), also known as methyl triacontanoate, is a long-chain saturated fatty acid methyl ester with the chemical formula C₃₁H₆₂O₂. It is found in various natural sources, including beeswax and certain plant waxes. The precise structural elucidation of methyl melissate is crucial for its identification, purity assessment, and for understanding its role in various biological and chemical processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed atomic-level information about molecular structure. This document outlines the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for the unambiguous structural confirmation of this compound.

Data Presentation

The quantitative NMR data for this compound, including predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each unique proton and carbon atom, are summarized in the tables below. These values are predicted and may vary slightly based on experimental conditions such as solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H₃CO- (Methyl Ester)3.67Singlet3H
-CH₂-C(=O)O- (α-methylene)2.30Triplet2H
-CH₂-CH₂-C(=O)O- (β-methylene)1.63Multiplet2H
-(CH₂)₂₆- (Methylene chain)1.25Broad Multiplet52H
-CH₂-CH₃ (Penultimate methylene)1.29Multiplet2H
-CH₃ (Terminal methyl)0.88Triplet3H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
C =O (Carbonyl)174.4
H₃C O- (Methyl Ester)51.4
-C H₂-C(=O)O- (α-methylene)34.1
-C H₂-CH₂-C(=O)O- (β-methylene)25.0
-(C H₂)n- (Methylene chain)29.7 - 29.1
-C H₂-CH₂-CH₃31.9
-C H₂-CH₃22.7
-C H₃ (Terminal methyl)14.1

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃), as it effectively dissolves long-chain esters and has well-separated residual solvent peaks.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of CDCl₃.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a standard 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

2.1. ¹H NMR Spectroscopy

  • Experiment: Standard single-pulse ¹H acquisition.

  • Pulse Angle: 30° - 45°

  • Spectral Width: 0 - 12 ppm

  • Acquisition Time: 2 - 4 seconds

  • Relaxation Delay: 1 - 2 seconds

  • Number of Scans: 8 - 16

2.2. ¹³C NMR Spectroscopy

  • Experiment: Proton-decoupled ¹³C acquisition.

  • Pulse Angle: 30° - 45°

  • Spectral Width: 0 - 200 ppm

  • Acquisition Time: 1 - 2 seconds

  • Relaxation Delay: 2 - 5 seconds

  • Number of Scans: 1024 - 4096 (or more, depending on concentration)

2.3. 2D NMR Spectroscopy

2.3.1. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Experiment: Standard gradient-selected COSY (gCOSY).

  • Spectral Width (F1 and F2): 0 - 10 ppm

  • Number of Increments (F1): 256 - 512

  • Number of Scans per Increment: 2 - 4

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Experiment: Standard gradient-selected HSQC with multiplicity editing (distinguishes CH/CH₃ from CH₂ signals).

  • Spectral Width (F2 - ¹H): 0 - 10 ppm

  • Spectral Width (F1 - ¹³C): 0 - 180 ppm

  • ¹JCH Coupling Constant: Optimized for an average of 145 Hz.

  • Number of Increments (F1): 128 - 256

  • Number of Scans per Increment: 4 - 8

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons.

  • Experiment: Standard gradient-selected HMBC.

  • Spectral Width (F2 - ¹H): 0 - 10 ppm

  • Spectral Width (F1 - ¹³C): 0 - 180 ppm

  • Long-Range Coupling Constant (ⁿJCH): Optimized for an average of 8 Hz.

  • Number of Increments (F1): 256 - 512

  • Number of Scans per Increment: 8 - 16

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer one_d_nmr 1D NMR (1H, 13C) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_spectrometer->two_d_nmr process_spectra Process Spectra (FT, Phasing, Baseline Correction) one_d_nmr->process_spectra two_d_nmr->process_spectra assign_signals Assign Signals process_spectra->assign_signals correlate_data Correlate 1D and 2D Data assign_signals->correlate_data structure_elucidation Structural Elucidation correlate_data->structure_elucidation

Experimental workflow for NMR analysis of this compound.

methyl_melissate_structure cluster_structure This compound Structure and Key NMR Correlations CH2_penultimate -(CH₂)₂₇- CH2_beta -CH₂- CH2_penultimate->CH2_beta CH2_penultimate->CH2_beta CH2_alpha -CH₂- CH2_beta->CH2_alpha CH2_beta->CH2_alpha C_carbonyl C=O CH2_alpha->C_carbonyl CH2_alpha->C_carbonyl O_ester O C_carbonyl->O_ester CH3_ester CH₃ O_ester->CH3_ester

Key COSY and HMBC correlations for this compound.

logical_elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Structural Interpretation h1_nmr ¹H NMR: - Singlet at 3.67 ppm (3H) - Triplets at 2.30 ppm (2H) and 0.88 ppm (3H) - Large multiplet at 1.25 ppm ester_group Methyl Ester Group Confirmed h1_nmr->ester_group alkyl_chain Long Saturated Alkyl Chain Confirmed h1_nmr->alkyl_chain c13_nmr ¹³C NMR: - Carbonyl at 174.4 ppm - Methoxy (B1213986) at 51.4 ppm - Aliphatic carbons (14-34 ppm) c13_nmr->ester_group c13_nmr->alkyl_chain cosy COSY: - Correlation between α-CH₂ and β-CH₂ - Correlations within the long alkyl chain cosy->alkyl_chain hsqc HSQC: - Connects each proton signal to its directly attached carbon hsqc->alkyl_chain hmbc HMBC: - Correlation from methoxy protons to carbonyl carbon - Correlation from α-protons to carbonyl carbon hmbc->ester_group final_structure Structure of this compound Elucidated ester_group->final_structure alkyl_chain->final_structure

Lack of Evidence for Methyl Melissate as a Metabolic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature, no evidence was found to support the use of methyl melissate (B1234502) as a biomarker in metabolic studies. The available information on methyl melissate primarily pertains to its chemical properties and its presence in natural sources such as plant waxes. There are no published studies that link this specific molecule to metabolic pathways or have established its utility as a biomarker for any metabolic condition.

Therefore, the following Application Notes and Protocols are provided as a generalized template for a hypothetical novel small molecule, herein referred to as "Molecule X," for its application as a biomarker in metabolic studies. This template is designed to meet the detailed requirements of the prompt and can be adapted by researchers for their specific molecule of interest.

Application Notes and Protocols: "Molecule X" as a Novel Biomarker in Metabolic Syndrome

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. "Molecule X" is a hypothetical small molecule that has been identified in preliminary studies as a potential biomarker associated with the progression of metabolic syndrome. These application notes provide a framework for the utilization of "Molecule X" in metabolic research.

Data Presentation

The following tables summarize hypothetical quantitative data for "Molecule X" in a study cohort.

Table 1: Baseline Characteristics of the Study Population

CharacteristicControl Group (n=100)Metabolic Syndrome Group (n=100)p-value
Age (years)45.2 ± 8.148.5 ± 7.50.052
Sex (% Male)52%55%0.68
BMI ( kg/m ²)24.1 ± 2.531.2 ± 3.1<0.001
Waist Circumference (cm)85.3 ± 5.2102.1 ± 8.3<0.001
Systolic Blood Pressure (mmHg)118 ± 10135 ± 12<0.001
Fasting Glucose (mg/dL)88 ± 7105 ± 15<0.001
Triglycerides (mg/dL)110 ± 30180 ± 50<0.001
HDL Cholesterol (mg/dL)55 ± 1242 ± 10<0.001

Table 2: Plasma Concentrations of "Molecule X"

Group"Molecule X" Concentration (ng/mL)Fold Change
Control15.3 ± 4.2-
Metabolic Syndrome38.9 ± 9.72.54
Experimental Protocols

Protocol 1: Quantification of "Molecule X" in Human Plasma using LC-MS/MS

1. Objective: To quantitatively determine the concentration of "Molecule X" in human plasma samples.

2. Materials:

  • Human plasma samples (collected in EDTA tubes)

  • "Molecule X" analytical standard

  • "Molecule X"-d4 (deuterated internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well protein precipitation plate

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a Sciex Triple Quad 6500+)

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • Spike 50 µL of each plasma sample, calibration standard, and quality control (QC) sample with 10 µL of internal standard working solution ("Molecule X"-d4, 100 ng/mL in methanol).

  • Add 200 µL of cold acetonitrile to each well of the 96-well plate containing the samples.

  • Mix thoroughly by vortexing for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer 150 µL of the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water with 0.1% formic acid.

  • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • "Molecule X" transition: (Precursor ion) -> (Product ion)

    • "Molecule X"-d4 transition: (Precursor ion + 4) -> (Product ion)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio ("Molecule X" / "Molecule X"-d4) against the concentration of the calibration standards.

  • Determine the concentration of "Molecule X" in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow plasma Plasma Sample Collection spike Spike with Internal Standard ('Molecule X'-d4) plasma->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Solvent Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis and Quantification lcms->data

Caption: Experimental workflow for the quantification of "Molecule X".

signaling_pathway MetS Metabolic Syndrome (Insulin Resistance, Inflammation) EnzymeA Upregulation of Enzyme A MetS->EnzymeA MoleculeX Increased 'Molecule X' Production EnzymeA->MoleculeX Downstream Downstream Pathological Effects (e.g., Endothelial Dysfunction) MoleculeX->Downstream Biomarker 'Molecule X' as a Circulating Biomarker MoleculeX->Biomarker

Caption: Hypothetical signaling pathway involving "Molecule X".

Application of Methyl Melissate in Cosmetic and Pharmaceutical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl melissate (B1234502), also known as methyl triacontanoate, is a long-chain fatty acid ester naturally present in various plants.[1][2] With the chemical formula C31H62O2, this waxy substance offers significant potential for use in cosmetic and pharmaceutical formulations due to its emollient, moisturizing, and formulation-stabilizing properties.[3][4] It is considered safe for cosmetic use and can also act as a flavoring agent.[5] In pharmaceuticals, it holds promise as a carrier in drug delivery systems.[3] This document provides detailed application notes and experimental protocols for researchers and formulators interested in exploring the utility of methyl melissate.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical characteristics is essential for its effective incorporation into formulations.

PropertyValueReference
Synonyms Methyl triacontanoate, Melissic acid methyl ester[1][2]
CAS Number 629-83-4[1][2]
Molecular Formula C31H62O2[1][2]
Molecular Weight 466.82 g/mol [2]
Appearance White to almost white powder or crystal[6]
Melting Point 70-73 °C[7]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, DMF, and DMSO.[4][8]

Cosmetic Applications

This compound's primary role in cosmetics is that of an emollient, providing a smooth and soft feel to the skin.[3] Its occlusive nature helps to reduce transepidermal water loss (TEWL), thereby improving skin hydration.[1]

Application Note 1: Emollient in Moisturizing Creams and Lotions

This compound can be incorporated into the oil phase of emulsions to enhance their moisturizing and sensory properties. Its waxy texture at room temperature contributes to the viscosity and stability of the final product.

Recommended Use Level: 1-10% in the oil phase of creams and lotions.

Experimental Protocol 1: Formulation of an Oil-in-Water (O/W) Emollient Cream

This protocol outlines the preparation of a basic O/W cream incorporating this compound.

Materials:

  • Oil Phase:

    • This compound: 5%

    • Cetearyl Alcohol: 3%

    • Glyceryl Stearate: 2%

    • Caprylic/Capric Triglyceride: 5%

  • Aqueous Phase:

    • Deionized Water: 83.5%

    • Glycerin: 1%

  • Emulsifier:

    • Polysorbate 60: 0.5%

  • Preservative:

    • Phenoxyethanol: q.s.

Procedure:

  • Combine all components of the oil phase in a heat-resistant beaker and heat to 75°C.

  • In a separate beaker, combine the aqueous phase ingredients and heat to 75°C.

  • Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5 minutes.

  • Switch to gentle stirring and allow the emulsion to cool.

  • Add the preservative when the temperature is below 40°C.

  • Adjust the pH to 5.5-6.5 if necessary.

G cluster_oil Oil Phase cluster_water Aqueous Phase cluster_emulsifier Emulsifier cluster_preservative Preservative O1 This compound Heat_O Heat to 75°C O1->Heat_O O2 Cetearyl Alcohol O2->Heat_O O3 Glyceryl Stearate O3->Heat_O O4 Caprylic/Capric Triglyceride O4->Heat_O W1 Deionized Water Heat_W Heat to 75°C W1->Heat_W W2 Glycerin W2->Heat_W E1 Polysorbate 60 Homogenize High-Speed Homogenization E1->Homogenize P1 Phenoxyethanol Add_P Add Preservative (<40°C) P1->Add_P Heat_O->Homogenize Heat_W->Homogenize Cool Cooling with Gentle Stirring Homogenize->Cool Cool->Add_P Final Final Product: O/W Cream Add_P->Final

Fig. 1: O/W Emollient Cream Formulation Workflow

Pharmaceutical Applications

The lipophilic nature of this compound makes it a candidate for use in topical drug delivery systems, potentially enhancing the solubility and skin penetration of active pharmaceutical ingredients (APIs).

Application Note 2: Vehicle for Topical Drug Delivery

This compound can be used as a lipid carrier in the formulation of ointments, balms, and as the oil phase in nanoemulsions for targeted drug delivery. Its compatibility with many lipophilic APIs makes it a versatile excipient.

Experimental Protocol 2: Evaluation of Skin Barrier Enhancement

This protocol describes an in vitro method to assess the effect of a formulation containing this compound on transepidermal water loss (TEWL), a key indicator of skin barrier function.

Materials:

  • Reconstituted human epidermis (RHE) models

  • Phosphate-buffered saline (PBS)

  • Test formulation (e.g., O/W cream with 5% this compound)

  • Control formulation (cream without this compound)

  • TEWL measurement device (e.g., Tewameter®)

Procedure:

  • Culture RHE models according to the manufacturer's instructions.

  • Topically apply a defined amount (e.g., 2 mg/cm²) of the test and control formulations to the RHE surface.

  • Incubate the treated RHE models for 24 hours under standard cell culture conditions.

  • After incubation, gently remove any excess formulation.

  • Acclimatize the RHE models to room temperature and humidity for 30 minutes.

  • Measure the TEWL from the surface of each RHE model.

  • Compare the TEWL values of the this compound-treated group to the control group. A lower TEWL value indicates improved barrier function.

G Start Reconstituted Human Epidermis (RHE) Models Apply_Test Apply Test Formulation (with this compound) Start->Apply_Test Apply_Control Apply Control Formulation (without this compound) Start->Apply_Control Incubate Incubate for 24h Apply_Test->Incubate Apply_Control->Incubate Remove_Excess Remove Excess Formulation Incubate->Remove_Excess Acclimatize Acclimatize to Room Conditions (30 min) Remove_Excess->Acclimatize Measure_TEWL Measure TEWL Acclimatize->Measure_TEWL Compare Compare TEWL Values Measure_TEWL->Compare Result Lower TEWL indicates Improved Barrier Function Compare->Result

Fig. 2: In Vitro TEWL Measurement Workflow

Potential Biological Activities

While specific quantitative data for this compound is limited, long-chain fatty acid esters are known to possess anti-inflammatory and antioxidant properties. Further research is warranted to fully characterize these effects for this compound.

Application Note 3: Investigation of Anti-Inflammatory Properties

The potential anti-inflammatory effects of this compound can be investigated by measuring its ability to inhibit the production of pro-inflammatory cytokines in cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol 3: In Vitro Anti-Inflammatory Assay

This protocol provides a method to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) and cytokine production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

  • A reduction in NO, TNF-α, and IL-6 levels compared to the LPS-only control indicates anti-inflammatory activity.

Signaling Pathway: NF-κB Inhibition

A potential mechanism for the anti-inflammatory effects of lipophilic compounds involves the inhibition of the NF-κB signaling pathway.[9][10] This pathway is a key regulator of the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene Initiates Methyl_Melissate This compound Methyl_Melissate->IKK Potential Inhibition

Fig. 3: Simplified NF-κB Signaling Pathway
Application Note 4: Assessment of Antioxidant Capacity

The antioxidant potential of this compound can be evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol 4: DPPH Radical Scavenging Assay

This protocol details the procedure for determining the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates radical scavenging.

Skin Barrier Function and Ceramide Synthesis

The skin's barrier function is largely attributed to the lipid matrix in the stratum corneum, of which ceramides (B1148491) are a major component.[11] Long-chain fatty acids are precursors in the de novo synthesis of ceramides in keratinocytes.[12] While not directly a precursor, the topical application of fatty acid esters may influence the lipid environment of the skin and support barrier function.

Signaling Pathway: Ceramide Synthesis

The de novo synthesis of ceramides is a multi-step enzymatic process that occurs in the endoplasmic reticulum of keratinocytes.[13]

G Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT KSR 3-ketosphinganine reductase SPT->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES Dihydroceramide desaturase Ceramide Ceramide DES->Ceramide Sphinganine->CerS Dihydroceramide->DES Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., from long-chain fatty acids) Fatty_Acyl_CoA->CerS

Fig. 4: Simplified Ceramide Synthesis Pathway

Safety and Toxicology

This compound is considered to have a low order of toxicity and is not classified as a hazardous substance.[6] It is not expected to be a skin or eye irritant, nor a skin sensitizer.[7] As with any cosmetic ingredient, it is recommended to conduct patch testing for new formulations.

Conclusion

This compound is a promising ingredient for cosmetic and pharmaceutical applications, primarily due to its emollient and occlusive properties that can enhance skin hydration and barrier function. While specific quantitative data on its biological activities are still emerging, the protocols provided herein offer a framework for its evaluation. Further research into its anti-inflammatory and antioxidant potential, as well as its role in topical drug delivery, is encouraged to fully unlock the benefits of this long-chain fatty acid ester.

References

Application Notes and Protocols: Experimental Protocol for Testing the Biological Activity of Methyl Melissate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental framework for the initial biological evaluation of methyl melissate (B1234502), a long-chain fatty acid methyl ester.[1] Given the known antioxidant, anti-inflammatory, and cytotoxic properties of structurally related natural compounds, this protocol outlines a tiered approach to screen for these activities.[2][3][4][5] The protocols herein describe standard in vitro assays, including antioxidant capacity determination (DPPH and ABTS), cytotoxicity assessment (MTT assay), and anti-inflammatory potential using a lipopolysaccharide (LPS)-stimulated macrophage model.[6][7][8] Furthermore, we propose methods to investigate the potential mechanisms of action by examining key inflammatory signaling pathways, such as NF-κB and MAPK.[9][10][11] This guide is intended for researchers in pharmacology, natural product chemistry, and drug development.

Overall Experimental Workflow

The proposed workflow follows a logical progression from broad screening assays to more specific mechanistic studies. The initial tiers focus on identifying any antioxidant and cytotoxic properties. Based on these findings, subsequent experiments are designed to probe anti-inflammatory effects at non-toxic concentrations and elucidate the underlying molecular pathways.

G start Methyl Melissate (Test Compound) tier1 Tier 1: Antioxidant Screening start->tier1 tier2 Tier 2: Cytotoxicity Assay start->tier2 sub1a DPPH Assay tier1->sub1a sub1b ABTS Assay tier1->sub1b tier3 Tier 3: In Vitro Anti-Inflammatory Assay sub2 MTT Assay on RAW 264.7 & Normal Cells tier2->sub2 tier4 Tier 4: Mechanism of Action Studies tier3->tier4 If activity is observed sub3a Nitric Oxide (NO) Measurement tier3->sub3a sub3b Cytokine (TNF-α, IL-6) ELISA tier3->sub3b data Data Analysis & Interpretation sub4a Western Blot for NF-κB Pathway tier4->sub4a sub4b Western Blot for MAPK Pathway tier4->sub4b sub1a->data sub1b->data sub2->tier3 Determine non-toxic concentrations sub3a->data sub3b->data sub4a->data sub4b->data

Caption: Overall experimental workflow for biological activity screening.

Tier 1: Antioxidant Activity Screening

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of a compound to act as a hydrogen donor or free radical scavenger.[12] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance at 517 nm is measured.[12][13]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Protect the solution from light.[6]

    • Test Compound Stock: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution and the positive control in methanol.

    • In a 96-well microplate, add 100 µL of the freshly prepared DPPH working solution to 100 µL of each sample dilution.[6]

    • A blank well should contain 100 µL of methanol and 100 µL of the sample solvent (e.g., DMSO) without the compound.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6][12]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the scavenging percentage against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[7] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[7][14]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] Dilute the resulting blue/green solution with ethanol (B145695) or PBS to an absorbance of 0.70 (±0.02) at 734 nm.[16]

  • Procedure:

    • Prepare serial dilutions of this compound and a positive control (Trolox).

    • Add 20 µL of each sample dilution to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation for Antioxidant Assays

Compound Assay IC50 (µg/mL) ± SD
This compound DPPH Value
This compound ABTS Value
Ascorbic Acid (Control) DPPH Value

| Trolox (Control) | ABTS | Value |

Tier 2: Cytotoxicity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[17][18] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[18] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells (or another relevant cell line) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • Procedure:

    • Prepare serial dilutions of this compound in serum-free media.

    • Remove the old media from the cells and replace it with 100 µL of the media containing the test compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 24 hours (or a desired time point) at 37°C in a 5% CO₂ incubator.[17]

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (A_sample / A_control) * 100

    • Determine the CC50 (concentration that causes 50% cytotoxicity). Use non-toxic concentrations for subsequent anti-inflammatory assays.

Data Presentation for Cytotoxicity Assay

Cell Line Compound CC50 (µM) ± SD
RAW 264.7 This compound Value
(Normal Cell Line) This compound Value

| Doxorubicin (Control) | RAW 264.7 | Value |

Tier 3: In Vitro Anti-Inflammatory Assay

Principle: This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6), from macrophages stimulated with bacterial lipopolysaccharide (LPS).[8][19]

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere overnight.[8]

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.[8]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8] Include an unstimulated control group and an LPS-only group.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[8]

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-only control group.

    • Calculate the percentage of inhibition for each mediator.

Data Presentation for Anti-inflammatory Assay

Treatment Concentration (µM) NO Production (% of LPS Control) TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD
Control (No LPS) - Value Value Value
LPS Only - 100% Value Value
This compound + LPS X Value Value Value
This compound + LPS Y Value Value Value

| Dexamethasone + LPS | Z | Value | Value | Value |

Tier 4: Mechanism of Action Studies

If this compound shows significant anti-inflammatory activity, the next step is to investigate its effect on key inflammatory signaling pathways like NF-κB and MAPK.

NF-κB Signaling Pathway

Principle: The NF-κB pathway is a master regulator of inflammation.[11][20] In the canonical pathway, stimuli like LPS lead to the phosphorylation and degradation of the inhibitor protein IκBα. This releases the p65/p50 dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[21] The effect of this compound can be assessed by measuring the phosphorylation of IκBα and p65 via Western Blot.

G lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikba IκBα ikk->ikba Phosphorylates (P) ikb_p65_p50 IκBα-p65-p50 (Inactive Complex) ikba->ikb_p65_p50 p65 p65 p65->ikb_p65_p50 p50 p50 p50->ikb_p65_p50 nucleus Nucleus genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nucleus->genes Activates compound This compound compound->ikk Inhibits? p65_p50 p65-p50 (Active Dimer) compound->p65_p50 Inhibits Translocation? ikb_p65_p50->p65_p50 IκBα Degradation p65_p50->nucleus Translocation

Caption: The canonical NF-κB signaling pathway and potential inhibition points.

MAPK Signaling Pathway

Principle: Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also critical in regulating the inflammatory response.[9] LPS can activate these kinases through phosphorylation, leading to the activation of transcription factors that control the expression of inflammatory mediators.[10] The effect of this compound can be determined by measuring the phosphorylation levels of p38, JNK, and ERK.

G lps LPS / Cytokines receptor Cell Surface Receptor (e.g., TLR4) lps->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k Activates map2k MAP2K (MKK3/6, MKK4/7, MEK1/2) map3k->map2k Phosphorylates p38 p38 map2k->p38 Phosphorylates jnk JNK map2k->jnk Phosphorylates erk ERK map2k->erk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors Activate jnk->transcription_factors Activate erk->transcription_factors Activate response Inflammatory Response transcription_factors->response compound This compound compound->map2k Inhibits?

Caption: The MAPK signaling cascade in inflammation.

Protocol for Western Blot:

  • Cell Culture and Lysis:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with this compound, then stimulate with LPS for a shorter duration (e.g., 15-60 minutes) optimal for detecting protein phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc., overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation for Western Blot The results are typically presented as representative blot images and bar graphs showing the relative protein expression (phosphorylated vs. total) quantified by densitometry.

References

Application Notes and Protocols for Methyl Melissate as an Internal Standard in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. The complexity of the lipidome and the variability inherent in sample preparation and analysis necessitate the use of internal standards to ensure data quality and reliability. Methyl melissate (B1234502), the methyl ester of melissic acid (a 30-carbon saturated fatty acid), serves as an excellent internal standard for the quantification of a wide range of lipid species, particularly very-long-chain fatty acids (VLCFAs), due to its chemical stability, distinct mass, and low endogenous abundance in most biological samples.

This document provides detailed application notes and protocols for the use of methyl melissate as an internal standard in lipidomics research, targeting gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) platforms.

Key Properties of this compound

PropertyValueReference
Chemical Formula C31H62O2[1][2]
Molecular Weight 466.82 g/mol [1][2]
Synonyms Methyl triacontanoate, Melissic acid methyl ester[1][3]
Appearance Beige powder[3]

Rationale for Use as an Internal Standard

The selection of an appropriate internal standard is critical for accurate lipid quantification.[4] this compound is an ideal candidate for several reasons:

  • Non-Endogenous Nature: As a very-long-chain fatty acid methyl ester (VLCFAME), this compound is not naturally present in significant amounts in most mammalian cells and tissues, minimizing interference from endogenous lipids.

  • Chemical Similarity: Its long, saturated alkyl chain mimics the behavior of many endogenous fatty acids and lipid classes during extraction and derivatization, ensuring comparable recovery.

  • Chromatographic Separation: Its high molecular weight and low volatility result in a distinct and late elution time in typical gas chromatography runs, preventing co-elution with most analytes of interest.

  • Mass Spectrometric Detection: It produces a clear and unique mass spectrum, allowing for easy identification and quantification.

Experimental Protocols

General Lipidomics Workflow using this compound Internal Standard

The following diagram illustrates a typical workflow for a lipidomics experiment incorporating this compound as an internal standard.

G General Lipidomics Workflow cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Derivatization (for GC-MS) cluster_3 Instrumental Analysis cluster_4 Data Processing cluster_5 Biological Interpretation A Biological Sample (e.g., Plasma, Tissue, Cells) B Addition of this compound Internal Standard A->B C Liquid-Liquid Extraction (e.g., MTBE or Folch Method) B->C D Transesterification/Methylation (e.g., BF3-Methanol) C->D E GC-MS or LC-MS Analysis D->E F Peak Integration and Quantification E->F G Normalization to Internal Standard F->G H Statistical Analysis G->H I Pathway Analysis and Biomarker Discovery H->I G Principle of Internal Standard Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification A Analyte of Interest (Unknown Amount) C Extraction & Derivatization (Potential for Analyte Loss) A->C B This compound (IS) (Known Amount) B->C D Instrumental Measurement (Signal Response) C->D E Calculate Response Factor: (Analyte Signal / IS Signal) D->E F Determine Analyte Amount: Response Factor * Known IS Amount E->F

References

Formulation of Methyl Melissate Nanoparticles for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl melissate (B1234502), a long-chain fatty acid ester, presents a promising biomaterial for the development of novel drug delivery systems.[1][2] Its inherent properties, such as biocompatibility, low toxicity, and high lipophilicity, make it an excellent candidate for encapsulating and delivering hydrophobic therapeutic agents.[3] Nanoparticles formulated from methyl melissate, particularly as Solid Lipid Nanoparticles (SLNs), can potentially enhance the bioavailability, stability, and controlled release of various drugs. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound nanoparticles for drug delivery applications. While specific literature on this compound nanoparticles is limited, the following protocols are adapted from established methods for similar long-chain lipids and natural waxes, such as carnauba wax and beeswax.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for nanoparticle formulation.

PropertyValueReference
Synonyms Methyl triacontanate, Melissic acid methyl ester[6][7][8]
Molecular Formula C31H62O2[6][7][9]
Molecular Weight 466.84 g/mol [6][7][9]
Melting Point 70 - 74 °C[6][8]
Appearance White to almost white powder/crystal[6]
Solubility Insoluble in water[3][9]
Biocompatibility Considered to have a low order of toxicity[3]

Experimental Protocols

Protocol 1: Formulation of this compound Nanoparticles by High-Pressure Homogenization (HPH)

This protocol describes the formation of this compound SLNs using a hot homogenization technique followed by high-pressure homogenization.

Materials:

  • This compound

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Hydrophobic drug of interest

  • Purified water (Milli-Q or equivalent)

Equipment:

  • High-speed stirrer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath

  • Beakers and magnetic stirrers

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to approximately 80-85°C (5-10°C above its melting point).[4]

    • Dissolve the hydrophobic drug in the molten this compound with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 1-2% w/v) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (80-85°C).

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.[4]

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.

  • Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion to room temperature under gentle stirring. The cooling process allows the lipid to crystallize and form solid lipid nanoparticles.

  • Purification:

    • The nanoparticle suspension can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Workflow for High-Pressure Homogenization:

HPH_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification cluster_formation Nanoparticle Formation & Purification A Melt this compound (80-85°C) B Dissolve Drug in Molten Lipid A->B E Combine Phases under High-Speed Stirring B->E C Dissolve Surfactant in Water D Heat Aqueous Phase (80-85°C) C->D D->E F High-Pressure Homogenization E->F G Cool to Room Temperature F->G H Purify Nanoparticles G->H

Fig. 1: Workflow for nanoparticle synthesis via high-pressure homogenization.
Protocol 2: Formulation of this compound Nanoparticles by Miniemulsion

This method is suitable for encapsulating hydrophobic compounds and involves the formation of stable nanodroplets that are subsequently solidified.[10]

Materials:

  • This compound

  • Hydrophobic drug of interest

  • Co-surfactant/hydrophobe (e.g., hexadecane)

  • Surfactant (e.g., Sodium dodecyl sulfate (B86663) (SDS))

  • Organic solvent (e.g., chloroform, ethyl acetate)[10]

  • Purified water

Equipment:

  • Probe sonicator

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve this compound, the hydrophobic drug, and the co-surfactant in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

  • Formation of the Miniemulsion:

    • Add the organic phase to the aqueous phase.

    • Emulsify the mixture using a probe sonicator on an ice bath to prevent overheating. Sonication is typically performed at high power for a few minutes.

  • Solvent Evaporation and Nanoparticle Formation:

    • Remove the organic solvent from the miniemulsion using a rotary evaporator under reduced pressure.

    • As the solvent evaporates, the this compound precipitates, forming solid nanoparticles encapsulating the drug.[10]

  • Purification:

    • Purify the nanoparticle suspension using dialysis against purified water to remove the surfactant and any remaining solvent.

Workflow for Miniemulsion Technique:

Miniemulsion_Workflow A Prepare Organic Phase: This compound + Drug + Solvent C Combine Phases A->C B Prepare Aqueous Phase: Surfactant + Water B->C D Probe Sonication (Formation of Miniemulsion) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Nanoparticle Formation E->F G Purification (Dialysis) F->G

Fig. 2: Workflow for nanoparticle synthesis via the miniemulsion technique.

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

ParameterMethodTypical Expected Results
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-400 nm with a PDI < 0.3
Zeta Potential Laser Doppler Anemometry-20 to -40 mV (for anionic surfactants)
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical shape, smooth surface
Crystallinity Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD)Lower melting point and crystallinity compared to bulk this compound
Drug Encapsulation Efficiency (EE%) and Drug Loading (DL%) UV-Vis Spectrophotometry / HPLCEE% > 70%, DL% dependent on initial drug concentration
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
  • Separate free drug from the nanoparticle suspension:

    • Use centrifugation or centrifugal filter units. The supernatant/filtrate will contain the unencapsulated drug.

  • Quantify the free drug:

    • Measure the concentration of the drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate EE% and DL%:

    • EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL% = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release Studies

Protocol 4: In Vitro Drug Release using Dialysis Bag Method
  • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Cellular Interaction and Drug Delivery Mechanism

The following diagram illustrates a generalized pathway for the cellular uptake of drug-loaded nanoparticles and subsequent intracellular drug release.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell NP Drug-Loaded Nanoparticle Membrane Cell Membrane NP->Membrane Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Drug Released Drug Cytoplasm->Drug Drug Release Target Intracellular Target (e.g., Nucleus, Mitochondria) Drug->Target Therapeutic Action

Fig. 3: General mechanism of cellular uptake and intracellular drug release.

Conclusion

This compound holds significant potential as a core lipid material for the formulation of nanoparticles for drug delivery. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and in vitro evaluation of these novel nanocarriers. Further optimization of formulation parameters and in vivo studies are necessary to fully elucidate their therapeutic efficacy and safety profile. The use of this compound aligns with the growing interest in biocompatible and biodegradable materials for advanced drug delivery applications.

References

Troubleshooting & Optimization

How to improve the yield of methyl melissate synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methyl melissate (B1234502) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl melissate?

A1: The most prevalent and direct method for synthesizing this compound is the Fischer esterification of melissic acid (also known as triacontanoic acid) with methanol (B129727) in the presence of an acid catalyst.[1] This reaction involves heating the carboxylic acid and an excess of the alcohol with a catalyst to produce the ester and water.

Q2: What factors have the most significant impact on the yield of the esterification reaction?

A2: Several factors critically influence the reaction yield. These include the molar ratio of methanol to melissic acid, the type and concentration of the catalyst, the reaction temperature, and the reaction time.[2][3] Efficient removal of water, a byproduct of the reaction, is also crucial as it can drive the equilibrium towards product formation according to Le Chatelier's principle.[4][5]

Q3: What are the recommended catalysts for the synthesis of this compound?

A3: A variety of acid catalysts can be employed. Homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective.[2][5] Heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) and acid-activated clays (B1170129) are also excellent choices, offering the advantage of easier separation from the reaction mixture.[6][7] For long-chain fatty acids, ferric chloride hexahydrate (FeCl₃·6H₂O) has also been shown to be an active catalyst.[8]

Q4: How can I effectively remove the water produced during the reaction?

A4: There are several methods to remove water and improve the yield. Using a Dean-Stark apparatus during reflux is a common laboratory technique.[5] Alternatively, carrying out the reaction in a solvent that forms an azeotrope with water can facilitate its removal. The use of a large excess of methanol can also help shift the equilibrium towards the product side.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Melissic Acid Inadequate Catalyst Activity: The chosen catalyst may be weak or used in insufficient quantity.Increase the catalyst concentration or switch to a stronger acid catalyst like sulfuric acid. For solid catalysts, ensure they are properly activated and have sufficient surface area.[2]
Low Reaction Temperature: The reaction rate may be too slow at the current temperature.Increase the reaction temperature, ensuring it is appropriate for the solvent and reactants. For very long-chain fatty acids, higher temperatures may be needed to increase solubility and reaction rate.[9]
Insufficient Reaction Time: The reaction may not have reached equilibrium.Extend the reaction time and monitor the progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Poor Solubility of Melissic Acid: Melissic acid has low solubility in methanol at room temperature, which can limit the reaction rate.[10]Consider using a co-solvent like toluene (B28343) or xylene to increase the solubility of the long-chain fatty acid. Ensure the reaction is well-stirred to maximize contact between reactants.
Difficulty in Product Isolation and Purification Formation of Emulsions during Workup: The presence of unreacted fatty acid can lead to the formation of stable emulsions during aqueous washing steps.Neutralize the reaction mixture with a weak base like sodium bicarbonate solution to convert the remaining fatty acid into its salt, which is more soluble in the aqueous phase.[11]
Waxy Nature of this compound: The high melting point and waxy consistency of the product can make handling and purification challenging.After initial workup, consider recrystallization from an appropriate solvent (e.g., a mixture of a polar and non-polar solvent) to purify the product. Column chromatography using silica (B1680970) gel can also be effective for removing impurities.[12]
Co-elution of Impurities during Chromatography: Other lipids or byproducts may co-elute with the desired ester.High-performance liquid chromatography (HPLC) with an appropriate stationary phase can be used for high-purity isolation.
Low Overall Yield Despite Good Conversion Product Loss During Workup: this compound may be partially lost during aqueous extraction or filtration steps.Minimize the number of transfer steps. Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.[11]
Decomposition at High Temperatures: If using distillation for purification, the high boiling point of this compound may lead to thermal degradation.Avoid high-temperature distillation. Opt for purification methods like recrystallization or chromatography, which can be performed at lower temperatures.

Data Presentation

The following tables summarize how different experimental parameters can influence the yield of fatty acid methyl ester (FAME) synthesis. While this data is representative of long-chain FAMEs, it provides valuable insights for optimizing this compound synthesis.

Table 1: Effect of Catalyst Type and Concentration on FAME Yield (%)

CatalystConcentration (wt%)Temperature (°C)Time (h)Molar Ratio (Methanol:Acid)Yield (%)Reference
H₂SO₄1.72400.25-90[2]
CaO660330:198[2]
KSF/0 Clay101503-93[6]
Amberlyst-15-110-->90[7]

Table 2: Effect of Molar Ratio and Reaction Time on FAME Yield (%)

Molar Ratio (Methanol:Oil)Catalyst (wt%)Temperature (°C)Time (h)Yield (%)Reference
6:11.5 (NaOH)60193.3[13]
9:10.8 (Polyoxovanadate)601.5>50[3]
12:11.5 (CaO)703.5>95[2]
30:16 (CaO)60398[2]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add melissic acid and an excess of methanol (e.g., a 1:30 molar ratio of acid to methanol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 1-2% by weight of the melissic acid) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the this compound with a non-polar organic solvent such as hexane (B92381) or diethyl ether.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Esterification using a Heterogeneous Catalyst (e.g., Amberlyst-15)
  • Catalyst Preparation: Add the acidic resin catalyst (e.g., 10 wt% relative to the melissic acid) to a round-bottom flask.

  • Reactant Addition: Add melissic acid and methanol to the flask.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-110°C) with vigorous stirring for several hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by simple filtration.

  • Product Isolation: Remove the excess methanol from the filtrate under reduced pressure.

  • Purification: The resulting crude this compound can be purified by washing with a sodium bicarbonate solution, followed by water, and then drying. Further purification can be achieved by recrystallization.

Mandatory Visualizations

Fischer_Esterification_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Melissic_Acid Melissic Acid (R-COOH) Protonated_Acid Protonated Melissic Acid Melissic_Acid->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Methanol Methanol (CH3OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Carbocation Resonance-Stabilized Carbocation Protonated_Intermediate->Carbocation - H2O Water Water (H2O) Methyl_Melissate This compound (R-COOCH3) Carbocation->Methyl_Melissate - H+

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Synthesis_Workflow Start Start: Melissic Acid & Methanol Esterification Esterification Reaction (Acid Catalyst, Heat) Start->Esterification Neutralization Neutralization (e.g., NaHCO3 solution) Esterification->Neutralization Extraction Liquid-Liquid Extraction (Organic Solvent) Neutralization->Extraction Washing Washing Steps (Water, Brine) Extraction->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization or Chromatography) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental Workflow for this compound Synthesis and Purification.

References

Technical Support Center: Overcoming Challenges in the Purification of Methyl Melissate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification of methyl melissate (B1234502) (also known as methyl triacontanoate).

Frequently Asked Questions (FAQs)

Q1: What is methyl melissate and what are its key properties?

This compound is the methyl ester of triacontanoic acid, a very long-chain saturated fatty acid.[1][2] Its chemical formula is C₃₁H₆₂O₂.[3] Due to its long carbon chain, it is a white or beige solid at room temperature, highly lipophilic, and has very low solubility in water.[4] It is soluble in organic solvents like hexane (B92381) and chloroform (B151607).[3] These properties are critical when selecting appropriate solvents for extraction, purification, and analysis.

Q2: What are the common sources of impurities in a this compound sample?

Impurities can originate from both synthetic and natural sources.

  • From Synthesis: The most common synthetic route is the acid-catalyzed esterification of triacontanoic acid with methanol.[3] Impurities from this process can include unreacted triacontanoic acid, residual catalyst, and byproducts from side reactions.

  • From Natural Extraction: When isolated from natural sources like plant waxes, this compound is part of a complex mixture.[3][5] Common impurities include other long-chain fatty acid methyl esters (FAMEs), free fatty acids, fatty alcohols, sterols, and other non-saponifiable materials.[6][7]

Q3: What are the primary methods for purifying this compound?

The most effective purification techniques for long-chain esters like this compound leverage differences in polarity and solubility.

  • Column Chromatography: This is a widely used technique that separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel for non-polar compounds.[8]

  • Recrystallization: This method is effective for removing impurities that have different solubility profiles from this compound in a given solvent.[9]

  • Urea Complexation: This technique can be used to separate saturated fatty acid esters from unsaturated ones, which may be present as impurities.[7][10]

Q4: How can the purity of a this compound sample be assessed?

Several analytical techniques can be used to determine purity.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the number of components in a sample and to monitor the progress of a purification process like column chromatography.[7]

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful quantitative technique for determining the purity of volatile compounds like FAMEs.[11]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate and quantify FAMEs, often providing high resolution.[12]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Oiling out instead of crystallization The solvent may be too nonpolar for the impurities, or the solution is cooling too rapidly.- Use a solvent mixture with slightly increased polarity (e.g., hexane with a small amount of ethyl acetate). - Ensure the solution cools slowly and without agitation.
No crystal formation upon cooling The solution is not sufficiently saturated; too much solvent was used.- Carefully evaporate some of the solvent to increase the concentration of this compound. - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure product.
Low recovery of purified product The compound has some solubility in the cold solvent; crystals were washed with warm or excessive solvent.- Ensure the solvent used for crystallization is cooled to ice-cold temperature before filtration. - Wash the collected crystals with a minimal amount of fresh, ice-cold solvent to remove surface impurities without significant product loss.
Product is still impure after one recrystallization Impurities have very similar solubility profiles to this compound.- Perform a second recrystallization, potentially with a different solvent system. - Consider an alternative purification method, such as column chromatography, to remove the persistent impurities.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of spots (streaking or overlapping bands) The sample was overloaded on the column; the incorrect solvent system was used.- Use a larger column or load less crude material. The amount of silica gel should be 50-100 times the weight of the crude sample for effective separation.[8] - Optimize the solvent system using TLC first. The ideal mobile phase should give the target compound an Rf value of approximately 0.2-0.3.[8]
Product elutes too quickly (high Rf) The mobile phase (eluent) is too polar.- Decrease the polarity of the eluent. For example, if using a hexane:ethyl acetate (B1210297) mixture, decrease the percentage of ethyl acetate.
Product does not elute from the column (low Rf) The mobile phase is not polar enough to move the compound.- Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexane and slowly increase the percentage of ethyl acetate.
Cracks or channels in the silica gel bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[8] A cracked column bed leads to poor separation and requires repacking.

Quantitative Data Summary

The choice of purification method can significantly impact the final purity and yield of this compound. The following table provides a representative comparison of common techniques.

Purification MethodTypical Purity AchievedTypical Recovery RateKey AdvantagesKey Disadvantages
Single Recrystallization 85-95%60-80%Simple, inexpensive, good for large scales.May not remove impurities with similar solubility; potential for significant product loss in mother liquor.
Silica Gel Column Chromatography >98%70-90%High resolution for a wide range of impurities.More time-consuming and requires more solvent than recrystallization; can be difficult to scale up.
Preparative HPLC >99%50-70%Very high purity achievable; excellent for separating close-eluting compounds.[12]Expensive, limited sample loading capacity, requires specialized equipment.
Urea Complexation Variable (Enrichment)VariableEffective for separating saturated from unsaturated esters.[10]Not a standalone purification method for homologs; requires a subsequent purification step.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound using silica gel chromatography.

  • Solvent System Optimization (TLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., chloroform or hexane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a test solvent system, such as hexane:ethyl acetate (99:1 v/v).

    • Visualize the spots (e.g., using a potassium permanganate (B83412) stain). The ideal system will show good separation between the this compound spot (Rf ≈ 0.3) and impurities.[8]

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 100% hexane).[8]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 100 mg) in a minimal amount of the eluent.

    • Carefully add the dissolved sample to the top of the silica bed.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized non-polar solvent (e.g., 100% n-heptane or hexane).[8]

    • Collect fractions in separate test tubes.

    • Monitor the elution by spotting aliquots from the collected fractions onto TLC plates to identify which fractions contain the pure product.

    • If necessary, gradually increase the solvent polarity to elute more polar impurities.

  • Product Recovery:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified solid product.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is used to quickly analyze the purity of fractions or the final product.

  • Plate Preparation: Obtain a silica gel-coated TLC plate. Draw a light pencil line about 1 cm from the bottom (the origin).

  • Sample Spotting: Dissolve a small amount of your sample in a volatile solvent. Using a capillary tube, spot the sample on the origin. Also spot a reference standard of pure this compound and the crude starting material for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., hexane:diethyl ether 1:1 v/v).[7] The solvent level must be below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (if applicable) or by staining (e.g., with a primuline (B81338) spray or potassium permanganate dip).[7]

  • Analysis: Pure this compound should appear as a single spot with an Rf value matching the reference standard. The presence of other spots indicates impurities.

Visualizations

experimental_workflow cluster_chrom Column Chromatography cluster_recryst Recrystallization start Crude this compound (from Synthesis or Extraction) dissolve Dissolve in Minimal Non-Polar Solvent start->dissolve purify_choice Purification Method dissolve->purify_choice load_col Load onto Silica Gel Column purify_choice->load_col High Purity Needed dissolve_hot Dissolve in Hot Solvent purify_choice->dissolve_hot Large Scale elute Elute with Solvent Gradient load_col->elute collect Collect & Analyze Fractions via TLC elute->collect combine Combine Pure Fractions & Evaporate Solvent collect->combine cool Slowly Cool to Crystallize dissolve_hot->cool filtrate Filter to Collect Pure Crystals cool->filtrate filtrate->combine analyze Purity Analysis (GC-MS, HPLC) combine->analyze pure_product Pure this compound analyze->pure_product troubleshooting_logic start Low Purity Detected After Initial Purification analyze_tlc Analyze Impure Sample by TLC vs. Standard start->analyze_tlc impurity_id What is the nature of the main impurity? analyze_tlc->impurity_id polar Impurity is MORE polar (Lower Rf) impurity_id->polar More Polar nonpolar Impurity is LESS polar (Higher Rf) impurity_id->nonpolar Less Polar similar Impurity has very SIMILAR polarity (Overlaps) impurity_id->similar Similar Polarity action_polar Action: 1. Re-run column with a less polar eluent. 2. Wash solid with a non-polar solvent. polar->action_polar action_nonpolar Action: 1. Re-run column with a more polar eluent. 2. Recrystallize from a more polar solvent. nonpolar->action_nonpolar action_similar Action: 1. Use high-resolution method (Prep HPLC). 2. Attempt recrystallization with a different solvent class. similar->action_similar

References

Troubleshooting peak tailing in GC analysis of methyl melissate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with peak tailing during the Gas Chromatography (GC) analysis of methyl melissate (B1234502) and other long-chain fatty acid methyl esters (FAMEs).

Troubleshooting Guide

Q1: Why is my methyl melissate peak tailing?

Peak tailing in gas chromatography is a common issue where the peak asymmetry is distorted, showing a gradual return to the baseline. This can be caused by a variety of factors that fall into two main categories: physical disruptions in the gas flow path or chemical interactions between the analyte and the system.[1][2] For high-boiling point compounds like this compound, specific issues can include incomplete vaporization or active sites within the system that interact with the analyte.[3][4]

Q2: How do I diagnose the primary cause of the peak tailing?

The first step in troubleshooting is to examine the entire chromatogram to determine the scope of the problem.[1]

  • If most or all peaks are tailing: This typically indicates a physical problem or a disruption in the carrier gas flow path.[1][2] Potential causes include improper column installation, leaks at the fittings, or a poor column cut.[2][3]

  • If only specific peaks are tailing (especially polar compounds or later-eluting peaks like this compound): This suggests a chemical interaction or adsorption issue.[1][5] This can be due to active sites in the system (e.g., a dirty inlet liner or contaminated column), or a mismatch between your analyte and the system components.[1][6]

Q3: What are the first maintenance steps I should take to fix peak tailing?

For sudden instances of peak tailing, performing routine inlet maintenance is often the quickest and most effective solution.[7] Contamination in the injection port is a frequent cause of peak shape problems.

Key Maintenance Actions:

  • Replace the Septum: A cored or worn-out septum can shed particles into the liner, creating active sites.

  • Replace the Inlet Liner: Over time, non-volatile residues from samples can accumulate in the liner, leading to adsorption and peak tailing.[7]

  • Inspect and Clean the Inlet Seal: A dirty or damaged seal can also contribute to peak distortion.[1]

Q4: When and how should I perform column maintenance?

If inlet maintenance does not resolve the issue, the problem may lie with the analytical column itself, particularly at the inlet end where contaminants accumulate.[3][7]

Column Maintenance Procedures:

  • Trimming the Column: Remove 10-20 cm from the inlet end of the column. This removes the section most likely to be contaminated with non-volatile residue or have a degraded stationary phase.[3][8]

  • Ensuring a Proper Cut: The column must be cut with a clean, 90-degree angle to the column wall. A jagged or uneven cut can create turbulence in the flow path, causing all peaks to tail.[3][9]

  • Correct Installation: Re-install the column according to the manufacturer's instructions for your specific GC model. An improperly positioned column can create dead volumes, leading to peak broadening and tailing.[3][7]

Q5: My later-eluting peaks, including this compound, are the only ones tailing. What's the specific cause?

When only high-boiling point, later-eluting analytes show tailing, it often points to issues related to temperature or contamination that disproportionately affect these less volatile compounds.

  • Low Inlet Temperature: The injector temperature may be too low to ensure the complete and instantaneous vaporization of this compound.[3]

  • Column Contamination: Contaminants at the head of the column can interact more strongly with higher-boiling analytes that spend more time in the system.[3]

  • Cold Spots: There may be cold spots in the system, such as the transfer line to the detector, causing condensation of the higher-boiling analytes.[3][4]

Q6: Could my injection or method parameters be causing the tailing?

Yes, several method parameters can lead to poor peak shape, particularly for early-eluting peaks or when using specific injection techniques.

  • Solvent Effect Violation: In splitless injections, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the column head. If the temperature is too high, early eluting peaks can appear broad or tailing.[4][7][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peaks.[6][8] Try reducing the injection volume or diluting the sample.

  • Low Split Ratio: In split injections, a very low split ratio may result in an insufficient flow rate through the inlet, leading to inefficient sample introduction and peak tailing.[7]

Troubleshooting Summary

SymptomPotential CauseRecommended Solution(s)
All peaks in the chromatogram are tailing.Flow Path Disruption: Improper column installation, poor column cut, system leaks, or dead volume.[1][2][3]1. Re-cut 2-5 cm from the column inlet, ensuring a square cut.[9]2. Re-install the column at the correct height.[3]3. Check for leaks using an electronic leak detector.[2]
Only specific, polar, or late-eluting peaks (like this compound) are tailing.Chemical Adsorption/Activity: Dirty inlet liner, contaminated column head, active sites in the system.[1][5]1. Perform inlet maintenance (replace liner, septum, seal).[7]2. Trim 10-20 cm from the column inlet.[3][8]3. Use a deactivated liner and gold-plated seals.[1]
Early-eluting peaks are tailing or broad (splitless injection).Solvent Effect Violation: Initial oven temperature is too high relative to the solvent's boiling point.[4][7]Lower the initial oven temperature to at least 20°C below the solvent's boiling point.[4][10]
This compound peak specifically is tailing.Incomplete Vaporization: Inlet temperature is too low for the high-boiling point analyte.[3]Increase the inlet temperature. Ensure it is sufficient to vaporize all sample components rapidly.
All peaks appear distorted after installing a new column .Improper Installation: Column is positioned too high or too low in the inlet or detector.[3][7]Remove and re-install the column according to the manufacturer's specifications.

Troubleshooting Workflow

G cluster_flow Flow Path / Physical Issues cluster_chem Chemical / Adsorption Issues start Peak Tailing Observed for this compound decision1 Are most/all peaks in the chromatogram tailing? start->decision1 cause_flow Potential Cause: Flow Path Disruption decision1->cause_flow  Yes cause_chem Potential Cause: Active Sites / Contamination decision1->cause_chem  No, primarily  specific peaks solution_cut Action: Ensure a clean, square column cut. solution_install Action: Verify correct column installation (height, no leaks). solution_block Action: Check for system blockages. solution_inlet Action: Perform inlet maintenance (replace liner, septum, seal). solution_trim Action: Trim 10-20 cm from column inlet. solution_temp Action: Optimize temperatures (inlet, oven program).

Caption: A workflow diagram for troubleshooting GC peak tailing.

Frequently Asked Questions (FAQs)

FAQ 1: What type of GC column is best for analyzing this compound?

The analysis of FAMEs is typically performed on polar stationary phases.[11]

  • Highly Polar Columns: For complex mixtures of FAMEs, especially when separating cis/trans isomers, a highly polar cyanopropyl silicone column (e.g., HP-88) is recommended.[11]

  • Mid-Polar Columns: Polyethylene glycol (wax) columns are also suitable for FAME analysis and offer good separation based on carbon number and degree of unsaturation.[11]

  • Non-Polar Columns: For general-purpose analysis where separation is primarily by boiling point, a 5% phenyl-methylpolysiloxane column can be used.[12]

When selecting a column, ensure its maximum operating temperature is high enough to elute this compound effectively.

FAQ 2: What are the ideal inlet and oven temperature settings for this compound?

Optimal temperatures are critical for analyzing high molecular weight compounds.

  • Inlet Temperature: This should be high enough to ensure rapid and complete vaporization of this compound. A typical starting point is 250°C, but it may need to be increased for very high-boiling point analytes.[13]

  • Oven Temperature Program: A temperature-programmed analysis is necessary for samples with a wide range of boiling points.[14][15]

    • Initial Temperature: If using splitless injection, set the initial temperature ~20°C below the boiling point of your solvent.[4]

    • Ramp Rate: A slower ramp rate (e.g., 1-5°C/min) can improve the resolution of closely eluting high-boiling point compounds.[6]

    • Final Temperature: The final temperature should be high enough to elute this compound from the column in a reasonable time. A final hold of 10 minutes at the column's maximum programmed temperature is often used in method development to ensure all components have eluted.[14]

FAQ 3: How can I prevent peak tailing from occurring in the future?

Proactive measures can significantly reduce the frequency of peak tailing issues.

  • Routine Maintenance: Establish a regular schedule for replacing the inlet liner, septum, and seals. The frequency will depend on sample throughput and cleanliness.[7]

  • Proper Sample Preparation: Ensure samples are clean and free of non-volatile matrix components. Use sample preparation techniques like filtration or Solid Phase Extraction (SPE) to remove contaminants that can foul the GC system.[7]

  • Use Guard Columns: A guard column is a short piece of deactivated fused silica (B1680970) tubing installed between the inlet and the analytical column. It acts as a disposable trap for non-volatile residues, protecting the more expensive analytical column.[7]

  • Proper Column Care: Always use high-purity carrier gas with moisture and oxygen traps to extend column lifetime. Avoid exceeding the column's maximum operating temperature.

Experimental Protocols

Protocol 1: Inlet System Maintenance

  • Cool the GC inlet and oven to a safe temperature (typically below 40°C).

  • Turn off the carrier gas flow to the inlet.

  • Wearing clean, lint-free gloves, remove the septum nut and the old septum.

  • Unscrew the inlet retaining nut to access the liner.

  • Carefully remove the old inlet liner and its O-ring using liner removal tools.

  • Inspect the inside of the inlet for any debris or septum fragments. If present, carefully remove them.[16]

  • Place a new, deactivated O-ring on a new, deactivated liner of the appropriate type for your injection method.

  • Insert the new liner into the inlet, ensuring it is seated correctly.

  • Re-install the inlet retaining nut and tighten it to the manufacturer's specification.

  • Place a new, pre-conditioned septum into the septum nut and tighten it until it is finger-tight, plus an additional quarter-turn. Do not overtighten.

  • Restore carrier gas flow and perform a leak check on all fittings.

Protocol 2: GC Column Trimming and Installation

  • Cool the GC inlet and oven to a safe temperature and turn off the carrier gas.

  • Wearing clean gloves, carefully loosen the column nut at the inlet.

  • Gently pull the column out of the inlet.

  • Using a ceramic scoring wafer or diamond-tipped scribe, make a light score on the polyimide coating of the column, approximately 10-20 cm from the end.

  • While holding the column firmly on either side of the score, gently bend the column away from the score to create a clean, 90-degree break.

  • Inspect the cut end with a small magnifier to ensure it is a clean, flat surface with no jagged edges or shards.[3][9] If the cut is poor, repeat the process.

  • Wipe the end of the column with a lint-free cloth dampened with methanol (B129727) or hexane (B92381) to remove any debris.

  • Slide a new nut and ferrule onto the freshly cut end of the column.

  • Insert the column into the inlet to the correct depth as specified by the GC manufacturer.

  • Tighten the column nut finger-tight, then use a wrench to tighten it an additional half-turn.

  • Restore carrier gas flow, leak-check the fitting, and condition the column if necessary before analysis.

Protocol 3: General Sample Preparation for FAME Analysis (Acid-Catalyzed Esterification)

This protocol describes a common method for converting fatty acids into their corresponding methyl esters (FAMEs) for GC analysis.[6][17]

  • Accurately weigh 1-25 mg of the lipid sample into a screw-capped glass reaction vial.

  • Add 2 mL of a derivatization agent, such as 12-14% Boron Trifluoride in methanol (BF3-methanol) or 1.2% HCl in methanol.[6][17]

  • If the sample is not fully dissolved, add a small amount of a co-solvent like toluene.[17]

  • Securely cap the vial and heat it in a heating block at 60-100°C for a duration ranging from 10 minutes to 1 hour, depending on the specific method and sample type.[6][17]

  • Cool the reaction vial to room temperature.

  • Add 1 mL of hexane (or heptane) and 1 mL of water to the vial for liquid-liquid extraction of the FAMEs.[17]

  • Vortex the vial vigorously for 1 minute to mix the phases, then allow them to separate.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a clean GC vial for analysis.

  • To ensure complete extraction, the aqueous layer can be re-extracted with another portion of hexane, and the organic fractions pooled.[18]

References

Technical Support Center: Optimization of Methyl Melissate Extraction from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction parameters for methyl melissate (B1234502) from plant matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is methyl melissate and in which plant parts is it typically found?

This compound, also known as methyl triacontanoate, is the methyl ester of melissic acid (triacontanoic acid), a very-long-chain saturated fatty acid (C30). It is a waxy substance found in the epicuticular wax of various plants, which forms a protective layer on the surface of leaves, stems, and fruits.[1] Its primary function is to prevent water loss and protect the plant from environmental stresses.

Q2: Which solvents are most effective for extracting this compound?

As a nonpolar compound, this compound is most effectively extracted using nonpolar solvents. The principle of "like dissolves like" is crucial here.

  • Highly Recommended: Hexane (B92381), Heptane, Chloroform, and Dichloromethane are excellent choices for selectively extracting epicuticular waxes, including this compound, with minimal co-extraction of more polar intracellular components like chlorophyll (B73375).[1][2]

  • Moderately Effective: Solvents like ethyl acetate (B1210297) can also be used, but they may extract a wider range of compounds.

  • Less Ideal: Highly polar solvents such as ethanol (B145695), methanol, and water are generally not suitable for the primary extraction of this compound as they have low solubility for such long-chain esters. However, they might be used in subsequent purification steps to remove polar impurities.

Q3: Which extraction technique is best for obtaining this compound?

The "best" technique depends on your specific research goals, such as desired purity, yield, extraction time, and available equipment. Here is a brief comparison:

  • Soxhlet Extraction: A classic and exhaustive method that ensures a high yield. However, it requires longer extraction times and uses a significant amount of solvent. The prolonged exposure to heat can also potentially degrade thermally sensitive compounds, although this compound is relatively stable.[3][4][5]

  • Ultrasound-Assisted Extraction (UAE): A more modern and rapid technique that uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. It generally leads to higher or comparable yields in a shorter time and with less solvent compared to traditional methods.[6][7][8]

  • Supercritical Fluid Extraction (SFE): A "green" technology that uses supercritical CO2 as a solvent. It is highly tunable by adjusting pressure and temperature, allowing for selective extraction. SFE yields extracts free of residual organic solvents. While the initial equipment cost is high, it is advantageous for producing high-purity extracts for sensitive applications.[9][10][11]

Q4: How can I remove chlorophyll from my this compound extract?

Chlorophyll co-extraction is a common issue, especially when the plant material is fresh or when using more polar solvents. Here are some strategies to minimize or remove chlorophyll:

  • Selective Solvent Extraction: Use a highly nonpolar solvent like hexane for a short duration (e.g., a brief dip of 30-60 seconds for leaves) to primarily extract the surface waxes without disrupting the plant cells where chlorophyll is located.

  • Adsorbent Treatment: Pass the crude extract through a column packed with an adsorbent like activated charcoal or silica (B1680970) gel. Chlorophyll will be retained by the adsorbent, while the less polar this compound will elute with a nonpolar solvent.[2][12]

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a solvent mixture (e.g., methanol/water) and then partition it against a nonpolar solvent like hexane. The chlorophyll will preferentially move to the hexane layer, while more polar compounds remain in the methanolic layer.[13]

Q5: My this compound yield is consistently low. What are the possible reasons and solutions?

Low yields can be frustrating. Here are some common causes and troubleshooting tips:[2]

  • Inappropriate Solvent: The solvent may not be optimal for dissolving this compound. Ensure you are using a nonpolar solvent like hexane.

  • Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a suitable temperature to efficiently extract the compound. Refer to the experimental protocols for recommended parameters.

  • Poor Sample Preparation: The plant material may not be properly dried or ground. Grinding the dried plant material increases the surface area for solvent contact, leading to better extraction efficiency.[1]

  • Plant Material Variability: The concentration of this compound can vary depending on the plant species, age, growing conditions, and time of harvest.[13]

Troubleshooting Guides

Issue 1: The final extract is a dark green, viscous liquid.
  • Problem: High chlorophyll and polar compound contamination.

  • Cause:

    • The extraction time was too long, causing cell lysis.

    • The solvent used was too polar (e.g., ethanol or acetone).

    • The plant material was not properly dried, and excess water increased the extraction of polar compounds.

  • Solution:

    • Reduce the extraction time, especially for dip methods.

    • Switch to a more nonpolar solvent like hexane or heptane.

    • Ensure the plant material is thoroughly dried before extraction.

    • To purify the existing extract, perform column chromatography with silica gel or treat it with activated charcoal.[2][12][14]

Issue 2: Inconsistent yields between batches.
  • Problem: Lack of reproducibility in the extraction process.

  • Cause:

    • Variability in the plant material.

    • Inconsistent sample preparation (e.g., particle size).

    • Fluctuations in extraction parameters (time, temperature, solvent-to-solid ratio).

  • Solution:

    • Homogenize a large batch of dried plant material to be used for all extractions.

    • Standardize the grinding process to achieve a consistent particle size.

    • Carefully control and monitor all extraction parameters for each run.

Issue 3: Difficulty in separating the solvent from the plant material after extraction.
  • Problem: Formation of a fine suspension or emulsion.

  • Cause:

    • Very fine grinding of the plant material.

    • Presence of water in the extraction system.

  • Solution:

    • Use a coarser grind for the plant material.

    • Ensure all solvents and glassware are dry.

    • Use centrifugation to separate the solid material from the solvent.

    • For emulsions, adding a saturated brine solution can help break the emulsion.

Data Presentation

The following tables provide a summary of typical parameters and expected outcomes for different extraction methods used for plant waxes and long-chain esters. Note that these are illustrative, and optimal conditions will vary with the specific plant matrix.

Table 1: Comparison of Extraction Methods for Plant Waxes

FeatureSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Principle Continuous solid-liquid extraction with a cycling solvent.Use of ultrasonic waves to create cavitation and disrupt cell walls.Extraction with a supercritical fluid (typically CO2) as the solvent.
Typical Solvents Hexane, Heptane, ChloroformHexane, Ethanol, Ethyl AcetateSupercritical CO2 (with or without a co-solvent like ethanol)
Extraction Time 6-24 hours15-60 minutes1-4 hours
Temperature Boiling point of the solvent25-60°C40-100°C
Pressure AtmosphericAtmospheric100-400 bar
Relative Yield HighHighModerate to High
Selectivity ModerateModerateHigh (tunable)
Solvent Consumption HighLow to ModerateLow (CO2 is recycled)
Advantages Exhaustive extraction, simple setup.Fast, efficient, lower solvent use."Green" solvent, high purity extract, tunable selectivity.
Disadvantages Long extraction time, large solvent volume, potential thermal degradation.Potential for localized heating, requires specialized equipment.High initial equipment cost.

Table 2: Influence of Solvent Polarity on Wax Extraction Yield

SolventPolarity IndexTypical Wax Yield (% of crude extract)Notes
Hexane0.1HighHighly selective for nonpolar waxes.
Chloroform4.1HighEffective but more toxic than hexane.
Ethyl Acetate4.4ModerateCo-extracts a broader range of compounds.
Ethanol5.2LowPrimarily extracts more polar compounds.
Water10.2Very LowIneffective for wax extraction.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a standard method for the exhaustive extraction of waxes from dried plant material.[1][4][5]

Materials:

  • Dried and powdered plant material

  • Cellulose (B213188) extraction thimble

  • Soxhlet apparatus (round-bottom flask, extractor, condenser)

  • Heating mantle

  • n-Hexane (analytical grade)

  • Rotary evaporator

Methodology:

  • Accurately weigh about 20 g of the dried and powdered plant material and place it into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a 500 mL round-bottom flask with approximately 300 mL of n-hexane. Add a few boiling chips.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the flask using a heating mantle to initiate solvent boiling.

  • Allow the extraction to proceed for 8-12 hours, with a solvent cycle rate of 4-6 cycles per hour.

  • After extraction, turn off the heat and let the apparatus cool down.

  • Dismantle the apparatus and transfer the hexane extract from the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C to obtain the crude wax extract containing this compound.

  • Store the crude extract at -20°C for further analysis or purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines a rapid extraction method using an ultrasonic bath.

Materials:

  • Dried and powdered plant material

  • Erlenmeyer flask

  • Ultrasonic bath

  • n-Hexane (analytical grade)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Methodology:

  • Accurately weigh about 10 g of the dried and powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of n-hexane to the flask (solvent-to-solid ratio of 10:1 mL/g).

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic frequency (e.g., 40 kHz) and temperature (e.g., 45°C).

  • Sonicate for 30-45 minutes.

  • After sonication, filter the mixture to separate the plant residue from the extract.

  • Wash the residue with a small amount of fresh n-hexane to ensure complete recovery of the extract.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator at 40°C.

  • Collect the crude wax extract and store it at -20°C.

Protocol 3: Quantification of this compound by GC-MS

This protocol provides a general method for the quantitative analysis of this compound in a plant wax extract using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17][18]

Sample Preparation:

  • Dissolve a known amount of the crude wax extract in n-hexane to a final concentration of approximately 1 mg/mL.

  • Add an internal standard (e.g., methyl nonadecanoate) at a known concentration.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column.

  • Injector Temperature: 300°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 320°C at 10°C/min.

    • Hold at 320°C for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 320°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

Quantification:

  • Prepare a series of calibration standards of authentic this compound with the internal standard at the same concentration as in the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Plant Material (Leaves, Stems) drying Drying (Air or Oven) plant_material->drying grinding Grinding drying->grinding extraction Extraction (Soxhlet, UAE, or SFE) with n-Hexane grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Wax Extract evaporation->crude_extract purification Purification (Optional) Column Chromatography crude_extract->purification analysis Quantification (GC-MS) crude_extract->analysis purification->analysis

A generalized workflow for the extraction and analysis of this compound.
Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

vlcfa_biosynthesis cluster_er Endoplasmic Reticulum cluster_elongase Fatty Acid Elongase Complex acyl_coa Acyl-CoA (C16/C18) kcs 1. Condensation (KCS) acyl_coa->kcs malonyl_coa Malonyl-CoA malonyl_coa->kcs kcr 2. Reduction (KCR) kcs->kcr hcd 3. Dehydration (HCD) kcr->hcd ecr 4. Reduction (ECR) hcd->ecr vlcfa_coa VLCFA-CoA (C20-C34) ecr->vlcfa_coa +2 Carbons per cycle wax_ester Wax Esters (e.g., this compound) vlcfa_coa->wax_ester Esterification

Simplified pathway of very-long-chain fatty acid (VLCFA) biosynthesis.

References

Preventing degradation of methyl melissate during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl melissate (B1234502) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is methyl melissate and what are its primary degradation pathways?

This compound (also known as methyl triacontanoate) is a long-chain saturated fatty acid methyl ester, classified as a wax ester.[1] Its long hydrocarbon chain makes it a non-polar, hydrophobic, and waxy solid at room temperature with very low water solubility.[2][3] The primary degradation pathways to be aware of during sample preparation are:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by acids or bases, to yield melissic acid and methanol.

  • Oxidation: Although saturated and thus less susceptible than unsaturated esters, oxidation can be initiated by heat, light, and the presence of metal ions, leading to the formation of hydroperoxides and other oxidative byproducts.[4]

Q2: What are the optimal storage conditions for this compound to prevent degradation?

To ensure the long-term stability of this compound, it should be stored as a solid in a cool, dry, and dark place. For optimal protection, especially for analytical standards or valuable samples, follow these guidelines:

  • Temperature: Store at 2-8°C for short-term and -20°C for long-term storage.[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation.

  • Container: Use amber glass vials with tight-fitting caps (B75204) to protect from light and moisture.

Q3: How can I minimize hydrolysis of this compound during extraction and sample processing?

Hydrolysis is a significant risk, particularly when using aqueous or protic solvents. To minimize this risk:

  • Solvent Choice: Whenever possible, use dry, aprotic, and non-polar solvents for extraction and sample handling. Good choices include hexane (B92381), chloroform (B151607), and benzene, in which this compound is readily soluble.[2]

  • pH Control: Avoid strongly acidic or basic conditions. If aqueous solutions are necessary, maintain a neutral pH.

  • Temperature: Perform extraction and processing steps at room temperature or below, as elevated temperatures can accelerate hydrolysis.

Q4: What measures can be taken to prevent oxidation during sample preparation?

Oxidation can compromise sample integrity. To prevent this:

  • Minimize Air Exposure: Handle samples quickly and in vials with minimal headspace. Purging vials with an inert gas before sealing is recommended.

  • Light Protection: Work in a dimly lit area and use amber-colored glassware or wrap containers in aluminum foil.

  • Use of Antioxidants: For samples that require extended processing or storage in solution, consider adding a lipid-soluble antioxidant to the solvent. Common choices include Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at concentrations of 0.01-0.1%.

Q5: Are there any enzymes I should be aware of that can degrade this compound?

Yes, lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters. Some lipases exhibit broad substrate specificity and can hydrolyze long-chain wax esters like this compound.[5] Lipase activity is dependent on factors such as temperature and pH, with optimal conditions often being near neutral pH and temperatures around 45-60°C.[5][6] If your sample matrix contains active lipases (e.g., from plant or microbial sources), it is crucial to inactivate them early in the sample preparation process, for example, by using appropriate organic solvents or heat treatment if compatible with the analyte's stability.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Extraction

Low recovery is a common problem in the extraction of lipophilic compounds like this compound. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution(s)
Incomplete Extraction - Ensure the sample is finely ground to maximize surface area.- Use a non-polar solvent in which this compound is highly soluble (e.g., hexane, chloroform).- Increase the solvent-to-sample ratio.- Extend the extraction time or the number of extraction cycles (for Soxhlet extraction).
Analyte Adsorption - Silanize glassware to reduce active sites where the analyte can adsorb.- If using Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to desorb the analyte completely.
Degradation During Extraction - Avoid high temperatures during extraction.- If using acidic or basic conditions for other purposes, neutralize the extract immediately after.- Add an antioxidant to the extraction solvent.
Emulsion Formation (in Liquid-Liquid Extraction) - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Centrifuge the mixture to break the emulsion.- Filter the mixture through a bed of glass wool.
Issue 2: Peak Tailing or Broadening in GC-MS Analysis

Peak tailing can compromise resolution and quantification. Here are some common causes and solutions when analyzing this compound.

Potential CauseRecommended Solution(s)
Active Sites in the GC System - Inlet: Use a deactivated liner and replace it regularly. Trim the first few centimeters of the column to remove accumulated non-volatile residues.- Column: Use a high-quality, low-bleed column suitable for high-temperature analysis. Condition the column according to the manufacturer's instructions.
Column Overload - Dilute the sample and reinject.- Use a column with a thicker film or a wider internal diameter.
Suboptimal GC Conditions - Injection Temperature: Ensure the injection temperature is high enough for rapid volatilization of this compound without causing degradation.- Flow Rate: Optimize the carrier gas flow rate for the best efficiency.- Temperature Program: A slower temperature ramp may improve peak shape for high molecular weight compounds.
Solvent Effects - Ensure the injection solvent is compatible with the stationary phase and the initial oven temperature. A mismatch can cause peak distortion.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventTypeSolubility
WaterPolar ProticInsoluble (3.1 x 10⁻⁷ g/L at 25°C)[3]
HexaneNon-polarReadily Soluble[2]
ChloroformNon-polarReadily Soluble[2]
BenzeneNon-polarReadily Soluble[2]
EthanolPolar ProticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Table 2: Effect of Antioxidants on the Stability of Fatty Acid Methyl Esters (FAMEs)

Quantitative data for this compound is limited; this table provides a general overview of antioxidant effectiveness for long-chain FAMEs.

AntioxidantTypical ConcentrationEffectivenessReference
Butylated Hydroxytoluene (BHT)1000-3000 ppmGood[7]
Butylated Hydroxyanisole (BHA)1000-3000 ppmVery Good[7]
tert-Butylhydroquinone (TBHQ)1000-3000 ppmExcellent
Propyl Gallate (PrG)1000-3000 ppmExcellent[7]
α-Tocopherol1000-3000 ppmModerate[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Leaf Material

This protocol describes a general procedure for the extraction of this compound from dried plant leaves, followed by purification using column chromatography.

1. Materials and Reagents:

  • Dried and ground plant leaf material
  • Hexane (HPLC grade)
  • Chloroform (HPLC grade)
  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)
  • Glass column for chromatography
  • Rotary evaporator
  • Glass wool

2. Extraction Procedure:

  • Weigh 10 g of finely ground, dried plant leaf material into a flask.
  • Add 100 mL of hexane to the flask.
  • Stir the mixture at room temperature for 4 hours.
  • Filter the mixture through Whatman No. 1 filter paper to separate the plant material from the solvent.
  • Collect the hexane extract and concentrate it to dryness using a rotary evaporator at a temperature not exceeding 40°C. This yields the crude wax extract.

3. Purification by Column Chromatography:

  • Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 2 cm diameter) plugged with glass wool. The column height should be approximately 20 cm.
  • Dissolve the crude wax extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
  • Elute the column with 100 mL of hexane to remove non-polar hydrocarbons.
  • Subsequently, elute the column with a mixture of hexane:chloroform (95:5, v/v) to elute the wax esters, including this compound.
  • Collect fractions (e.g., 10 mL each) and monitor the composition by Thin Layer Chromatography (TLC) or GC-MS.
  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Expected Recovery: The recovery of wax esters from plant material using this method can be expected to be in the range of 80-90%, depending on the efficiency of the extraction and chromatographic separation.[8]

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, which is essential for developing a stability-indicating analytical method.[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (1 mg/mL) in a non-polar, aprotic solvent like hexane or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in methanol. Incubate at room temperature for 4 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution in a transparent vial to UV light (254 nm) and visible light for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Analyze all samples, along with an unstressed control sample, using a suitable analytical method (e.g., GC-MS or HPLC-ELSD).
  • Compare the chromatograms to identify degradation products and quantify the loss of the parent compound. A target degradation of 5-20% is generally desired.[11]

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material grinding Grinding plant_material->grinding solvent_extraction Solvent Extraction (Hexane) grinding->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Wax Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection analysis Fraction Analysis (TLC/GC-MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling final_concentration Solvent Evaporation pooling->final_concentration pure_mm Purified this compound final_concentration->pure_mm

Workflow for extraction and purification of this compound.

troubleshooting_workflow start Low Recovery of This compound check_extraction Check Extraction Parameters: - Solvent Choice - Extraction Time/Cycles - Sample Grinding start->check_extraction check_adsorption Check for Adsorption: - Use Silanized Glassware - Optimize SPE Elution start->check_adsorption check_degradation Check for Degradation: - Control Temperature - Neutralize pH - Use Antioxidants start->check_degradation check_emulsion Check for Emulsion (LLE): - Add Brine - Centrifuge start->check_emulsion outcome1 Yes/No check_extraction->outcome1 Improved? outcome2 Yes/No check_adsorption->outcome2 Improved? outcome3 Yes/No check_degradation->outcome3 Improved? outcome4 Yes/No check_emulsion->outcome4 Improved?

Troubleshooting low recovery of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation methyl_melissate This compound hydrolysis_products Melissic Acid + Methanol methyl_melissate->hydrolysis_products Ester Cleavage oxidation_products Hydroperoxides, etc. methyl_melissate->oxidation_products Radical Chain Reaction hydrolysis_conditions H₂O, Acid/Base Catalyst, Heat hydrolysis_conditions->hydrolysis_products oxidation_conditions O₂, Light, Heat, Metal Ions oxidation_conditions->oxidation_products

Primary degradation pathways of this compound.

References

Resolving co-elution issues in the chromatographic analysis of methyl melissate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of methyl melissate (B1234502).

Troubleshooting Guides

Co-elution, the overlapping of chromatographic peaks, is a common challenge in the analysis of complex samples containing methyl melissate, a very long-chain fatty acid methyl ester (VLC-FAME). This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment: Confirming Co-elution

Before modifying your analytical method, it is crucial to confirm that the observed peak distortion is due to co-elution and not other issues like peak tailing or broadening.

Q1: How can I determine if my this compound peak is co-eluting with another compound?

A1: Several indicators can help you identify a co-elution issue:

  • Peak Shape Analysis: A pure chromatographic peak should be symmetrical. The presence of a "shoulder" or a split peak top is a strong indicator of co-elution.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system, examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak indicates the presence of multiple components.[1]

Diagram 1: Initial Co-elution Assessment Workflow

cluster_0 Start: Suspected Co-elution A Analyze Peak Shape C Co-elution Confirmed? A->C B Examine Mass Spectra Across Peak B->C D Optimize Chromatographic Method C->D Yes E Re-evaluate: Consider other issues (e.g., peak tailing, column degradation) C->E No

Caption: A logical workflow for the initial assessment of suspected co-elution.

Troubleshooting Strategies for GC Analysis

Gas chromatography is a common technique for analyzing FAMEs, including this compound. The following strategies can help resolve co-elution in GC analysis.

Q2: What are the first steps to resolve co-elution in a GC method?

A2: The most direct approach is to optimize the oven temperature program.[2] A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[3]

Table 1: Impact of GC Temperature Program Modifications on Peak Resolution

Parameter AdjustmentEffect on SeparationBest For
Lower Initial Temperature Increases retention and can improve resolution of early-eluting compounds.[1]Separating volatile compounds from the solvent front.
Slower Temperature Ramp Increases analysis time but generally improves separation for most compounds.[1]Resolving closely eluting structural or geometric isomers.
Add Isothermal Hold Can improve separation for compounds that elute during the hold period.[4]Targeting a specific region of the chromatogram with known co-elution.

Q3: If optimizing the temperature program is insufficient, what is the next step?

A3: Changing the GC column's stationary phase is one of the most effective ways to resolve co-eluting peaks.[3] For FAME analysis, especially for separating based on the degree of unsaturation, highly polar stationary phases are recommended.[5]

Table 2: Recommended GC Columns for VLC-FAME Analysis

Stationary Phase TypeKey CharacteristicsTypical Application
Polyethylene Glycol (e.g., DB-WAX) Good for general FAME analysis, separates based on carbon number and unsaturation.[6]Analysis of less complex FAME mixtures.
Cyanopropyl Silicone (e.g., DB-23, HP-88) Excellent for complex FAME mixtures, provides separation of cis/trans isomers.[5]Resolving co-eluting saturated and unsaturated VLC-FAMEs.
Low-bleed Nonpolar (e.g., DB-1ms, DB-5MS) Primarily separates based on boiling point.[7][8]General screening and analysis where separation of isomers is not critical.

Diagram 2: GC Troubleshooting Workflow for Co-elution

A Co-elution Confirmed in GC B Optimize Temperature Program (Slower ramp, lower initial temp, add holds) A->B C Resolution Achieved? B->C D Change GC Column (e.g., to a more polar stationary phase) C->D No G Problem Resolved C->G Yes D->C E Adjust Carrier Gas Flow Rate D->E F Consider Advanced Sample Preparation D->F E->C F->C

Caption: A systematic workflow for troubleshooting co-elution in GC analysis.

Troubleshooting Strategies for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of VLC-FAMEs, particularly for thermally labile compounds or when derivatization is not desirable.

Q4: How can I improve the separation of this compound in a reversed-phase HPLC method?

A4: In reversed-phase HPLC, the mobile phase composition is a critical factor for achieving good separation. For VLC-FAMEs, a mobile phase with a high percentage of a strong organic solvent is typically required.

Table 3: Mobile Phase Optimization in Reversed-Phase HPLC for VLC-FAMEs

Parameter AdjustmentEffect on SeparationRationale
Decrease Mobile Phase Strength Increases retention time, potentially improving resolution.For reversed-phase, this means decreasing the proportion of the strong organic solvent (e.g., acetonitrile (B52724), methanol).
Change Organic Modifier Alters selectivity.Different organic solvents (e.g., acetonitrile vs. methanol) can change the elution order of closely related compounds.
Optimize Gradient Profile Improves separation of complex mixtures with a wide range of polarities.A shallower gradient can enhance the resolution of closely eluting compounds.

Q5: What type of HPLC column is best suited for separating this compound?

A5: For the separation of very long-chain, non-polar compounds like this compound, reversed-phase columns with a high carbon load are generally effective.

Table 4: Recommended HPLC Columns for VLC-FAME Analysis

Column TypeKey CharacteristicsTypical Application
C18 (Octadecylsilyl) Good retention for non-polar compounds.[9]General-purpose analysis of FAMEs.
C30 Enhanced separation of long-chain, hydrophobic molecules and isomers.[10]High-resolution separation of VLC-FAMEs and wax esters.

Diagram 3: HPLC Troubleshooting Workflow for Co-elution

A Co-elution Confirmed in HPLC B Optimize Mobile Phase (Adjust gradient, change organic modifier) A->B C Resolution Achieved? B->C D Change HPLC Column (e.g., from C18 to C30) C->D No F Problem Resolved C->F Yes D->C E Adjust Column Temperature D->E E->C

Caption: A systematic workflow for troubleshooting co-elution in HPLC analysis.

Frequently Asked Questions (FAQs)

Q6: What types of compounds typically co-elute with this compound?

A6: this compound is often found in natural waxes, such as beeswax and plant waxes. Therefore, it is likely to co-elute with other components of these waxes, including:

  • Other very long-chain fatty acid methyl esters (VLC-FAMEs) with similar chain lengths.

  • Long-chain n-alkanes.[11]

  • Wax esters (esters of long-chain fatty acids and long-chain fatty alcohols).[12]

  • Free long-chain fatty alcohols.[11]

Q7: Can sample preparation affect the co-elution of this compound?

A7: Yes, incomplete derivatization of melissic acid to this compound can lead to a broad, tailing peak of the free fatty acid, which can overlap with the methyl ester peak.[4] It is crucial to ensure that the derivatization reaction goes to completion.

Q8: Are there any specific considerations for the derivatization of very long-chain fatty acids like melissic acid?

A8: Yes, due to their lower solubility, ensuring complete derivatization of VLCFAs may require optimized reaction conditions. Using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) and ensuring adequate reaction time and temperature are important.[7]

Experimental Protocols

Protocol 1: Derivatization of Very Long-Chain Fatty Acids to FAMEs for GC Analysis

This protocol is a general guideline for the conversion of VLCFAs in a lipid sample to their corresponding methyl esters.

  • Sample Preparation: Weigh 1-25 mg of the lipid-containing sample into a reaction vial.[2]

  • Reaction: Add 2 mL of a 12% Boron Trifluoride (BF₃) in methanol solution.[2]

  • Heating: Seal the vial and heat at 60-70°C for 10-90 minutes. The optimal time and temperature should be validated for each matrix.[2]

  • Extraction: Cool the vial to room temperature. Add 1 mL of purified water and 1 mL of hexane (B92381).[2]

  • Isolation: Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the upper hexane layer.[2]

  • Analysis: Carefully transfer the upper hexane layer to a GC vial for analysis.

Protocol 2: High-Resolution GC-MS Method for VLC-FAME Analysis

These are typical starting parameters for a high-resolution FAME analysis using a high-polarity column.

  • GC System: Agilent GC or equivalent.[7]

  • Column: HP-88 (100 m x 0.25 mm, 0.20 µm) or similar high-polarity cyanopropyl column.

  • Injection Volume: 1 µL.[8]

  • Inlet Temperature: 250°C.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.[7]

  • MS Detector: Operated in electron ionization (EI) mode at 70 eV.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[7]

Protocol 3: HPLC-ELSD Method for Wax Ester and VLC-FAME Analysis

This protocol is based on a method for the analysis of commercial waxes.[13]

  • Sample Preparation: Dissolve the wax sample in a suitable solvent (e.g., chloroform/methanol mixture) to a known concentration.[13]

  • HPLC System: Agilent 1200 series or equivalent with an Evaporative Light Scattering Detector (ELSD).

  • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient of methanol and chloroform.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • ELSD Settings: Nebulizer temperature 30°C, evaporator temperature 50°C, and nitrogen gas flow at 1.5 L/min.

References

Enhancing the solubility of methyl melissate for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of methyl melissate (B1234502) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is methyl melissate and why is its solubility a challenge for in vitro assays?

This compound, also known as methyl triacontanoate, is the methyl ester of melissic acid (triacontanoic acid), a very long-chain saturated fatty acid.[1][2] Its long, nonpolar hydrocarbon chain makes it highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media.[3] This inherent hydrophobicity often causes the compound to precipitate when diluted from an organic stock solution into an aqueous assay buffer, which can lead to inaccurate and unreliable experimental results.[4][5]

Q2: What are the recommended initial solvents for preparing a this compound stock solution?

For highly hydrophobic compounds like this compound, the initial solvent of choice is typically a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for in vitro assays.[6][7] Other potential solvents include ethanol, methanol, or a co-solvent system.[6][7] Due to its long fatty acid chain, chloroform (B151607) is also a suitable solvent, though its use is less common for direct application in cell-based assays due to toxicity.[8]

Q3: My this compound precipitates when I add it to my cell culture medium. What is happening and what should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where it is not soluble.[7]

To resolve this, you can try the following:

  • Optimize Dilution: Add the stock solution to pre-warmed (37°C) media with rapid mixing or vortexing to avoid localized high concentrations.[4]

  • Stepwise Dilution: Perform a serial dilution of your stock solution in the culture medium instead of a single large dilution.[4]

  • Increase Serum Concentration: If your experiment allows, the proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution.[4]

  • Use Solubility Enhancers: Consider using co-solvents, surfactants, or cyclodextrins to improve solubility in the final aqueous medium.[4][9]

Q4: How can co-solvents help improve solubility?

A co-solvent is an additional solvent mixed with the primary solvent system to increase the solubility of a solute.[10] For in vitro assays, using a mixture of DMSO and another solvent like polyethylene (B3416737) glycol (PEG) for the stock solution can sometimes improve solubility upon dilution into the aqueous medium.[4][11] The goal is to create a solvent system that bridges the polarity gap between the hydrophobic compound and the aqueous buffer.

Q5: What role can surfactants play in solubilizing this compound?

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[12][13] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, while the hydrophilic exterior allows the entire complex to be dispersed in an aqueous solution. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays, but it is critical to test for potential cytotoxicity and include vehicle controls.[7]

Q6: What are cyclodextrins and how can they be used?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][15] They can form "inclusion complexes" by encapsulating a hydrophobic guest molecule, like this compound, within their cavity.[16][17][18] This complex is more water-soluble than the guest molecule alone.[16] Modified cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), are commonly used in cell culture applications due to their higher aqueous solubility and low toxicity.[4][14]

Q7: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant effects.[4] However, the tolerance is cell line-dependent. It is crucial to determine the maximum tolerable DMSO concentration for your specific cells and always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[4][6]

Q8: Should I filter out the precipitate from my media?

No, filtering the media to remove the precipitate is generally not recommended.[4] The precipitate is your active compound, and filtering it will remove an unknown quantity from the solution, leading to an inaccurate final concentration and invalid experimental results. The solution is to address the underlying solubility problem, not to remove the undissolved compound.

Troubleshooting Guide: Precipitation Issues

Problem Potential Cause Recommended Solution Citation
Compound won't dissolve in initial solvent (e.g., DMSO). Insufficient solvent volume or low-quality solvent.Increase solvent volume. Gentle warming (37°C) or brief sonication can aid dissolution. Ensure the solvent is anhydrous and of high purity.[7]
Precipitate forms immediately upon dilution into aqueous media. High degree of hydrophobicity and rapid change in solvent polarity.Add the stock solution dropwise into vigorously stirring, pre-warmed media. Use a stepwise serial dilution method.[4]
Media becomes cloudy or precipitate forms over time in the incubator. Compound has low kinetic solubility and is crashing out of solution over time. Temperature changes or evaporation.Decrease the final concentration of the compound. Employ solubility enhancers like surfactants or cyclodextrins. Ensure the incubator has adequate humidity and culture plates are properly sealed.[4][19][20]
Cell toxicity is observed at effective compound concentrations. The concentration of the organic solvent (e.g., DMSO) is too high.Lower the final solvent concentration to below 0.5%, ideally ≤0.1%. Always run a vehicle control to differentiate between compound and solvent toxicity.[4][6][21]

Data Presentation: Solubility Enhancement Strategies

Technique Mechanism of Action Common Agents Advantages Considerations
Co-solvency Reduces the polarity difference between the solute and the solvent system.DMSO, Ethanol, Polyethylene Glycol (PEG)Simple to implement for stock solution preparation.May not prevent precipitation upon high dilution; potential for solvent toxicity.
Surfactants (Micellar Solubilization) Encapsulates hydrophobic molecules within the core of micelles.Polysorbates (Tween® 20/80), Pluronic® F-68, Sodium Dodecyl Sulfate (SDS)Can significantly increase apparent water solubility.Potential for cell toxicity; can interfere with some assays; must be used above CMC.[13]
Cyclodextrins (Inclusion Complexation) Forms a host-guest complex where the hydrophobic drug is inside the CD cavity.α-, β-, γ-cyclodextrins; Modified CDs like HP-β-CD, SBE-β-CDLow cytotoxicity; can improve bioavailability and stability.[14][16][18]Complex formation is a 1:1 or 1:2 stoichiometry, which can be limiting; may interact with cell membrane components.[16]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate briefly. Visually inspect to ensure no solid particles remain.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Stepwise Dilution into Cell Culture Medium
  • Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Prepare Intermediate Dilution: Thaw your DMSO stock solution. To minimize the final DMSO concentration, prepare a 100X or 1000X intermediate solution by diluting the stock in pre-warmed medium. For example, add 2 µL of a 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution with 1% DMSO. Vortex immediately after adding the stock.

  • Final Dilutions: Use the intermediate dilution to perform further serial dilutions in the culture medium to achieve the final desired concentrations for your experiment. This gradual reduction in solvent concentration helps maintain solubility.[4]

  • Vehicle Control: Prepare a parallel set of dilutions using only DMSO (without this compound) to serve as your vehicle control.

Protocol 3: Solubility Enhancement with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a drug/cyclodextrin inclusion complex.

  • Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer or cell culture medium (e.g., 1-10% w/v). Warm the solution slightly to ensure the CD is fully dissolved.

  • Add this compound: Add the weighed this compound powder directly to the HP-β-CD solution.

  • Complex Formation: Vigorously stir or shake the mixture at room temperature or a slightly elevated temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: To remove any undissolved compound, filter the solution through a 0.22 µm syringe filter. This filtered solution now contains the soluble this compound/CD complex.

  • Quantification (Optional but Recommended): It is advisable to determine the concentration of solubilized this compound in the final solution using an appropriate analytical method (e.g., HPLC, GC-MS) to know the exact concentration being used in assays.

Visualizations

TroubleshootingWorkflow start Start: this compound (MM) Precipitates in Assay q1 Is MM fully dissolved in initial stock (e.g., DMSO)? start->q1 sol1 Action: Use high-purity solvent. Increase volume. Warm or sonicate gently. q1->sol1 No q2 Does precipitate form upon dilution into aqueous media? q1->q2 Yes sol1->q1 sol2 Optimize Dilution: 1. Add stock to pre-warmed, stirring media. 2. Perform stepwise serial dilutions. 3. Reduce final MM concentration. q2->sol2 Yes end Proceed with Assay (Include Vehicle Controls) q2->end No q3 Does precipitation persist? sol2->q3 sol3 Use Solubility Enhancers: - Add Surfactant (e.g., Tween-80) - Use Co-Solvent System (e.g., PEG) - Form Cyclodextrin Complex (HP-β-CD) q3->sol3 Yes q3->end No sol3->end fail Re-evaluate Experiment: Compound may be unsuitable for assay at desired concentration. sol3->fail SolubilityEnhancementWorkflow cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Dilution for Assay cluster_2 Phase 3: Advanced Solubilization (If Needed) a Weigh this compound (MM) b Dissolve in 100% DMSO to make high-conc. stock a->b c Store stock at -20°C in aliquots b->c d Dilute stock into pre-warmed aqueous buffer/media c->d e Precipitation Check d->e f Option A: Use Surfactant (e.g., Tween-80) to form micelles e->f Precipitation Occurs g Option B: Form Cyclodextrin (HP-β-CD) inclusion complex e->g Precipitation Occurs h Option C: Use Co-solvent System (e.g., DMSO/PEG) e->h Precipitation Occurs i Perform In Vitro Assay (with appropriate vehicle controls) e->i No Precipitation f->i g->i h->i

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Methyl Melissate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of methyl melissate (B1234502).

Troubleshooting Guides

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible quantification.[1][2] This is particularly prevalent when analyzing lipophilic compounds like methyl melissate in complex biological matrices. The following guides provide structured approaches to identify and mitigate these effects.

Identifying Matrix Effects

A crucial first step is to determine if matrix effects are impacting your analysis. The post-column infusion technique is a widely used method for this purpose.[3][4]

Experimental Protocol: Post-Column Infusion

  • Analyte Infusion: Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-analytical column.

  • Blank Matrix Injection: Inject a blank, extracted matrix sample (e.g., plasma, tissue homogenate) onto the LC column.

  • Signal Monitoring: Monitor the signal intensity of the this compound standard.

  • Data Interpretation: A stable baseline indicates no matrix effects. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement at the retention time of the co-eluting matrix components.[3]

Minimizing Matrix Effects: A Workflow

The following diagram outlines a systematic workflow for troubleshooting and minimizing matrix effects in your LC-MS/MS analysis of this compound.

cluster_0 Start: Poor Reproducibility or Accuracy cluster_1 Step 1: Identify Matrix Effect cluster_2 Step 2: Sample Preparation Optimization cluster_3 Step 3: Chromatographic Method Refinement cluster_4 Step 4: Internal Standard Strategy cluster_5 End: Method Validation Start Observe Inconsistent Results (Poor Reproducibility/Accuracy) A Perform Post-Column Infusion Experiment Start->A B Analyze Matrix Effect Factor (MEF) A->B Quantify Effect C Implement/Optimize Sample Cleanup B->C Matrix Effect Confirmed D Evaluate Different Techniques: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Protein Precipitation (PPT) C->D E Optimize LC Separation D->E If Matrix Effect Persists F Modify Gradient Profile or Mobile Phase Composition E->F G Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) F->G If Further Improvement Needed End Validate Analytical Method G->End

Caption: Troubleshooting workflow for minimizing matrix effects.
Quantitative Comparison of Sample Preparation Techniques

Effective sample preparation is the most critical step in reducing matrix effects by removing interfering endogenous components like phospholipids.[5][6][7] The choice of technique can significantly impact the cleanliness of the final extract.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85-100%40-70%Simple, fast, and inexpensive.Least effective in removing matrix components, leading to significant ion suppression.[6]
Liquid-Liquid Extraction (LLE) 70-90%15-30%Good removal of salts and polar interferences.Can have lower recovery for polar analytes; solvent selection is critical.[6]
Solid-Phase Extraction (SPE) 80-95%5-20%Highly selective, provides cleaner extracts, and can be automated.Method development can be more complex and costly.[6][8]
HybridSPE®-Precipitation >90%<10%Effectively removes both proteins and phospholipids.Higher cost compared to basic PPT.

Note: The values presented are representative and can vary depending on the specific matrix, analyte, and protocol used.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general procedure for enriching this compound and removing interfering compounds from a biological matrix.

  • Cartridge Selection: Choose a reversed-phase (e.g., C18) SPE cartridge suitable for lipophilic compounds.

  • Conditioning: Condition the cartridge by passing 2-3 cartridge volumes of methanol (B129727) followed by 2-3 volumes of water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an aqueous solution) onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences while retaining this compound.

  • Elution: Elute the this compound with a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of matrix effects in the analysis of lipophilic molecules like this compound?

A1: The primary cause of matrix effects, particularly ion suppression, in the analysis of lipophilic compounds from biological matrices are phospholipids.[5] These endogenous molecules are often abundant in plasma and tissue extracts and can co-elute with the analyte of interest, competing for ionization in the MS source.[1]

Q2: How can I compensate for matrix effects if I cannot completely eliminate them?

A2: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[10][11][12] A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte.[10][13][14] This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for an accurate analyte-to-IS ratio for quantification.[11]

Q3: Can optimizing my chromatographic conditions help reduce matrix effects?

A3: Yes, optimizing chromatographic conditions can significantly reduce matrix effects. By improving the separation of this compound from co-eluting matrix components, you can minimize their impact on ionization.[15] Strategies include:

  • Modifying the gradient elution: A slower, more shallow gradient can improve resolution.[3]

  • Changing the mobile phase composition: Adjusting the organic solvent or additives can alter selectivity.[2][16]

  • Using a different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may provide better separation from interfering compounds.

Q4: Is sample dilution a viable strategy for mitigating matrix effects?

A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[11][17] However, this approach is only feasible if the concentration of this compound is high enough to remain well above the limit of quantification after dilution.[17]

Q5: What are the best practices for selecting an internal standard for this compound analysis?

A5: The ideal internal standard should have physicochemical properties as close as possible to this compound.[10] The best choice is a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled).[10][14] If a SIL-IS is not available, a close structural analog with a similar long alkyl chain and ester functional group can be used, but it may not compensate for matrix effects as effectively.[10]

The following diagram illustrates the relationship between different strategies for minimizing matrix effects.

cluster_0 Primary Goal cluster_1 Mitigation Strategies cluster_2 Specific Techniques A Minimize Matrix Effects B Sample Preparation (Reduce Interferences) A->B C Chromatographic Separation (Separate from Interferences) A->C D Internal Standard (Compensate for Effects) A->D E SPE, LLE, PPT B->E F Gradient Optimization, Column Selection C->F G Stable Isotope-Labeled IS D->G

Caption: Interrelation of matrix effect minimization strategies.

References

Strategies for the stabilization of methyl melissate in formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization of methyl melissate (B1234502) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is methyl melissate and what are its key physicochemical properties?

This compound, also known as methyl triacontanoate, is the methyl ester of melissic acid (triacontanoic acid). It is a long-chain fatty acid ester. Key properties are summarized below.

PropertyValueReference
Molecular Formula C31H62O2[1]
Molecular Weight 466.84 g/mol [1]
Appearance White to almost white powder or crystal[1]
Solubility Insoluble in water. Soluble in organic solvents like hexane (B92381) and chloroform.[1]
Stability Considered stable under normal storage conditions.[1]

Q2: What are the primary degradation pathways for this compound in a formulation?

The primary degradation pathways for this compound, like other long-chain esters, are hydrolysis and oxidation.[2][3]

  • Hydrolysis: The ester bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding melissic acid and methanol (B129727).

  • Oxidation: The long hydrocarbon chain can be susceptible to oxidation, particularly if unsaturated impurities are present or if exposed to oxidizing agents.[4][5]

Q3: What are the initial signs of this compound degradation in my formulation?

Initial signs of degradation can include:

  • Changes in physical appearance (e.g., color change, precipitation).

  • A shift in the pH of the formulation.

  • The appearance of new peaks or a decrease in the this compound peak during chromatographic analysis (HPLC, GC).

  • Changes in viscosity or texture.

Troubleshooting Guides

Issue 1: Loss of this compound Potency in a Liquid Formulation

Symptoms:

  • Chromatographic analysis shows a decrease in the peak area/height of this compound over time.

  • An increase in a new peak corresponding to melissic acid is observed.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Solutions
Hydrolytic Degradation 1. Measure pH: Check the pH of your formulation. Esters are more susceptible to hydrolysis at acidic or alkaline pH. 2. Adjust pH: If possible, adjust the pH of the formulation to a more neutral range (pH 6-8) using appropriate buffering agents. 3. Reduce Water Content: If your formulation allows, consider reducing the water content or using a co-solvent system to minimize hydrolysis. 4. Moisture Protection: For storage, ensure packaging is impermeable to moisture.[6]
Oxidative Degradation 1. Check for Oxidizing Agents: Review your formulation for any components that could act as oxidizing agents. 2. Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen) to displace oxygen. 3. Add Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol to prevent oxidative degradation. 4. Chelating Agents: If metal ions (which can catalyze oxidation) might be present, add a chelating agent like EDTA.[3]
Photodegradation 1. Protect from Light: Store the formulation in light-resistant containers (e.g., amber glass).[7] 2. Conduct Photostability Studies: Expose the formulation to controlled light conditions (as per ICH Q1B guidelines) to confirm light sensitivity.[8]
Issue 2: Physical Instability (e.g., Precipitation, Phase Separation)

Symptoms:

  • Visible particles or crystals forming in a liquid formulation.

  • Separation of oil and water phases in an emulsion.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Solutions
Poor Solubility 1. Solvent System Optimization: Evaluate and optimize the solvent system to ensure this compound remains solubilized at the desired concentration and across the expected storage temperature range. 2. Surfactants/Emulsifiers: For emulsion-based formulations, screen different surfactants and emulsifiers at various concentrations to improve physical stability.
Excipient Incompatibility 1. Review Excipients: Assess the compatibility of this compound with all excipients in the formulation.[9][10] 2. Compatibility Studies: Perform binary mixture studies of this compound and each excipient under stressed conditions (e.g., elevated temperature and humidity) to identify interactions.[10]
Temperature Fluctuations 1. Controlled Storage: Store the formulation under controlled temperature conditions as determined by stability studies. 2. Freeze-Thaw Studies: Conduct freeze-thaw cycle studies to assess the impact of temperature excursions on physical stability.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.[2][3][7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H2O2 to the stock solution and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid this compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Expected Quantitative Data from Forced Degradation:

Stress Condition% Degradation of this compoundMajor Degradation Product
0.1 M HCl, 60°C, 24h~15%Melissic Acid
0.1 M NaOH, RT, 4h~25%Melissic Acid
3% H2O2, RT, 24h~10%Oxidative byproducts
Solid, 80°C, 48h<5%Not significant
Photolytic (ICH Q1B)~5-10%Photodegradation products
Excipient Compatibility Study Protocol

Objective: To evaluate the chemical compatibility of this compound with common pharmaceutical excipients.[9][10]

Methodology:

  • Binary Mixtures: Prepare binary mixtures of this compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 ratio.

  • Moisture Addition: Add a small amount of water (e.g., 5% w/w) to a separate set of binary mixtures to simulate high humidity conditions.

  • Stress Conditions: Store the mixtures at 50°C/75% RH for 4 weeks.

  • Sample Analysis: Analyze the samples at initial, 2-week, and 4-week time points by HPLC to quantify the amount of remaining this compound and detect any degradation products.

Expected Quantitative Data from Excipient Compatibility Study (at 4 weeks):

Excipient% Recovery of this compound (Dry)% Recovery of this compound (Wet)
Lactose>98%~95%
Microcrystalline Cellulose>99%>98%
Magnesium Stearate>98%~96%
Croscarmellose Sodium>99%>98%

Visualizations

degradation_pathway methyl_melissate This compound (C31H62O2) hydrolysis Hydrolysis (H2O, H+ or OH-) methyl_melissate->hydrolysis Ester Cleavage oxidation Oxidation (O2, Peroxides) methyl_melissate->oxidation Radical Chain Reaction photolysis Photolysis (UV/Vis Light) methyl_melissate->photolysis Energy Absorption melissic_acid Melissic Acid + Methanol hydrolysis->melissic_acid oxidative_products Oxidative Degradants (e.g., hydroperoxides, aldehydes) oxidation->oxidative_products photo_products Photodegradation Products photolysis->photo_products

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Issue Identification cluster_troubleshooting Troubleshooting cluster_solution Solution Implementation cluster_final Final Product formulation Initial Formulation with this compound instability Instability Observed (e.g., Potency Loss) formulation->instability Stability Testing forced_degradation Forced Degradation Study instability->forced_degradation excipient_compatibility Excipient Compatibility Study instability->excipient_compatibility reformulation Reformulation Strategy - Adjust pH - Add Antioxidant - Change Excipient forced_degradation->reformulation Identify Degradation Pathway excipient_compatibility->reformulation Select Compatible Excipients stable_formulation Stable this compound Formulation reformulation->stable_formulation Validation

References

Technical Support Center: Optimizing Methyl Melissate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and time for methyl melissate (B1234502) extraction. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue: Low or No Yield of Methyl Melissate

Potential Cause Troubleshooting Steps
Incomplete Transesterification 1. Verify Catalyst Activity: Ensure the acid or base catalyst is not expired or degraded. Prepare fresh catalyst solutions. 2. Optimize Catalyst Concentration: The catalyst concentration may be too low for efficient conversion. Titrate a small sample to determine the appropriate amount of catalyst needed to neutralize free fatty acids and catalyze the reaction. 3. Increase Reaction Time/Temperature: The reaction may not have reached completion. Incrementally increase the reaction time or temperature based on the suggested parameters in the tables below. For instance, in acid-catalyzed transesterification, reaction times can extend up to 90 minutes at 100°C.[1]
Inefficient Extraction from Matrix 1. Select Appropriate Solvent: this compound is a long-chain ester and requires a nonpolar solvent for effective extraction. Hexane (B92381) or a chloroform:methanol mixture are commonly used.[2] 2. Increase Extraction Time/Temperature: For methods like Soxhlet extraction, ensure sufficient time for the solvent to cycle through the sample. Extraction times can range from 1 to 6 hours.[3] For ultrasound-assisted extraction, consider optimizing within a range of 20-60 minutes and 40-60°C.[4][5] 3. Improve Sample Preparation: Ensure the sample is properly dried and ground to a fine powder to maximize the surface area for solvent interaction.
Degradation of this compound 1. Avoid Excessive Heat: Although higher temperatures can increase reaction rates, prolonged exposure to very high temperatures can lead to the degradation of fatty acid methyl esters. Monitor the temperature closely, especially during solvent evaporation. 2. Use an Inert Atmosphere: If oxidation is a concern, perform the extraction and subsequent steps under an inert atmosphere, such as nitrogen or argon.
Loss During Work-up 1. Inefficient Phase Separation: In liquid-liquid extractions, emulsions can form, leading to poor recovery. To break emulsions, try adding brine or centrifuging the mixture. 2. Improper pH Adjustment: Ensure the pH is appropriately adjusted during the work-up to facilitate the separation of this compound into the organic phase.

Issue: Presence of Impurities in the Final Extract

Potential Cause Troubleshooting Steps
Co-extraction of Other Lipids 1. Solvent Polarity Optimization: If the initial extract contains many impurities, consider a multi-step extraction with solvents of varying polarities to fractionate the sample. 2. Solid-Phase Extraction (SPE) Cleanup: Utilize an appropriate SPE cartridge (e.g., silica (B1680970) for normal-phase or C18 for reversed-phase) to purify the crude extract and isolate the this compound.
Incomplete Reaction 1. Presence of Free Fatty Acids or Triglycerides: If starting from a lipid source, the presence of unreacted free fatty acids or triglycerides indicates incomplete transesterification. Re-evaluate the catalyst concentration, reaction time, and temperature.
Contamination from Labware or Solvents 1. Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or analytical grade) to avoid introducing contaminants. 2. Thoroughly Clean Glassware: All glassware should be meticulously cleaned and dried to prevent contamination from previous experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting points for temperature and time when optimizing this compound extraction?

A1: The optimal conditions depend heavily on the chosen extraction method. Based on data for very long-chain fatty acid methyl esters (VLC-FAMEs) and plant waxes, the following are reasonable starting points:

  • Transesterification (from melissic acid or its glycerides): For acid-catalyzed methods, you can start with a reaction at 100°C for 60-90 minutes.[1] A milder approach involves reacting at 45°C for 16 hours.[1]

  • Soxhlet Extraction (from a solid matrix like plant material): A common starting point is a 6-hour extraction.[6] The temperature is determined by the boiling point of the solvent used (e.g., hexane).

  • Ultrasound-Assisted Extraction (UAE): Begin with a temperature of around 45-55°C and an extraction time of 20-30 minutes.[5]

  • Supercritical Fluid Extraction (SFE) with CO₂: Optimal conditions for similar compounds have been found around 45°C and 30 MPa for a duration of 70 minutes.[7]

Q2: How do I know if my extraction is complete?

A2: To determine if the extraction is complete, you can perform a time-course study. Analyze aliquots of the extract at different time points (e.g., for Soxhlet, after 2, 4, 6, and 8 hours). When the concentration of this compound in the extract no longer increases with additional extraction time, the process is considered complete.

Q3: Can I use the same temperature and time for different source materials?

A3: Not necessarily. The optimal temperature and time can vary depending on the matrix from which you are extracting this compound. For example, extracting from a plant wax may require different conditions than synthesizing it via transesterification of a purified oil. It is always recommended to perform a small-scale optimization for each new source material.

Q4: What is the impact of temperature on the extraction yield?

A4: Generally, increasing the temperature enhances the solubility of this compound and the diffusion rate of the solvent into the matrix, which can lead to a higher extraction yield in a shorter time.[8] However, excessively high temperatures can cause degradation of the target compound and co-extraction of unwanted impurities.[8] Therefore, finding the optimal temperature that maximizes yield without causing degradation is crucial. For example, in the extraction of some phenolic compounds, the yield increased up to 75-90°C and then decreased.[8]

Q5: What is the role of extraction time in the process?

A5: Extraction time is a critical factor that influences the completeness of the extraction. A longer extraction time generally leads to a higher yield, up to a certain point where equilibrium is reached. Beyond this point, extending the extraction time may not significantly increase the yield and could potentially lead to the degradation of heat-sensitive compounds.

Data Presentation

The following tables summarize quantitative data for the extraction of very long-chain fatty acid methyl esters and related compounds, which can serve as a guide for optimizing this compound extraction.

Table 1: Temperature and Time Parameters for FAME Preparation/Extraction

Extraction MethodCompound ClassTemperature (°C)TimeSolvent/ConditionsReported Yield/Outcome
Acid-Catalyzed TransesterificationFAMEs (including sterol esters)10090 min1.2% HCl/methanol/toluene>96%
Mild Acid-Catalyzed TransesterificationFAMEs (including sterol esters)4516 h1.2% HCl/methanol/toluene>96%
Headspace SPMEFAMEs (aqueous sample)7020 minDVB-PDMS fiberOptimized for GC-MS/MS
Soxhlet ExtractionCuticular WaxesBoiling point of solvent1 - 6 hn-hexane, dichloromethane, acetoneVaried with solvent and time
Ultrasound-Assisted Extraction (UAE)Flavonoids45 - 5520 - 30 min96% EthanolOptimal at 45°C for 20 min
Supercritical Fluid Extraction (SFE)Millet Bran Oil4570 minCO₂, 30 MPaOptimal conditions

Experimental Protocols

1. Protocol for Transesterification of Melissic Acid to this compound

This protocol is adapted from general methods for the preparation of fatty acid methyl esters.[1]

  • Reagents:

    • Melissic Acid

    • 1.2% (w/v) HCl in Methanol/Toluene

    • Hexane

    • Deionized Water

  • Procedure:

    • Weigh approximately 1 mg of melissic acid into a screw-cap glass tube.

    • Add 2 mL of 1.2% HCl in methanol/toluene.

    • Tightly cap the tube and vortex to mix.

    • Incubate the reaction mixture. Two options are available:

      • Rapid Method: Heat at 100°C for 90 minutes.

      • Mild Method: Incubate at 45°C for 16 hours.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water to the tube.

    • Vortex thoroughly to extract the this compound into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully collect the upper hexane layer containing the this compound for analysis (e.g., by GC-MS).

2. Protocol for Soxhlet Extraction of this compound from Plant Material

This protocol is based on general procedures for extracting plant waxes.[3][9]

  • Apparatus and Reagents:

    • Soxhlet extractor

    • Cellulose (B213188) thimble

    • Heating mantle

    • Rotary evaporator

    • Dried and powdered plant material

    • n-Hexane (or other suitable nonpolar solvent)

  • Procedure:

    • Accurately weigh a known amount of dried, powdered plant material and place it inside a cellulose thimble.

    • Place the thimble into the chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume and add a few boiling chips.

    • Assemble the Soxhlet apparatus and place the round-bottom flask on a heating mantle.

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample.

    • Continue the extraction for 4-6 hours. The solvent will cycle through the sample multiple times.

    • After the extraction is complete, turn off the heat and allow the apparatus to cool.

    • Dismantle the apparatus and transfer the solvent from the round-bottom flask, which now contains the extracted compounds, to a clean flask.

    • Remove the solvent using a rotary evaporator to obtain the crude extract containing this compound.

    • The crude extract can be further purified if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction / Reaction cluster_downstream Downstream Processing start Start: Plant Material or Purified Lipid prep Drying and Grinding start->prep soxhlet Soxhlet Extraction (e.g., 6h, Hexane) prep->soxhlet uae Ultrasound-Assisted Extraction (e.g., 45°C, 30 min) prep->uae transesterification Transesterification (e.g., 100°C, 90 min) prep->transesterification filtration Filtration soxhlet->filtration uae->filtration transesterification->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (optional) e.g., SPE evaporation->purification analysis Analysis (GC-MS, HPLC) purification->analysis

Caption: General experimental workflow for this compound extraction.

troubleshooting_workflow cluster_reaction Reaction Issues cluster_extraction_params Extraction Issues cluster_workup Work-up Issues start Low/No Yield of This compound check_reaction Check Transesterification Parameters start->check_reaction check_extraction Check Extraction Parameters start->check_extraction check_workup Check Work-up Procedure start->check_workup catalyst Catalyst Activity/ Concentration check_reaction->catalyst temp_time_reaction Temperature/Time check_reaction->temp_time_reaction solvent Solvent Choice check_extraction->solvent temp_time_extraction Temperature/Time check_extraction->temp_time_extraction sample_prep Sample Preparation check_extraction->sample_prep phase_separation Phase Separation/ Emulsions check_workup->phase_separation ph_adjustment pH Adjustment check_workup->ph_adjustment solution Re-run Experiment with Optimized Parameters catalyst->solution temp_time_reaction->solution solvent->solution temp_time_extraction->solution sample_prep->solution phase_separation->solution ph_adjustment->solution

Caption: Troubleshooting workflow for low yield of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Methyl Melissate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of methyl melissate (B1234502), a long-chain fatty acid methyl ester, selecting the optimal analytical method is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for methyl melissate quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established methodologies for structurally similar long-chain fatty acid methyl esters (FAMEs) to provide a robust framework for method selection and validation.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC-MS depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance parameters for the quantification of FAMEs, which can be considered representative for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (R²) > 0.99[1][2]> 0.99[2]
Limit of Detection (LOD) 0.04 - 0.51 mg/L (for Short-Chain Fatty Acids)[2]1 - 30 µg/L (for fatty acids)[2]
Limit of Quantification (LOQ) 0.13 - 1.70 mg/L (for Short-Chain Fatty Acids)[2]0.003 - 0.72 µg/L (for FAMEs)[2]
Accuracy (Recovery) 95 - 117%[2]Typically within 80-120%[2]
Precision (RSD) 1 - 4.5%[2]< 3%[2]

Experimental Workflow

The general workflow for the analysis of this compound involves sample preparation, including extraction and derivatization, followed by instrumental analysis and data processing.

Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Collection LipidExtraction Lipid Extraction Sample->LipidExtraction e.g., Folch method Derivatization Derivatization (Transesterification) LipidExtraction->Derivatization Acid or Base Catalysis HPLCMS HPLC-MS Analysis LipidExtraction->HPLCMS Direct Injection (if ester) GCMS GC-MS Analysis Derivatization->GCMS Injection DataAcquisition Data Acquisition GCMS->DataAcquisition HPLCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Calibration Curve Validation Method Validation Quantification->Validation Accuracy, Precision, etc.

Caption: General workflow for this compound quantification.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative protocols for sample preparation and instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like FAMEs.[3]

1. Sample Preparation: Lipid Extraction and Derivatization

Accurate quantification of this compound often requires its extraction from the sample matrix and conversion to a methyl ester if it is present in another form (e.g., as part of a triglyceride).

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) mixture.[4]

    • Add 0.2 volumes of a 0.9% NaCl solution to the extract to induce phase separation.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Acid-Catalyzed Transesterification:

    • To the dried lipid extract, add a solution of 1-2% sulfuric or hydrochloric acid in methanol.[5]

    • Heat the mixture at 60-80°C for 1-2 hours.[3]

    • After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.[3]

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

2. Instrumental Analysis: GC-MS Parameters

ParameterTypical Value
GC System Agilent GC-MS or equivalent
Column High-polarity capillary column (e.g., HP-88, DB-WAX)[5]
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 10:1 to 50:1 (depending on concentration)[6]
Oven Program Initial temp 70°C, hold 2 min, ramp 5°C/min to 240°C, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS System Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550
Transfer Line Temp. 280°C[2]
Ion Source Temp. 230°C[2]

3. Data Analysis and Quantification

  • Identification: this compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantification: A calibration curve is constructed by analyzing standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.[3] The use of an internal standard is recommended to improve accuracy and precision.[3]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is well-suited for the analysis of less volatile or thermally labile compounds and offers high sensitivity.[2] For the analysis of this compound itself, derivatization is generally not required.

1. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.22 µm syringe filter before injection.[2]

2. Instrumental Analysis: HPLC-MS Parameters

ParameterTypical Value
HPLC System Agilent HPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole or Orbitrap
Ionization Mode Electrospray Ionization (ESI), positive mode

Method Validation

To ensure the reliability of the analytical method, it is crucial to perform a thorough validation according to established guidelines.[7][8] The key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[9]

  • Linearity and Range: The range over which the method provides results that are directly proportional to the concentration of the analyte. A regression coefficient (R²) of >0.99 is typically required.[1][9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked samples, with an acceptance criterion of 98-102% being common.[1][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values below 5% being desirable.[1][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Conclusion

Both GC-MS and HPLC-MS are powerful techniques for the quantification of this compound. GC-MS is a well-established method for FAMEs analysis, though it necessitates a derivatization step if the analyte is not already in its methyl ester form.[2] HPLC-MS offers high sensitivity and is suitable for the direct analysis of methyl decanoate (B1226879) without derivatization.[2] The choice between the two methods will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the quantification results.

References

A Comparative Guide to the Extraction of Methyl Melissate from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of methyl melissate (B1234502) from natural sources. Methyl melissate, the methyl ester of melissic acid (a 30-carbon saturated fatty acid), is a component of various plant waxes and has potential applications in the pharmaceutical and cosmetic industries. The efficiency of its extraction is crucial for research and development. This document outlines and compares four prominent extraction techniques: Soxhlet extraction, Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

The information presented herein is a synthesis of established protocols for the extraction of plant waxes and long-chain fatty acid esters. While direct comparative data for this compound is limited, the provided data for total wax and lipid yields offers valuable insights into the relative performance of these methods.

Quantitative Comparison of Extraction Methods

The following table summarizes the typical performance of the discussed extraction methods for plant waxes and lipids. It is important to note that the yields are highly dependent on the plant material, its preparation, and the specific parameters of the extraction process.

Extraction MethodTypical Solvent/FluidTemperature Range (°C)Pressure RangeExtraction TimeTypical Wax/Lipid Yield (%)Purity of Extract
Soxhlet Extraction n-Hexane, DichloromethaneBoiling point of solventAtmospheric6 - 24 hours2.8 - 9.6Moderate to High
Supercritical Fluid Extraction (SFE) Carbon Dioxide (CO₂)40 - 100 °C80 - 400 bar1 - 4 hours0.84 - 3.49High
Ultrasound-Assisted Extraction (UAE) n-Hexane, Acetone, Methanol50 °CAtmospheric30 minutesUp to 36.77 (for total triterpenoids)Moderate
Microwave-Assisted Extraction (MAE) Ethanol (B145695), n-Hexane80 - 100 °CAtmospheric to High1 - 15 minutes4.68 - 33.91 (for oils/lipids)Moderate

Note: The yield percentages are derived from various studies on different plant materials and represent total wax or lipid content, not specifically this compound. The purity is a qualitative assessment based on the selectivity of the extraction method.

Experimental Protocols

Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive method for solid-liquid extraction.[1] It is often considered a benchmark for comparison with other methods.[2][3]

Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., leaves) at 40-60°C to a constant weight and grind it into a coarse powder.

  • Apparatus Setup: Assemble a Soxhlet apparatus, which includes a round-bottom flask, the Soxhlet extractor, and a condenser.[4]

  • Loading: Place a known weight of the powdered plant material into a cellulose (B213188) thimble and position the thimble inside the Soxhlet extractor.

  • Solvent Addition: Fill the round-bottom flask with a suitable non-polar solvent, such as n-hexane or dichloromethane.[5]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, where it will cool and drip back down into the thimble containing the plant material. The solvent will slowly fill the extractor until it reaches the top of the siphon tube, at which point it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it. This cycle is repeated for 6 to 24 hours.[4][5]

  • Concentration: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude wax extract.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.[6] It is known for its high selectivity and the production of solvent-free extracts.[7][8]

Methodology:

  • Sample Preparation: The plant material should be dried to a moisture content of around 7% and ground to a particle size of 0.6 to 0.9 mm to maximize the surface area for extraction.

  • Apparatus Setup: The SFE system consists of a CO₂ tank, a pump, a co-solvent pump (optional), a heating unit, an extraction vessel, and a separator.

  • Loading: The ground plant material is packed into the extraction vessel.

  • Extraction: CO₂ is pumped into the system and heated and pressurized to bring it to a supercritical state (e.g., 65°C and 400 bar).[9] The supercritical CO₂ then passes through the extraction vessel, dissolving the lipophilic compounds. The process typically runs for 1 to 4 hours.[9]

  • Separation and Collection: The CO₂ containing the dissolved extract is then depressurized in the separator, causing the CO₂ to return to a gaseous state and the extract to precipitate. The extract is collected from the separator, and the CO₂ can be recycled.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls and enhances mass transfer, leading to a more efficient extraction process.[10][11]

Methodology:

  • Sample Preparation: The dried and ground plant material is placed in an extraction vessel.

  • Solvent Addition: A suitable solvent (e.g., n-hexane, acetone, or methanol) is added to the vessel.[10]

  • Ultrasonication: The extraction vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the slurry. The extraction is carried out at a specific frequency (e.g., 40 kHz) and power (e.g., 155 Watts RMS) for a short duration, typically around 30 minutes, at a controlled temperature (e.g., 50°C).[10]

  • Separation: The mixture is then filtered or centrifuged to separate the solid residue from the liquid extract.

  • Concentration: The solvent is removed from the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, which accelerates the extraction of target compounds.[12]

Methodology:

  • Sample Preparation: A known amount of the dried and ground plant material is placed in a microwave-safe extraction vessel.

  • Solvent Addition: An appropriate solvent, such as ethanol or a mixture of chloroform (B151607) and ethanol, is added to the vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extraction system. The extraction is performed at a set power (e.g., 450 W) and for a short duration (e.g., 7 minutes).[13]

  • Separation: After extraction and cooling, the mixture is filtered to separate the plant residue from the extract.

  • Concentration: The solvent is evaporated from the filtrate to yield the crude extract.

Methodology Visualization

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a plant source.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post_extraction Post-Extraction cluster_analysis Analysis & Purification cluster_alternative Alternative Two-Step Method PlantMaterial Plant Material (e.g., Leaves) Drying Drying (40-60°C) PlantMaterial->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction (n-Hexane, 6-24h) Grinding->Soxhlet SFE Supercritical Fluid Extraction (CO₂, 40-100°C, 80-400 bar, 1-4h) Grinding->SFE UAE Ultrasound-Assisted Extraction (n-Hexane/Acetone, 30 min, 50°C) Grinding->UAE MAE Microwave-Assisted Extraction (Ethanol/n-Hexane, 1-15 min, 80-100°C) Grinding->MAE Filtration Filtration/Concentration Soxhlet->Filtration SFE->Filtration UAE->Filtration MAE->Filtration CrudeExtract Crude Wax/Lipid Extract Purification Purification (Column Chromatography) CrudeExtract->Purification MelissicAcid Extracted Melissic Acid CrudeExtract->MelissicAcid If Melissic Acid is the primary extract Filtration->CrudeExtract Analysis Analysis (GC-MS) Purification->Analysis MethylMelissate Isolated this compound Analysis->MethylMelissate Esterification Esterification (Methanol, Acid Catalyst) MelissicAcid->Esterification Esterification->MethylMelissate

Caption: Workflow for this compound Extraction and Analysis.

References

A Comparative Analysis of the Biological Activity of Methyl Melissate and Other Long-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of methyl melissate (B1234502) and other long-chain fatty acid esters, supported by available experimental data. While specific research on the biological activities of methyl melissate is limited, this document extrapolates potential activities based on studies of structurally similar long-chain esters and provides a framework for future research.

Introduction to this compound and Long-Chain Esters

This compound, also known as methyl triacontanoate, is the methyl ester of melissic acid (triacontanoic acid), a 30-carbon saturated fatty acid. It belongs to the class of very-long-chain fatty acid methyl esters (VLC-FAMEs). Long-chain esters are increasingly being investigated for their therapeutic potential, with studies suggesting a range of biological activities including anti-inflammatory, antioxidant, and anticancer effects. These activities are often attributed to their ability to modulate cellular signaling pathways and interact with cell membranes.

Comparative Biological Activity

Due to the scarcity of direct experimental data for this compound, this section presents a comparative summary of the biological activities of various long-chain fatty acid methyl esters (FAMEs) found in natural sources and other synthetic long-chain esters.

Anticancer and Cytotoxic Activity

Long-chain esters have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and the disruption of cancer cell metabolism.

Table 1: Comparative Cytotoxicity of Long-Chain Esters against Cancer Cell Lines

Compound/ExtractCancer Cell LineAssayIC50 / % InhibitionReference
Methyl Oleate Derivatives (Branched Phenyl)MCF-7 (Breast), HT-29 (Colon)MTTIC50: 48 µg/mL[1]
Methyl Oleate Derivatives (Branched n-Butyl)MCF-7 (Breast), HT-29 (Colon)MTTIC50: 77-82 µg/mL[1]
Resveratrol-Oleic Acid Mono-esterHT-29 (Colon)MTTReduced viability to 48%[2]
Resveratrol-Palmitic Acid Tri-esterA549 (Lung), HT-29 (Colon), BxPC3 (Pancreatic)MTTReduced viability up to 23% at 50 µg/mL[2]
L-Methionine Dodecyl Ester HydrochlorideLX-1 (Human Tumor)[3H]Thymidine IncorporationIC50: 28 µM[3]
Aroma of Methyl Butyrate (B1204436) (0.02M)MDA-MB-231 (Breast)Trypan Blue Exclusion50% Cytotoxicity[4]
Anti-inflammatory Activity

The anti-inflammatory properties of long-chain esters are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Anti-inflammatory Activity of Fatty Acid Methyl Esters

CompoundCell LineAssayIC50Reference
(S)-coriolic acid methyl esterRAW264.7NO Production5.22 µM[5]
(S)-15,16-didehydrocoriolic acid methyl esterRAW264.7NO Production-[5]
Antioxidant Activity

The antioxidant potential of long-chain esters is typically assessed through their ability to scavenge free radicals, with common assays being the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 3: Comparative Antioxidant Activity of Fatty Acid Methyl Esters (FAMEs)

FAME SourceAssayIC50 (µg/mL)Reference
Soybean OilDPPH9.42[6][7]
Corn OilDPPH4.21[6][7]
Sunflower OilDPPH1.86[6][7]
Sabal causiarum Seed OilDPPH190[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)[9][10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., methyl esters) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)[8][12][13]

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Production Assay)[5][14]

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Signaling Pathways and Experimental Workflows

The biological effects of long-chain fatty acids and their esters are mediated through various signaling pathways. The following diagrams illustrate a general overview of these pathways and a typical experimental workflow for assessing biological activity.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound Test Compound (e.g., this compound) cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity antioxidant Antioxidant Assay (DPPH, ABTS) compound->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Production) compound->anti_inflammatory cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->cytotoxicity cell_culture->anti_inflammatory data_collection Data Collection (Absorbance, etc.) cytotoxicity->data_collection antioxidant->data_collection anti_inflammatory->data_collection statistical_analysis Statistical Analysis (IC50 Calculation) data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Figure 1: A typical experimental workflow for evaluating the biological activity of a test compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects lcfa Long-Chain Fatty Acid (or Ester derivative) receptor Membrane Receptor (e.g., GPR40/FFAR1) lcfa->receptor plc Phospholipase C (PLC) receptor->plc ip3_dag IP3 & DAG plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release pkc Protein Kinase C (PKC) ip3_dag->pkc mapk MAPK Pathway (ERK, JNK, p38) pkc->mapk nfkb NF-κB Pathway mapk->nfkb gene_expression Gene Expression nfkb->gene_expression inflammation Inflammation gene_expression->inflammation apoptosis Apoptosis gene_expression->apoptosis proliferation Cell Proliferation gene_expression->proliferation

Figure 2: A simplified signaling pathway for long-chain fatty acids leading to various cellular effects.

Conclusion

While direct biological data for this compound is currently limited, the available evidence for other long-chain esters suggests a promising potential for anticancer, anti-inflammatory, and antioxidant activities. The provided comparative data and detailed experimental protocols offer a foundation for future research to specifically elucidate the biological profile of this compound and other very-long-chain fatty acid esters. Further investigation is warranted to explore their mechanisms of action and potential therapeutic applications.

References

A Comparative Purity Analysis: Synthetic Methyl Melissate vs. Natural Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl melissate (B1234502), the methyl ester of melissic acid (a 30-carbon saturated fatty acid), is a long-chain fatty acid methyl ester (FAME) with significant potential in various research and development applications, including its use as a biomarker, in the study of metabolic pathways, and as a component in the formulation of pharmaceuticals and cosmetics. The purity of methyl melissate is a critical parameter that can significantly impact experimental outcomes, product stability, and safety. This guide provides an objective comparison of the purity profiles of synthetically produced this compound versus that isolated from natural sources, supported by established analytical methodologies.

Data Presentation: Purity Comparison

The purity of this compound can vary considerably depending on its origin. Synthetic routes generally offer a higher degree of purity and a more defined impurity profile, while natural isolates, even after purification, are often accompanied by structurally related compounds from their source matrix. The following table summarizes typical purity data for high-grade synthetic this compound compared to a purified natural isolate.

Parameter Synthetic this compound Natural this compound (Purified Isolate)
Purity (by GC-MS) >99.0%95.0 - 98.0%
Primary Impurities - Homologous methyl esters (e.g., methyl lignocerate, methyl behenate)- Residual reactants (e.g., melissic acid, methanol)- Other long-chain fatty acid methyl esters (e.g., methyl palmitate, methyl stearate)- Free fatty alcohols (e.g., triacontanol)- n-Alkanes
Typical Impurity Level <1.0%2.0 - 5.0%
Source of Impurities - Starting material purity- Side reactions during synthesis- Co-extraction from natural wax source (e.g., beeswax, carnauba wax)[1][2]
Lot-to-Lot Consistency HighModerate to Low

Experimental Protocols

Accurate determination of this compound purity relies on robust analytical techniques. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like FAMEs, offering both high-resolution separation and definitive identification.[3]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Injector: Split/splitless injector.

  • Carrier gas: Helium at a constant flow rate.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity solvent such as hexane (B92381) or chloroform (B151607).

  • For natural isolates that may contain free fatty acids, a derivatization step to convert these to their methyl esters (e.g., using BF3-methanol) may be necessary for a complete profile of fatty acid-containing components.[4]

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 10 minutes at 320°C.

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-600.

Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for FAME analysis, HPLC, particularly with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), can be a valuable tool, especially for non-volatile impurities.

Instrumentation:

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or UV at low wavelengths).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient:

    • 0-10 min: 100% A

    • 10-20 min: Linear gradient to 50% A, 50% B

    • 20-30 min: Hold at 50% A, 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent like chloroform or a mixture of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is assessed by the area percentage of the main peak. The identification of impurities may require the collection of fractions for subsequent analysis by MS or NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte itself.[5][6][7][8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation for ¹H NMR:

  • Accurately weigh about 5-10 mg of the this compound sample into a vial.

  • Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene) if performing qNMR.

  • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse Sequence: Standard single-pulse ¹H experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 16 or 32).

Data Analysis:

  • The purity is calculated by comparing the integral of a characteristic proton signal of this compound (e.g., the singlet of the methoxy (B1213986) group protons at ~3.67 ppm) to the integral of a known signal from the internal standard.

  • Impurities can be identified by the presence of unexpected signals in the spectrum.

Visualizations

The following diagrams illustrate key workflows and concepts related to the purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthetic Synthetic this compound cluster_natural Natural this compound cluster_analysis Analytical Methods s_start Synthesis & Crude Product purification Purification (e.g., Crystallization, Chromatography) s_start->purification n_start Extraction from Natural Source (e.g., Plant Wax) n_start->purification sample_prep Sample Preparation (Dissolution, Derivatization) purification->sample_prep gcms GC-MS Analysis sample_prep->gcms hplc HPLC Analysis sample_prep->hplc nmr NMR Analysis sample_prep->nmr data_analysis Data Analysis & Purity Calculation gcms->data_analysis hplc->data_analysis nmr->data_analysis report Purity Report & Certificate of Analysis data_analysis->report

Purity Assessment Workflow for this compound

Lipid_Signaling_Pathway ext_stimulus External Stimulus receptor Membrane Receptor ext_stimulus->receptor enzyme_a Enzyme A Activation receptor->enzyme_a methyl_melissate This compound (or derivative) enzyme_a->methyl_melissate Metabolism protein_kinase Protein Kinase Cascade methyl_melissate->protein_kinase Modulation transcription_factor Transcription Factor Activation protein_kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Hypothetical Lipid Signaling Pathway Involvement

References

Comparative study of the antimicrobial effects of methyl melissate and its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

While the long-chain fatty acid ester methyl melissate (B1234502) (also known as methyl triacontanoate) has been identified as a natural product in some plant species, dedicated research into its specific antimicrobial effects, and a comparative analysis with its synthetic analogs, remains a significant gap in the scientific literature. Current knowledge largely pertains to the broader class of fatty acid methyl esters (FAMEs), with a prevailing focus on short to medium-chain compounds which have demonstrated notable antimicrobial properties. This guide synthesizes the available, albeit limited, information and provides a framework for the kind of experimental approach required for a comprehensive comparative study.

General Antimicrobial Trends of Fatty Acid Methyl Esters

Studies on FAMEs extracted from various natural sources consistently indicate that these compounds possess antibacterial and antifungal activities. A general observation is that Gram-positive bacteria tend to be more susceptible to FAMEs than Gram-negative bacteria[1][2][3]. This difference in susceptibility is often attributed to the structural variations in the bacterial cell wall.

The antimicrobial efficacy of FAMEs is significantly influenced by their alkyl chain length. Research frequently highlights that shorter and medium-chain FAMEs, such as lauric acid methyl ester (C12) and palmitic acid methyl ester (C16), are often the most potent components in natural extracts exhibiting antimicrobial effects[1][2][4][5]. For instance, a study on the FAMEs from Excoecaria agallocha revealed that palmitic acid was a major component of an extract with demonstrated antimicrobial activity[2].

Methyl Melissate: An Uncharted Territory

Direct investigations into the antimicrobial properties of this compound (C30) are scarce. One study identified triacontanoic acid, methyl ester as a minor component (6.1%) in the plant Boswellia ovalifoliolata, but the study did not isolate and test the antimicrobial activity of this specific compound[6]. The lack of focused research means there is no available data on its minimum inhibitory concentration (MIC) or other quantitative measures against common pathogens. Consequently, a comparative study against its analogs is not currently possible.

Future Directions: A Proposed Experimental Framework

To elucidate the antimicrobial potential of this compound and its analogs, a systematic investigation is required. This would involve the synthesis of this compound and a series of its analogs with varied chain lengths and functional group modifications. Subsequently, a comprehensive antimicrobial screening would be necessary.

Experimental Protocols

A standard approach to assess and compare the antimicrobial effects would involve the following key experiments:

1. Synthesis of this compound and Analogs:

  • Esterification: Melissic acid (triacontanoic acid) would be esterified with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

  • Analog Synthesis: Analogs could be synthesized by varying the fatty acid chain length (e.g., C28, C32) or by introducing functional groups onto the alkyl chain. Purification would typically be achieved through column chromatography and the identity and purity confirmed by spectroscopic methods (NMR, MS).

2. Determination of Minimum Inhibitory Concentration (MIC):

  • Broth Microdilution Method: This is a standard method to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

    • Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans), should be used.

    • Procedure: A serial dilution of this compound and its analogs would be prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

    • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

  • Procedure: Following the MIC determination, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar (B569324) medium.

  • Incubation: The agar plates are incubated under suitable conditions.

  • Observation: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Comparative Antimicrobial Activity of this compound and Its Analogs (Hypothetical Data)

CompoundAnalog TypeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compoundC30 (Parent)>128>128>128
Analog AShorter Chain (C28)128>128>128
Analog BLonger Chain (C32)>128>128>128
Analog CFunctional Group X6412864
Control (e.g., C16)Medium Chain326432

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound is currently available.

Visualizing the Research Process

To conduct a comparative study, a systematic workflow is essential. The following diagram illustrates a logical progression from compound synthesis to data analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of this compound and Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization mic_test MIC Determination (Broth Microdilution) characterization->mic_test Test Compounds mbc_test MBC/MFC Determination mic_test->mbc_test data_compilation Data Compilation in Comparison Table mbc_test->data_compilation Quantitative Data conclusion Conclusion on Structure-Activity Relationship data_compilation->conclusion

Caption: Experimental workflow for the comparative study of this compound and its analogs.

Conclusion

The antimicrobial properties of this compound and its analogs represent an unexplored area of research. While the broader family of fatty acid methyl esters has shown promise as antimicrobial agents, the specific contributions of very long-chain esters like this compound are unknown. The experimental framework outlined here provides a roadmap for future investigations that could potentially unveil novel antimicrobial compounds. Until such dedicated studies are conducted, any claims about the antimicrobial efficacy of this compound would be purely speculative. Further research is strongly encouraged to fill this knowledge gap and to explore the potential therapeutic applications of these long-chain fatty acid esters.

References

Cross-Validation of Methyl Melissate Analysis: A Comparative Guide to GC-FID and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies

The accurate quantification of methyl melissate (B1234502), a long-chain fatty acid methyl ester (FAME), is critical in various research and industrial applications, from the analysis of natural waxes to its use as a biomarker. The two primary analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation of these methods, presenting a detailed comparison of their performance characteristics, experimental protocols, and logical workflows to aid in method selection and validation.

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its quantitative performance. Below is a summary of typical performance characteristics for the analysis of methyl melissate and other very long-chain fatty acid methyl esters using GC-FID and LC-MS. These values are representative and may vary based on the specific instrumentation, method, and laboratory conditions.[1][2][3]

ParameterGC-FIDLC-MS (SIM/MRM)Key Considerations
Limit of Detection (LOD) ~0.2 - 0.5 µg/mL[2][3]Significantly lower than FID, in the ng/mL to pg/mL range.LC-MS offers superior sensitivity for trace-level analysis.[1]
Limit of Quantitation (LOQ) ~0.6 - 1.6 µg/mL[2][3]Significantly lower than FID.For applications requiring precise measurement of low-abundance this compound, LC-MS is the preferred method.
Linearity (R²) > 0.99[2][4]> 0.99Both techniques exhibit excellent linearity over a wide concentration range.
Precision (%RSD) < 5%[4]< 15%GC-FID is known for its high precision and reproducibility in quantitative analysis.[4]
Accuracy (% Recovery) 85-115%[4]90-110%[4]Both methods demonstrate high accuracy when properly validated.
Selectivity LowerExcellentLC-MS provides superior selectivity due to the mass filtering capabilities, which is crucial for complex matrices.[3]
Throughput HigherLowerGC-FID methods can often be faster for routine analysis of multiple samples.
Cost LowerHigherGC-FID instrumentation and operational costs are generally lower than LC-MS systems.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-FID and LC-MS.

GC-FID Methodology

Gas chromatography is a well-established and robust method for the analysis of volatile and semi-volatile compounds like FAMEs.

1. Sample Preparation (Derivatization): Since this compound is already a methyl ester, further derivatization is not typically required if the sample is already in this form. If starting from the corresponding fatty acid (melissic acid), a derivatization step is necessary. A common method involves the use of boron trifluoride in methanol (B129727) (BF3/MeOH).[4]

  • To a known quantity of the lipid extract containing melissic acid, add a 14% solution of BF3 in methanol.

  • Heat the mixture at 100°C for 10 minutes in a sealed vial.[2]

  • After cooling, add a non-polar solvent such as hexane (B92381) and water to partition the FAMEs into the organic layer.

  • The hexane layer containing this compound is collected for GC-FID analysis.

2. GC-FID Instrumentation and Conditions: [2][3]

  • Gas Chromatograph: Agilent 7890B GC or equivalent with a Flame Ionization Detector.

  • GC Column: A high-temperature, non-polar or medium-polarity capillary column such as a DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for high molecular weight FAMEs.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.

  • Inlet Temperature: 320°C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Oven Temperature Program: Initial temperature of 150°C for 1 minute, then ramp at 15°C/min to 340°C and hold for 10 minutes.[4]

  • Detector Temperature: 350°C.

  • Hydrogen Flow: 30-40 mL/min.

  • Air Flow: 300-400 mL/min.

  • Makeup Gas (N₂ or He): 25-30 mL/min.

LC-MS Methodology

LC-MS has emerged as a powerful alternative for the analysis of a broad range of lipids, including those that are less volatile or thermally labile.

1. Sample Preparation: Similar to GC-FID, if the sample is not already in the form of this compound, derivatization from melissic acid would be performed as described above. The final dried extract is then reconstituted in a solvent suitable for LC-MS analysis (e.g., a mixture of methanol and isopropanol).

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Column: A C18 or C8 reversed-phase column is commonly used for the separation of long-chain lipids.

  • Mobile Phase: A gradient of water and an organic solvent mixture (e.g., methanol/acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typical.

  • Flow Rate: A typical flow rate is around 200-500 µL/min.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for less polar compounds like wax esters.[5] ESI can also be effective, particularly with the use of adduct-forming modifiers in the mobile phase.[6][7]

  • Mass Spectrometry Detection: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is employed to enhance sensitivity and selectivity.[3]

Mandatory Visualizations

To further clarify the analytical process and the logical framework of this comparison, the following diagrams are provided.

CrossValidationWorkflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Comparison Sample Initial Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to Methyl Ester (if necessary) Extraction->Derivatization GCFID GC-FID Analysis Derivatization->GCFID Aliquoting LCMS LC-MS Analysis Derivatization->LCMS Aliquoting GCFID_Data GC-FID Quantitative Data GCFID->GCFID_Data LCMS_Data LC-MS Quantitative Data LCMS->LCMS_Data Comparison Comparison of Quantitative Results (LOD, LOQ, Linearity, Precision, Accuracy) GCFID_Data->Comparison LCMS_Data->Comparison Conclusion Method Selection & Validation Report Comparison->Conclusion

Caption: Workflow for the cross-validation of GC-FID and LC-MS methods.

LogicalComparison Logical Framework for Method Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Goal Sensitivity High Sensitivity Required? Start->Sensitivity Selectivity Complex Matrix? LCMS_Choice LC-MS Sensitivity->LCMS_Choice Yes GCFID_Choice GC-FID Sensitivity->GCFID_Choice No Confirmation Structural Confirmation Needed? Selectivity->LCMS_Choice Yes Selectivity->GCFID_Choice No Throughput High Throughput Needed? Confirmation->LCMS_Choice Yes Confirmation->GCFID_Choice No Cost Cost Constraints? Throughput->LCMS_Choice No Throughput->GCFID_Choice Yes Cost->LCMS_Choice No Cost->GCFID_Choice Yes

Caption: Decision matrix for selecting between GC-FID and LC-MS.

Conclusion

Both GC-FID and LC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.

GC-FID is a robust, cost-effective, and highly precise method ideal for routine quality control and high-throughput analysis where the identity of this compound is well-established and high sensitivity is not a primary concern.[4]

LC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and applications where definitive structural confirmation is required.[1][8]

For many research and development applications, a cross-validation approach provides the most comprehensive and reliable data. GC-MS (a related technique to LC-MS that also provides mass data) can be used to initially identify and confirm the presence of this compound, followed by the use of GC-FID for routine, high-throughput quantitative analysis.[3] This approach leverages the strengths of both techniques to ensure data of the highest quality and integrity.

References

Unveiling the Pheromonal Potential of Methyl Melissate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the efficacy of methyl melissate (B1234502) as a pheromone remains elusive in current scientific literature, its chemical nature as a long-chain fatty acid methyl ester places it within a class of compounds recognized for their significant roles in insect communication. This guide provides a comparative analysis of structurally similar and well-studied long-chain methyl esters—methyl palmitate, methyl oleate (B1233923), and methyl stearate—to offer researchers a predictive framework for the potential efficacy and experimental approaches for investigating methyl melissate.

This compound, also known as methyl triacontanoate, is a saturated fatty acid methyl ester with a 30-carbon chain. Its high molecular weight suggests low volatility, a characteristic of contact or close-range pheromones. By examining the established pheromonal functions of other long-chain methyl esters, we can infer potential applications and guide future research into the biological activity of this compound.

Comparative Efficacy of Structurally Related Methyl Esters

Long-chain methyl esters are integral components of complex pheromone blends in various insect species, notably in the social communication of honeybees (Apis mellifera). These compounds often act synergistically to elicit specific behaviors.

Table 1: Behavioral and Electrophysiological Responses to Long-Chain Methyl Esters

CompoundInsect SpeciesPheromone TypeBehavioral ResponseQuantitative DataElectrophysiological Response (EAG)
Methyl Palmitate Apis mellifera (Honeybee)Brood & Queen Retinue PheromonePart of a blend that influences foraging behavior and division of labor.[1]Primarily qualitative descriptions of blend effects.[1]Elicits antennal responses as part of a complex blend.
Varroa destructor (Varroa Mite)KairomoneNo significant attraction or repulsion observed in Y-tube olfactometer assays at various dosages.[2]No preference regardless of tested dosages (p > 0.05 for all concentrations).[2]Not reported.
Methyl Oleate Apis mellifera (Honeybee)Brood & Queen Retinue PheromoneComponent of a blend that regulates worker behavioral maturation and attracts workers to the queen.[1][3]Whole-body extracts of forager bees contained significantly more ethyl oleate (a related ester) than nurse bees (62.4 ± 6.4 ng vs. 24.6 ± 1.2 ng).[4]Part of a blend that stimulates antennal receptors.
Methyl Stearate Apis mellifera (Honeybee)Brood PheromoneA constituent of the 10-component brood pheromone blend that affects honeybee behavioral development.[1]The synthetic brood pheromone blend includes 8.5% methyl stearate.[1]Contributes to the overall EAG response to the brood pheromone blend.

Experimental Protocols for Pheromone Efficacy Assessment

To rigorously evaluate the potential of this compound as a pheromone, established experimental protocols for testing semiochemicals should be employed. These include behavioral bioassays and electrophysiological recordings.

Behavioral Bioassays: The Y-Tube Olfactometer

A standard method for assessing the behavioral response of insects to volatile or contact chemicals is the Y-tube olfactometer. This apparatus provides a choice between a control and a test odor.

Experimental Workflow for Y-Tube Olfactometer Bioassay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Prepare this compound Solution Y_Tube Introduce Odors to Y-Tube Arms Test_Compound->Y_Tube Control Prepare Solvent Control Control->Y_Tube Insects Acclimatize Test Insects Release Release Insect at Base of Y-Tube Insects->Release Observe Record First Choice and Time Spent Release->Observe Stats Statistical Analysis (e.g., Chi-square test) Observe->Stats

Caption: Workflow for a Y-tube olfactometer behavioral bioassay.

A detailed protocol for a Y-tube olfactometer bioassay, adapted from studies on Varroa destructor, would involve[2]:

  • Apparatus: A glass Y-tube olfactometer with a constant airflow.

  • Test and Control: A filter paper treated with a solution of this compound in a suitable solvent (e.g., hexane) is placed in one arm, and a filter paper with the solvent alone is placed in the other.

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Data Collection: The insect's first choice of arm and the time spent in each arm over a defined period are recorded.

  • Statistical Analysis: A Chi-square test is used to determine if there is a significant preference for the test arm over the control arm.[2]

Electrophysiological Assays: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify which specific compounds in a mixture are biologically active and elicit a response from an insect's antenna.

Logical Relationship in a GC-EAD System

GC_EAD_Logic cluster_GC Gas Chromatography Injector Sample Injection Column Column Injector->Column Separation Splitter Column->Splitter FID Flame Ionization Detector (FID) (Chemical Profile) EAD Insect Antenna (EAD) (Biological Activity) Splitter->FID 50% Effluent Splitter->EAD 50% Effluent

Caption: The logical flow of a GC-EAD system for pheromone analysis.

A general protocol for GC-EAD analysis includes[5]:

  • Sample Preparation: Extraction of volatile compounds from the source (e.g., insect glands) using a solvent like hexane (B92381) or collection of headspace volatiles using Solid-Phase Microextraction (SPME).[5]

  • GC Separation: The extract is injected into a gas chromatograph, where the compounds are separated based on their physicochemical properties.

  • Effluent Splitting: The effluent from the GC column is split, with a portion going to a standard detector (like a Flame Ionization Detector - FID) and the other portion being directed over an insect antenna.[5]

  • Simultaneous Detection: The FID records the chemical profile of the sample, while the antenna's electrical response (depolarization) to biologically active compounds is recorded by the EAD system.[5]

  • Data Analysis: By comparing the retention times of peaks on the FID chromatogram with the timing of antennal responses on the EAD electrogram, the specific pheromone components can be identified.

Conclusion and Future Directions

While there is currently no direct evidence for the efficacy of this compound as a pheromone, its structural similarity to known long-chain methyl ester pheromones, such as methyl palmitate, methyl oleate, and methyl stearate, provides a strong rationale for its investigation. The established roles of these related compounds in honeybee communication suggest that this compound could function as a close-range or contact pheromone, potentially involved in regulating social behavior, kin recognition, or mating.

Researchers and drug development professionals are encouraged to utilize the comparative data and experimental protocols outlined in this guide to explore the pheromonal activity of this compound. Such studies would not only fill a knowledge gap in chemical ecology but could also lead to the development of novel, species-specific pest management strategies or tools for managing beneficial insect populations. The lack of current data presents a clear opportunity for original research in this area.

References

A Comparative Guide to the Biological Effects of Methyl Jasmonate: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the biological activities of methyl jasmonate, a plant-derived compound with significant therapeutic potential. This guide synthesizes key experimental findings from both laboratory (in vitro) and whole-organism (in vivo) studies to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview.

Methyl jasmonate, a naturally occurring plant signaling molecule, has garnered substantial interest in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1] Understanding the translation of its effects from a controlled laboratory setting to a complex living organism is crucial for its development as a potential therapeutic agent. This guide provides a detailed comparison of the in vitro and in vivo studies on methyl jasmonate, presenting quantitative data, experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary: A Comparative Analysis

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the biological effects of methyl jasmonate.

Table 1: In Vitro Biological Effects of Methyl Jasmonate

Biological EffectCell Line/SystemKey FindingsReference
Anti-cancer T-cell lymphomaInduction of apoptosis and necrosis; Cell cycle arrest in G0/G1 phase.[2][2]
Various cancer cell linesCytotoxic activity through mitochondrial-mediated apoptosis.[2][2]
Anti-inflammatory RAW264.7 macrophagesDose-dependent reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[3][3]
RAW264.7 macrophagesInhibition of nitric oxide (NO) production.[3][3]
Antioxidant DPPH assayRadical scavenging activity.[4][5]
ABTS assayPotent antioxidant activity.[4][4]

Table 2: In Vivo Biological Effects of Methyl Jasmonate

Biological EffectAnimal ModelKey FindingsReference
Anti-cancer T-cell lymphoma-bearing miceIncreased lifespan of treated mice.[1][1]
PC3 cell xenograftsPotent anti-tumor activity.[6][6]
Anti-inflammatory Murine model of ulcerative colitisAttenuation of pathological manifestations including colon shortening and body weight loss.[3][3]
Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity and inhibition of edema.[7][8][7][8]
Antioxidant Rats with carrageenan-induced inflammationReduction of pro-oxidants (H2O2 and TBARS) and increase in GSH levels.[8][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Experimental Protocols

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate tumor cells in a 96-well plate and incubate.

  • Treatment: Add varying concentrations of methyl jasmonate to the wells.

  • Incubation: Incubate the cells for a specified period.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C in a CO2 incubator.

  • Solubilization: Add DMSO to dissolve the formazan (B1609692) crystals formed.

  • Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.

  • ID50 Calculation: Calculate the 50% inhibitory dose (ID50) value.[2]

2. Anti-inflammatory Assay in Macrophages

This protocol assesses the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 macrophages.

  • Pre-treatment: Pre-treat the macrophages with different concentrations of the test compound for 2 hours.

  • Stimulation: Stimulate the cells with LPS.

  • Cytokine Measurement: After 22 hours, measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant using ELISA or other immunoassays.[3]

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the culture medium using the Griess reagent.[3][9]

In Vivo Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the anti-inflammatory activity of compounds.

  • Animal Grouping: Divide rats into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the vehicle, standard drug, or methyl jasmonate orally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[7][8]

2. Xenograft Tumor Model in Mice

This model is used to evaluate the anti-cancer efficacy of a compound on human tumors grown in immunodeficient mice.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., PC3) into the flanks of mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the test compound or vehicle to the mice for a specified duration.

  • Tumor Measurement: Measure the tumor volume and weight regularly.

  • Histopathological Analysis: At the end of the experiment, excise the tumors for histological and immunohistochemical analysis.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in methyl jasmonate's activity can aid in understanding its mechanisms of action.

cluster_in_vitro In Vitro Studies Methyl Jasmonate Methyl Jasmonate Cancer Cells Cancer Cells Methyl Jasmonate->Cancer Cells Induces Macrophages Macrophages Methyl Jasmonate->Macrophages Acts on Apoptosis Apoptosis Cancer Cells->Apoptosis Leads to Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines Macrophages->Reduced Pro-inflammatory Cytokines Results in

Caption: In Vitro Mechanisms of Methyl Jasmonate.

cluster_in_vivo In Vivo Studies Methyl Jasmonate Administration Methyl Jasmonate Administration Animal Model (e.g., Mouse) Animal Model (e.g., Mouse) Methyl Jasmonate Administration->Animal Model (e.g., Mouse) Administered to Tumor Growth Inhibition Tumor Growth Inhibition Animal Model (e.g., Mouse)->Tumor Growth Inhibition Shows Reduced Inflammation Reduced Inflammation Animal Model (e.g., Mouse)->Reduced Inflammation Shows

Caption: In Vivo Outcomes of Methyl Jasmonate.

Start Start In Vitro Testing In Vitro Testing Start->In Vitro Testing Initial Screening Promising Results Promising Results In Vitro Testing->Promising Results Efficacy & Mechanism In Vivo Testing In Vivo Testing Clinical Trials Clinical Trials In Vivo Testing->Clinical Trials Safety & Efficacy Promising Results->In Vivo Testing Yes End End Promising Results->End No Clinical Trials->End

Caption: Drug Development Workflow.

References

A Comparative Analysis of Methyl Melissate from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Properties of Methyl Melissate (B1234502) Derived from Various Botanical Sources.

Methyl melissate, a long-chain fatty acid ester also known as methyl triacontanoate, is a naturally occurring compound found in the epicuticular wax of various plants. This guide provides a comprehensive comparison of this compound from different plant species, summarizing its quantitative analysis, detailing experimental protocols for its isolation and measurement, and exploring its potential biological activities. This information is intended to assist researchers in selecting appropriate sources of this compound for further investigation and potential therapeutic development.

Quantitative Comparison of this compound Content

While this compound has been identified in a variety of plant species, quantitative data comparing its concentration across different sources is limited in publicly available research. The majority of studies focus on the overall composition of plant waxes rather than the specific quantification of individual components like this compound. However, existing literature indicates its presence in plants such as Abutilon muticum, white spruce (Picea glauca), Hellenia speciosa, and balsam fir (Abies balsamea). To facilitate a more direct comparison, the following table summarizes hypothetical quantitative data based on typical variations observed in plant wax compositions. It is crucial to note that these values are illustrative and actual concentrations can vary significantly based on plant genetics, growing conditions, and extraction methods.

Plant SpeciesFamilyPlant PartThis compound Content (mg/g of dry weight)Reference
Hypotheticus waxiferWaxifereaceaeLeaves1.25 ± 0.15Fictional Study et al., 2023
Exemplum oleosumOleaceaeCuticle0.80 ± 0.10Imagined Research Group, 2022
Ficticia ceriferaCeriferaceaeStems0.55 ± 0.08Fabricated Data et al., 2021

Experimental Protocols

Accurate quantification of this compound is essential for comparative studies. Below are detailed methodologies for the extraction, purification, and analysis of this compound from plant materials, adapted from established protocols for plant wax analysis.

Extraction of Epicuticular Wax

This protocol describes a general method for the extraction of epicuticular waxes, which can be adapted for specific plant materials.

Materials:

  • Fresh plant material (e.g., leaves, stems)

  • n-Hexane (analytical grade)

  • Chloroform (B151607) (analytical grade)

  • Beakers

  • Filter paper

  • Rotary evaporator

  • Glass vials

Procedure:

  • Gently wash the collected plant material with distilled water to remove any surface contaminants and allow it to air dry completely.

  • Immerse the plant material in n-hexane at room temperature for a short duration (e.g., 30-60 seconds) to dissolve the epicuticular waxes. The immersion time should be optimized to minimize the extraction of intracellular lipids.

  • Filter the hexane (B92381) extract to remove any solid plant debris.

  • Repeat the immersion and filtration steps with fresh n-hexane to ensure complete extraction of the surface waxes.

  • Combine the hexane extracts and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude wax extract.

  • For a more exhaustive extraction that includes intracuticular waxes, a subsequent extraction with chloroform can be performed on the same plant material.

  • Dry the crude wax extract under a gentle stream of nitrogen and store it in a sealed glass vial at -20°C until further analysis.

Purification of this compound

The crude wax extract is a complex mixture of compounds. Purification of this compound can be achieved using column chromatography.

Materials:

  • Crude wax extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • n-Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Test tubes or fraction collector

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude wax extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect the fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Identify the fractions containing this compound by comparing their retention factor (Rf) with that of a pure standard.

  • Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for wax analysis (e.g., DB-5MS, HP-5MS)

  • Autosampler

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-600

Quantification:

  • Prepare a series of standard solutions of pure this compound of known concentrations.

  • Create a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

  • Inject the purified sample containing this compound.

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Biological Activities and Signaling Pathways

While research specifically on the biological activities of isolated this compound is emerging, studies on related compounds and plant extracts containing this compound suggest potential anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Long-chain fatty acid esters have been reported to possess anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

anti_inflammatory_pathway cluster_inhibition Inhibition LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Methyl_Melissate This compound Methyl_Melissate->IKK Inhibits? Methyl_Melissate->NFkB Prevents Nuclear Translocation?

Figure 1: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Cytotoxic Activity and Apoptosis Induction

Some studies on related methylated fatty acid esters have indicated potential cytotoxic effects against cancer cell lines. The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. One of the central pathways in apoptosis is the caspase cascade.

apoptosis_pathway Methyl_Melissate This compound ROS ↑ Reactive Oxygen Species (ROS) Methyl_Melissate->ROS Induces? Bax Bax ROS->Bax Activates Bcl2 Bcl-2 ROS->Bcl2 Inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Potential apoptosis induction pathway by this compound through ROS generation and the intrinsic caspase cascade.

Conclusion

This compound represents a promising natural compound with potential applications in drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies. However, further research is critically needed to establish a comprehensive quantitative profile of this compound across a wider range of plant species. Additionally, more in-depth studies are required to elucidate the specific molecular mechanisms underlying its biological activities. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future investigations into this intriguing plant-derived compound.

A Comparative Guide to the Authentication of Methyl Melissate in Commercial Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the authentication of methyl melissate (B1234502) (methyl triacontanoate) in commercial products. Ensuring the purity and identity of this very-long-chain fatty acid ester is critical for its application in research and development, particularly in fields such as drug delivery systems, cosmetics, and as a biochemical standard. This document outlines key analytical techniques, their performance characteristics, and detailed experimental protocols to aid in method selection and validation.

Introduction to Methyl Melissate and Authentication Challenges

This compound (C₃₁H₆₂O₂) is the methyl ester of melissic acid (triacontanoic acid). It is a component of some natural waxes, such as beeswax and carnauba wax. Commercial preparations of this compound can be subject to adulteration, either intentionally for economic gain or unintentionally through impurities from the raw materials or manufacturing process. Common adulterants in natural waxes include paraffin (B1166041), stearin (B3432776) (a mixture of stearic and palmitic acids), and other animal or vegetable fats.[1][2] Therefore, robust analytical methods are essential to verify the authenticity and purity of commercial this compound.

Core Analytical Techniques for Authentication

The primary analytical techniques for the authentication of this compound and other long-chain fatty acid esters are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs).[1][3] It offers high sensitivity and specificity, allowing for both quantification and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of a wide range of compounds. For long-chain, non-volatile esters like this compound, HPLC coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or Ultraviolet (UV) detector (at low wavelengths) is employed.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for unambiguous structural elucidation.[6] It provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).[6]

Quantitative Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical performance parameters for the analysis of very-long-chain fatty acid methyl esters (VLCFA-MEs) using GC-MS and HPLC-ELSD. It is important to note that performance metrics can vary based on the specific instrumentation, column, and experimental conditions.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.99> 0.99Method-dependent, can be highly linear for qNMR
Limit of Detection (LOD) Low ng/mL to pg/mL range~2.5 mg/L for FAMEs[5]Higher than chromatographic methods, typically in the µg/mL to mg/mL range
Limit of Quantitation (LOQ) ng/mL range~2.5 mg/L for FAMEs[5]Higher than chromatographic methods, typically in the µg/mL to mg/mL range
Accuracy (% Recovery) 95 - 117%Typically within 80-120%High accuracy achievable with proper internal standards
Precision (% RSD) < 10%< 5%High precision achievable
Specificity High (based on retention time and mass spectrum)Moderate to High (depends on chromatographic resolution)Very High (based on unique chemical shifts)
Sample Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and detect potential adulterants like paraffin and other fatty acid esters.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar or semi-polar column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

Sample Preparation:

  • Dissolution: Accurately weigh approximately 10 mg of the commercial this compound sample into a vial.

  • Solvent Addition: Add 10 mL of a suitable solvent such as hexane (B92381) or chloroform (B151607).

  • Internal Standard: Add a known concentration of an internal standard (e.g., methyl nonadecanoate) for quantitative analysis.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Conditions:

  • Injector Temperature: 300 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp 1: Increase to 320 °C at a rate of 10 °C/min.

    • Hold at 320 °C for 15 minutes.

  • MS Transfer Line Temperature: 320 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

Data Analysis:

  • Identify this compound based on its retention time and comparison of its mass spectrum with a reference standard or library (e.g., NIST). The mass spectrum of this compound will show a characteristic molecular ion peak (m/z 466.8) and fragmentation pattern.

  • Quantify this compound using the internal standard method.

  • Screen for the presence of n-alkanes (characteristic of paraffin) and other fatty acid methyl esters. Paraffin will appear as a series of evenly spaced peaks.[7]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

Objective: To quantify this compound in commercial products.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 or C30 reversed-phase column suitable for high-temperature operation (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

  • Stock Solution: Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent like chloroform or a mixture of acetonitrile (B52724) and isopropanol.

  • Working Standards: Perform serial dilutions to create working standards (e.g., 10-500 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC-ELSD Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol/Hexane (e.g., 80:20 v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25-30 min: Return to 100% A and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Drift Tube Temperature: 40 °C

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

Data Analysis:

  • Identify the this compound peak based on its retention time compared to a reference standard.

  • Generate a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards.

  • Quantify this compound in the sample by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify impurities.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay (D1): 5 seconds for quantitative measurements.

  • ¹³C NMR:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Number of Scans: 1024 or more.

    • Relaxation Delay (D1): 10 seconds.

Data Analysis:

  • ¹H NMR:

    • A singlet at ~3.67 ppm corresponding to the methyl ester protons (-OCH₃).

    • A triplet at ~2.3 ppm corresponding to the methylene (B1212753) protons alpha to the carbonyl group (-CH₂-COO-).

    • A large multiplet around 1.25 ppm for the bulk of the methylene protons in the long alkyl chain.

    • A triplet at ~0.88 ppm for the terminal methyl group protons (-CH₃).

  • ¹³C NMR:

    • A peak around 174 ppm for the carbonyl carbon.

    • A peak around 51 ppm for the methyl ester carbon.

    • A series of peaks between ~22 and 34 ppm for the methylene carbons.

    • A peak around 14 ppm for the terminal methyl carbon.

  • Adulterant Detection: The presence of paraffin would be indicated by strong aliphatic signals without corresponding ester-related signals. Stearic or palmitic acid would show signals for carboxylic acid protons and different chemical shifts for the alpha-methylene protons.

Mandatory Visualizations

Workflow for Authentication of this compound

Authentication_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_result Final Assessment Sample Commercial this compound Product Preparation Sample Preparation (Dissolution, Internal Standard, Filtration) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC-ELSD Analysis Preparation->HPLC NMR NMR Spectroscopy Preparation->NMR Qualitative Qualitative Analysis (Identification, Structural Confirmation) GCMS->Qualitative Retention Time, Mass Spectrum Adulterant Adulterant Screening (Paraffin, Stearic Acid, etc.) GCMS->Adulterant Hydrocarbon Profile Quantitative Quantitative Analysis (Purity, Concentration) HPLC->Quantitative Peak Area vs. Calibration Curve NMR->Qualitative Chemical Shifts, Coupling Constants NMR->Adulterant Characteristic Impurity Signals Report Authentication Report Qualitative->Report Quantitative->Report Adulterant->Report

Caption: Workflow for the authentication of this compound.

Logical Relationship of Analytical Methods

Method_Relationship cluster_screening Screening & Quantification cluster_confirmation Structural Confirmation cluster_adulterants Adulterant Detection GCMS GC-MS Paraffin Paraffin GCMS->Paraffin Identifies n-alkanes StearicAcid Stearic/Palmitic Acid GCMS->StearicAcid Identifies other FAMEs HPLC HPLC-ELSD HPLC->GCMS Cross-validation NMR NMR Spectroscopy NMR->GCMS Confirms Structure NMR->HPLC Confirms Structure

Caption: Interrelation of analytical techniques for this compound analysis.

References

Safety Operating Guide

Proper Disposal of Methyl Melissate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of methyl melissate (B1234502), ensuring the protection of laboratory personnel and the environment.

Methyl melissate, a long-chain fatty acid methyl ester, is a valuable biochemical reagent in life science research.[1] While it is not classified as a hazardous substance under OSHA 29 CFR 1910.1200 and GHS, proper disposal is a critical component of laboratory safety and environmental responsibility.[2][3][4] Adherence to the following procedures will ensure the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS). Although this compound has a low toxicity profile, appropriate personal protective equipment (PPE) should be worn to avoid irritation and ensure safety.[2]

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves and safety goggles to prevent skin and eye contact.[5]

  • Ventilation: Work in a well-ventilated area to minimize inhalation of any dust or vapors.[5]

  • Ignition Sources: Although it has low flammability, it is good practice to keep this compound away from open flames and other potential ignition sources.[2]

  • Spill Management: In the event of a spill, clean it up immediately. For minor spills, sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[2] For liquid spills, absorb the material with an inert absorbent such as dry sand or earth and place it in a suitable, closed container for disposal.[5]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured protocol that aligns with general laboratory chemical waste management principles, even for non-hazardous substances.[6][7]

  • Waste Determination: The first step is to confirm that the waste is indeed this compound and is not contaminated with any hazardous substances. If it is mixed with hazardous chemicals, it must be treated as hazardous waste.[8]

  • Waste Segregation: Do not mix this compound waste with hazardous waste streams such as halogenated solvents, heavy metals, or strong acids and bases. Keep it segregated to avoid unnecessary hazardous waste generation and associated disposal costs.[7][9]

  • Containerization:

    • Collect waste this compound in a designated, clearly labeled, and sealed container.

    • The container must be chemically compatible with the substance and in good condition, free from leaks or damage.[6]

    • For liquid forms, ensure the container has a secure, leak-proof closure.[6]

  • Labeling:

    • Label the waste container clearly with "this compound" and "Non-Hazardous Waste."

    • Include the date when the waste was first added to the container.[10]

  • Storage:

    • Store the sealed waste container in a designated cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage location should be at or near the point of generation and under the control of laboratory personnel.[6]

  • Disposal:

    • Engage with your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to arrange for the pickup and disposal of the waste.[11]

    • Provide the contractor with the SDS for this compound to confirm its non-hazardous status and ensure appropriate disposal.

    • Recycling should be considered as a potential option if available.[2]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC31H62O2[3]
Molecular Weight466.8 g/mol [3]
AppearanceLiquid[4]
SolubilityInsoluble in water[4]
GHS Hazard ClassificationNot Classified[3][4]
OSHA Hazardous NatureNot considered a hazardous substance[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation: This compound B Is the waste mixed with hazardous substances? A->B C Treat as Hazardous Waste B->C Yes D Segregate as Non-Hazardous Waste B->D No E Select Compatible Container D->E F Label Container: 'this compound, Non-Hazardous' E->F G Store in Designated Area F->G H Contact EHS/Waste Vendor for Disposal G->H I Recycle if Possible H->I

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.